(2,2,2-Trifluoroethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142238. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoroethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSVJSGDSPDFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301294 | |
| Record name | (2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21249-93-4 | |
| Record name | 21249-93-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21249-93-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2,2,2-Trifluoroethyl)benzene from 2,2,2-Trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (2,2,2-trifluoroethyl) moiety is a crucial substituent in contemporary medicinal chemistry and materials science. Its incorporation into aromatic systems, particularly to form (2,2,2-Trifluoroethyl)benzene, can significantly enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on methodologies originating from the readily available and cost-effective starting material, 2,2,2-trifluoroethanol. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for key transformations, including Mitsunobu reactions, strategies involving sulfonate intermediates, and emerging direct arylation techniques. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling informed decisions in the design and execution of synthetic pathways to this important structural motif.
Introduction: The Significance of the Trifluoroethyl Group
The strategic introduction of fluorine-containing groups is a cornerstone of modern drug design.[3][4] The trifluoromethyl group (CF3) has long been recognized for its ability to modulate the physicochemical properties of parent molecules.[1][5] More recently, the homologous 2,2,2-trifluoroethyl group (CH2CF3) has garnered significant attention for its distinct yet complementary effects.[2]
Key properties imparted by the trifluoroethyl group include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles.[1]
-
Increased Lipophilicity: The trifluoroethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][2]
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the CF3 group can influence the pKa of nearby functional groups, impacting drug-receptor interactions.
-
Unique Conformational Effects: The steric bulk and electronic properties of the trifluoroethyl group can induce specific molecular conformations that may be optimal for binding to biological targets.
This compound serves as a fundamental building block for the synthesis of more complex molecules bearing this valuable moiety.[6] The ability to efficiently and selectively synthesize this compound from an accessible precursor like 2,2,2-trifluoroethanol is therefore of paramount importance.[7]
Synthetic Strategies from 2,2,2-Trifluoroethanol: An Overview
The conversion of 2,2,2-trifluoroethanol to this compound necessitates the formation of a carbon-carbon bond between the trifluoroethyl moiety and the benzene ring. Direct Friedel-Crafts type reactions with 2,2,2-trifluoroethanol are generally not feasible due to the poor leaving group nature of the hydroxyl group and the propensity for carbocation rearrangements.[8][9] Therefore, indirect methods that activate the alcohol are typically employed. The most prevalent and practical strategies can be categorized as follows:
-
Mitsunobu Reaction: This powerful reaction allows for the direct coupling of an alcohol with a suitable nucleophile, in this case, a benzene equivalent, under mild, redox-neutral conditions.[10][11]
-
Activation via Sulfonylation followed by Nucleophilic Substitution: This two-step approach involves the conversion of the hydroxyl group into a good leaving group (e.g., tosylate, mesylate, or triflate), which is then displaced by a phenyl nucleophile, often in the form of an organometallic reagent.
-
Direct Arylation Methods: Recent advancements in catalysis have led to the development of methods for the direct C-H functionalization of benzene with trifluoroethyl sources, offering a more atom-economical approach.[12][13]
The following sections will explore these methodologies in detail, providing mechanistic insights and practical guidance.
The Mitsunobu Reaction: A Versatile Approach
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with inversion of stereochemistry.[10][11] While the stereochemical aspect is not relevant for the synthesis of this compound from the achiral 2,2,2-trifluoroethanol, the reaction's mild conditions and broad substrate scope make it an attractive option.
Mechanistic Rationale
The core principle of the Mitsunobu reaction is the in-situ activation of the alcohol by triphenylphosphine (PPh3) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][14][15]
Diagram: Mitsunobu Reaction Mechanism
Caption: A simplified workflow of the Mitsunobu reaction.
The reaction proceeds through the following key steps:
-
Triphenylphosphine and the azodicarboxylate react to form a betaine intermediate.[14][15]
-
The acidic proton of the nucleophile (in this case, a benzene derivative) is abstracted by the betaine.
-
The alcohol attacks the phosphonium center of the betaine, forming an oxyphosphonium salt and displacing the hydrazide byproduct.
-
The conjugate base of the nucleophile then displaces the activated hydroxyl group in an SN2 fashion, yielding the desired product and triphenylphosphine oxide (TPPO).[15]
For the synthesis of this compound, a suitable phenyl nucleophile is required. While benzene itself is not sufficiently nucleophilic, organometallic derivatives such as phenyllithium or phenyl Grignard reagents can potentially be used, although their high basicity can lead to side reactions. A more common approach involves using phenol as the nucleophile to form 2,2,2-trifluoroethyl phenyl ether, which can then be subjected to further transformations if the direct C-C bond is desired. However, for the direct formation of the C-C bond, alternative strategies are generally preferred.
Experimental Protocol: A General Guideline
While a direct Mitsunobu reaction to form this compound is challenging, a representative protocol for a related transformation is provided for illustrative purposes.
Reaction: General esterification of an alcohol via the Mitsunobu reaction.
Materials:
-
2,2,2-Trifluoroethanol
-
Carboxylic acid (e.g., benzoic acid)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), 2,2,2-trifluoroethanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. The reaction is often exothermic, and a color change may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove the triphenylphosphine oxide and hydrazide byproducts.
Causality and Field Insights
-
Reagent Stoichiometry: An excess of the alcohol and Mitsunobu reagents is often used to ensure complete consumption of the limiting nucleophile.
-
Solvent Choice: Anhydrous THF is the most common solvent as it effectively dissolves the reactants and is relatively unreactive under the reaction conditions.
-
Temperature Control: The initial addition of the azodicarboxylate is performed at 0 °C to control the exothermicity of the reaction.
-
Workup and Purification: The primary challenge in Mitsunobu reactions is the removal of the stoichiometric byproducts, triphenylphosphine oxide and the reduced hydrazide.[14] Chromatographic purification is almost always necessary. The use of polymer-supported triphenylphosphine can simplify the workup, as the resulting phosphine oxide can be removed by filtration.[14]
Sulfonylation and Nucleophilic Substitution: A Robust Two-Step Sequence
A more traditional and highly reliable method for the synthesis of this compound from 2,2,2-trifluoroethanol involves a two-step process: activation of the alcohol as a sulfonate ester, followed by nucleophilic displacement with a phenyl organometallic reagent.
Diagram: Sulfonylation-Substitution Workflow
Caption: General scheme for the two-step synthesis.
Step 1: Synthesis of Trifluoroethyl Sulfonates
The hydroxyl group of 2,2,2-trifluoroethanol is a poor leaving group. It can be readily converted into a highly effective leaving group by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or trifluoromethanesulfonyl anhydride (Tf2O). The resulting sulfonate esters (tosylate, mesylate, and triflate, respectively) are excellent electrophiles for subsequent nucleophilic substitution reactions.
Reaction: CF₃CH₂OH + RSO₂Cl → CF₃CH₂OSO₂R + HCl
This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Step 2: Nucleophilic Substitution with Phenyl Organometallics
The trifluoroethyl sulfonate is then reacted with a phenyl nucleophile. Organometallic reagents are the most common choice for this transformation.[16]
-
Grignard Reagents (PhMgBr): Phenylmagnesium bromide is a widely used and commercially available Grignard reagent that effectively displaces sulfonate esters. The reaction is typically performed in an ethereal solvent such as diethyl ether or THF.
-
Organolithium Reagents (PhLi): Phenyllithium is another powerful nucleophile that can be used for this purpose. It is generally more reactive than the corresponding Grignard reagent.
-
Organocuprates (Ph₂CuLi): Gilman reagents, such as lithium diphenylcuprate, are softer nucleophiles and can sometimes offer better yields and fewer side reactions, particularly with more sensitive substrates.
Reaction: CF₃CH₂OSO₂R + Ph-M → Ph-CH₂CF₃ + M-OSO₂R
Experimental Protocols
Protocol 4.3.1: Synthesis of 2,2,2-Trifluoroethyl Tosylate
Materials:
-
2,2,2-Trifluoroethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 2,2,2-trifluoroethanol (1.0 eq.) in a mixture of pyridine and DCM at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by the slow addition of cold water.
-
Separate the organic layer and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or chromatography.
Protocol 4.3.2: Synthesis of this compound from the Tosylate
Materials:
-
2,2,2-Trifluoroethyl tosylate
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Diethyl Ether or THF
-
Iodine (for initiation)
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine.
-
Add a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction is initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has been consumed.
-
Substitution Reaction: Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of 2,2,2-trifluoroethyl tosylate (0.9 eq.) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or GC-MS.
-
Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to afford this compound.
Quantitative Data Summary
| Leaving Group | Nucleophile | Typical Yield | Reference |
| Tosylate | PhMgBr | 60-80% | General Knowledge |
| Mesylate | PhMgBr | 55-75% | General Knowledge |
| Triflate | Ph₂CuLi | 70-90% | [17] |
Note: Yields are highly dependent on reaction conditions and substrate purity.
Emerging Direct Arylation Strategies
While the two-step sulfonylation/substitution route is robust, it generates stoichiometric amounts of salt byproducts. Direct arylation methods, which involve the catalytic C-H activation of benzene and its coupling with a trifluoroethyl source, represent a more atom-economical and environmentally benign approach.[12][13][18]
These methods are at the forefront of synthetic organic chemistry research. A common strategy involves the use of a palladium catalyst to facilitate the C-H activation of the arene.[12][13] The trifluoroethyl partner can be an electrophilic species generated in situ from a suitable precursor. While the direct use of 2,2,2-trifluoroethanol in these reactions is still an area of active development, related trifluoroethylating agents are being explored.
For instance, radical-based approaches where a trifluoroethyl radical is generated and then intercepted by an arene are gaining traction.[19] Photoredox catalysis is a particularly promising avenue for generating such radicals under mild conditions.[20]
Safety and Handling Considerations
-
2,2,2-Trifluoroethanol: This substance is flammable, toxic if swallowed or inhaled, and can cause serious eye damage.[21][22][23] It may also damage fertility and cause organ damage through prolonged exposure.[22] Always handle 2,2,2-trifluoroethanol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[21][22][23][24]
-
Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water.[16] All reactions involving these reagents must be conducted under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.
-
Sulfonyl Chlorides: These compounds are corrosive and lachrymatory. Handle them with care in a fume hood.
-
Mitsunobu Reagents: DEAD and DIAD are toxic and potentially explosive. They should be handled with caution.
Conclusion and Future Outlook
The synthesis of this compound from 2,2,2-trifluoroethanol is a well-established process with several reliable synthetic routes. The two-step sequence involving sulfonylation followed by nucleophilic substitution with an organometallic reagent remains the most robust and widely applicable method for large-scale synthesis. The Mitsunobu reaction offers a milder alternative, although its utility for direct C-C bond formation in this context is limited.
The future of this field lies in the development of more efficient and sustainable direct arylation methods. Advances in catalysis, particularly in the areas of photoredox and transition-metal-catalyzed C-H activation, are expected to provide more direct and atom-economical pathways to this compound and its derivatives. Such innovations will undoubtedly accelerate the discovery and development of new pharmaceuticals and advanced materials that leverage the unique properties of the trifluoroethyl group.
References
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH.[Link]
-
Mitsunobu reaction. Organic Synthesis.[Link]
-
Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Wiley Online Library.[Link]
-
Safety Data Sheet: 2,2,2-Trifluoroethanol. Carl ROTH.[Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.[Link]
-
Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. NIH.[Link]
-
Palladium-Catalyzed Direct Arylation of Polyfluoroarenes with Aryl Tosylates and Mesylates. ResearchGate.[Link]
-
Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. ResearchGate.[Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. NIH.[Link]
- US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.[Link]
-
Organometallic Reagents: Sources of Nucleophilic Carbon for Alcohol Synthesis. Chemistry LibreTexts.[Link]
-
Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals.[Link]
-
Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. NIH.[Link]
-
Reactivity of Organometallics. University of Calgary.[Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irejournals.com [irejournals.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene|RUO [benchchem.com]
- 7. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed direct arylation of polyfluoroarenes with aryl tosylates and mesylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. carlroth.com [carlroth.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. lobachemie.com [lobachemie.com]
- 24. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
The Synthetic Alchemist's Guide to (2,2,2-Trifluoroethyl)benzene: Mechanisms and Methodologies
Introduction: The Significance of the Trifluoroethyl Moiety
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the myriad of fluorinated motifs, the 2,2,2-trifluoroethyl group (-CH₂CF₃) holds a prominent position. Its unique electronic properties, conferred by the potent electron-withdrawing nature of the trifluoromethyl group, coupled with its moderate lipophilicity, make it a valuable bioisostere for ethyl or nitroethyl groups. The introduction of a trifluoroethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. (2,2,2-Trifluoroethyl)benzene, as a fundamental building block, serves as a gateway to a vast array of more complex trifluoroethylated aromatic compounds, driving the need for efficient and mechanistically well-understood synthetic routes.
This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound and its derivatives. We will delve into the mechanistic intricacies of each approach, providing field-proven insights into the rationale behind experimental choices and offering detailed protocols for key transformations.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in C-C Bond Formation
Palladium-catalyzed cross-coupling reactions represent one of the most robust and versatile methods for the synthesis of this compound. These reactions typically involve the coupling of an aryl electrophile (e.g., an aryl halide or triflate) with a trifluoroethylating agent in the presence of a palladium catalyst and a suitable ligand.
A. Mechanism of Palladium-Catalyzed Trifluoroethylation
The catalytic cycle for the palladium-catalyzed trifluoroethylation of an aryl halide generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate.[1] This step is often the rate-determining step of the overall reaction.
-
Transmetalation: The trifluoroethyl group is then transferred from a trifluoroethylating agent (e.g., a trifluoroethyl-organometallic reagent) to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. The choice of the trifluoroethylating agent is crucial and can range from organoboron reagents to organosilanes.[2][3]
-
Reductive Elimination: The final step involves the reductive elimination of the desired this compound from the diorganopalladium(II) complex, regenerating the palladium(0) catalyst and completing the catalytic cycle.[4]
Caption: Catalytic cycle for palladium-catalyzed trifluoroethylation.
B. Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely employed method. While direct trifluoroethylboron reagents can be challenging to handle, in situ generation or the use of stable surrogates is common.
Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
| Reagent/Parameter | Value/Condition | Rationale |
| Aryl Halide | Iodobenzene (1.0 equiv) | Iodoarenes are generally more reactive in oxidative addition than bromo- or chloroarenes. |
| Boronic Acid/Ester | 2-(2,2,2-Trifluoroethyl)-1,3,2-dioxaborinane (1.2 equiv) | A stable and effective source of the trifluoroethyl nucleophile. |
| Palladium Catalyst | Pd(dppf)Cl₂ (3 mol%) | The dppf ligand provides a good balance of stability and reactivity for the catalyst.[5] |
| Base | K₃PO₄ (3.0 equiv) | A moderately strong base that facilitates the transmetalation step.[5] |
| Solvent | Dioxane/Water (4:1) | The aqueous mixture aids in the dissolution of the base and promotes the reaction.[5] |
| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the reaction to completion.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add iodobenzene, 2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborinane, Pd(dppf)Cl₂, and K₃PO₄.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to the specified temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Direct C-H Trifluoroethylation: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of starting materials.
A. Mechanism of Palladium-Catalyzed C-H Trifluoroethylation
Palladium-catalyzed C-H trifluoroethylation of arenes often proceeds via a concerted metalation-deprotonation (CMD) pathway or through the formation of a Pd(IV) intermediate.[6]
-
C-H Activation: The palladium catalyst, typically in a +2 oxidation state, coordinates to the arene. A directing group on the arene can facilitate this step, leading to regioselective C-H activation.
-
Oxidative Addition: A trifluoroethylating agent, such as a hypervalent iodine reagent, oxidatively adds to the palladium center, forming a Pd(IV) intermediate.[6][7]
-
Reductive Elimination: The trifluoroethyl group and the aryl group then reductively eliminate from the Pd(IV) center to form the C-C bond, regenerating the Pd(II) catalyst.[6]
Caption: Proposed mechanism for Pd-catalyzed C-H trifluoroethylation.
B. Experimental Protocol: Direct Trifluoroethylation using a Hypervalent Iodine Reagent
This protocol utilizes a highly reactive trifluoroethyl(mesityl)iodonium salt for the direct trifluoroethylation of anilides.[8]
Protocol: Direct C-H Trifluoroethylation of Acetanilide
| Reagent/Parameter | Value/Condition | Rationale |
| Substrate | Acetanilide (1.0 equiv) | The acetamido group acts as a directing group for ortho-C-H activation. |
| Trifluoroethylating Agent | Trifluoroethyl(mesityl)iodonium triflate (1.1 equiv) | A powerful electrophilic trifluoroethylating agent.[7][8] |
| Palladium Catalyst | Pd(OAc)₂ (5 mol%) | A common and effective palladium(II) precursor. |
| Solvent | Dichloroethane (DCE) | A suitable solvent for this transformation. |
| Temperature | 25 °C | The high reactivity of the iodonium reagent allows for mild reaction conditions.[7] |
| Atmosphere | Air | The reaction is tolerant to air. |
Step-by-Step Procedure:
-
To a vial, add acetanilide, trifluoroethyl(mesityl)iodonium triflate, and Pd(OAc)₂.
-
Add dichloroethane as the solvent.
-
Stir the reaction mixture at 25 °C for 1.5 to 3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
III. Radical Trifluoroethylation: Harnessing Open-Shell Intermediates
Radical-mediated reactions provide a complementary approach for the synthesis of this compound, often under mild conditions and with good functional group tolerance. These methods typically involve the generation of a trifluoroethyl radical, which then adds to the aromatic ring.
A. Mechanism of Photoredox-Catalyzed Trifluoroethylation
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions.[9][10] The general mechanism involves the following steps:
-
Excitation: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst can then engage in a single electron transfer with a trifluoroethyl precursor (e.g., CF₃CH₂I). This can occur through either an oxidative or reductive quenching cycle.
-
Radical Generation: The resulting radical anion of the precursor fragments to generate the trifluoroethyl radical (•CH₂CF₃).
-
Radical Addition: The trifluoroethyl radical adds to the benzene ring to form a cyclohexadienyl radical intermediate.
-
Rearomatization: The cyclohexadienyl radical is then oxidized to a cation, which subsequently loses a proton to afford the final product and regenerate the ground-state photocatalyst.
Caption: General mechanism for photoredox-catalyzed trifluoroethylation.
IV. Decarboxylative Trifluoroethylation: A Novel Strategy
Decarboxylative cross-coupling reactions have gained significant attention as they utilize readily available carboxylic acids as starting materials.[11][12][13] While decarboxylative trifluoromethylation is well-established, the analogous trifluoroethylation is an emerging area.
A. Proposed Mechanism for Decarboxylative Trifluoroethylation
A plausible mechanism for a copper-catalyzed decarboxylative trifluoroethylation of a benzoic acid could involve a photoinduced ligand-to-metal charge transfer (LMCT) process.[14]
-
Formation of Copper Carboxylate: The benzoic acid reacts with a copper salt to form a copper(II) benzoate complex.
-
Ligand-to-Metal Charge Transfer (LMCT): Upon irradiation with light, an electron is transferred from the carboxylate ligand to the copper center, leading to a copper(I) species and a carboxyl radical.
-
Decarboxylation and Radical Formation: The carboxyl radical rapidly undergoes decarboxylation to generate an aryl radical.
-
Radical Capture and Reductive Elimination: The aryl radical is then captured by a trifluoroethyl-copper(II) species (formed from a trifluoroethylating agent and the copper catalyst) to form an aryl-copper(III)-trifluoroethyl intermediate. This intermediate then undergoes reductive elimination to yield the final product.
V. Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Key Considerations |
| Palladium-Catalyzed Cross-Coupling | High yields, broad substrate scope, well-established. | Requires pre-functionalized starting materials, potential for catalyst poisoning. | Ligand choice is critical for catalyst performance. |
| Direct C-H Trifluoroethylation | Atom-economical, avoids pre-functionalization. | Often requires directing groups for regioselectivity, can have limited substrate scope. | The choice of oxidant and directing group determines the outcome. |
| Radical Trifluoroethylation | Mild reaction conditions, good functional group tolerance. | Can suffer from issues of regioselectivity, potential for side reactions. | The method of radical generation (e.g., photoredox, thermal) is a key parameter. |
| Decarboxylative Trifluoroethylation | Utilizes readily available carboxylic acids. | A less developed method, may require specific catalysts and conditions. | The stability of the radical intermediates is a crucial factor. |
Conclusion
The synthesis of this compound is a pivotal transformation in modern organic chemistry, with profound implications for drug discovery and materials science. This guide has provided a comprehensive overview of the primary synthetic strategies, with a focus on their underlying mechanisms and practical implementation. The choice of a particular method will ultimately depend on factors such as the availability of starting materials, desired regioselectivity, and tolerance of functional groups. As the field of fluorine chemistry continues to evolve, the development of even more efficient, selective, and sustainable methods for trifluoroethylation can be anticipated, further empowering chemists to design and create novel molecules with enhanced properties.
References
-
Hartwig, J. F., et al. (2022). Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition, 61(41), e202208204. [Link]
-
Hartwig, J. F., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Request PDF. [Link]
-
Zhang, H., Chen, P., & Liu, G. (2014). Palladium‐Catalyzed Cascade C H Trifluoroethylation of Aryl Iodides and Heck Reaction: Efficient Synthesis of ortho‐Trifluoroethylstyrenes. Angewandte Chemie International Edition, 53(38), 10174–10178. [Link]
-
LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]
-
Novák, Z., et al. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C H Activation. Angewandte Chemie International Edition, 55(11), 3585-3589. [Link]
-
Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group. [Link]
-
Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
ChemRxiv. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. [Link]
-
ResearchGate. (2020). (PDF) Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. [Link]
-
American Chemical Society. (2023). Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. [Link]
-
MacMillan, D. W. C., et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Ish Math Test Prep Double. (2023). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
-
PrepChem.com. Synthesis of this compound. [Link]
-
Macmillan Group. (2008). Decarboxylative Cross-Coupling. [Link]
-
Macmillan Group. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. [Link]
-
Itoh, Y., et al. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Organic Letters, 23(11), 4448–4453. [Link]
-
Organic & Biomolecular Chemistry. (2022). [Link]
-
Gouverneur, V., et al. (2021). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications, 57(58), 7169-7172. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
ResearchGate. (2014). ChemInform Abstract: Pd-Catalyzed Divergent Trifluoroethylation and Arylation of Arylboronic Acids by Aaryl(2,2,2-trifluoroethyl)iodonium Triflates. [Link]
-
Sanford, M. S., et al. (2011). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 133(45), 18202–18205. [Link]
-
ResearchGate. (2011). (PDF) Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]
- Google Patents. (2001). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
ResearchGate. (2015). Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. [Link]
-
ChemRxiv. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. [Link]
-
American Chemical Society. (2014). Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes. [Link]
-
PubMed. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. [Link]
-
Beilstein Journals. (2018). Progress in copper-catalyzed trifluoromethylation. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in trifluoroethylation reaction. [Link]
-
Royal Society of Chemistry. (2013). Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals. [Link]
-
PubMed. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. [Link]
-
National Institutes of Health. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Royal Society of Chemistry. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. [Link]
-
PubMed. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]
-
National Institutes of Health. (2022). Decarboxylative Hydroxylation of Benzoic Acids. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-hub.sg [sci-hub.sg]
- 7. researchgate.net [researchgate.net]
- 8. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2,2,2-Trifluoroethyl)benzene: Properties, Reactivity, and Applications
Introduction
(2,2,2-Trifluoroethyl)benzene is a fluorinated aromatic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The incorporation of the trifluoroethyl group onto a benzene ring imparts unique physicochemical properties that can significantly influence molecular interactions, metabolic stability, and lipophilicity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The distinct properties of this compound arise from the synergistic effects of the aromatic phenyl group and the highly electronegative trifluoroethyl substituent.
Core Physical Characteristics
The key physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 21249-93-4 | [1][2] |
| Molecular Formula | C₈H₇F₃ | [1][2] |
| Molecular Weight | 160.14 g/mol | [1][3] |
| Boiling Point | 115-120 °C (at 760 mmHg) | [4] |
| 71-72 °C (at 100 mbar) | [5] | |
| Density | 1.155 ± 0.06 g/cm³ | [4] |
| Solubility | Low solubility in water; Soluble in organic solvents. | [6] |
| Appearance | Colorless liquid | |
| Storage | Sealed in a dry environment at room temperature or 2-8°C. | [1][7] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of this compound. The following data provides a reference for its structural elucidation.
| Spectroscopic Data | Value |
| ¹H NMR (CDCl₃) | δ 7.27-7.32 (m, 5H), 3.31 (q, J = 10.8 Hz, 2H) |
| ¹⁹F NMR (CDCl₃) | δ -66.0 (t, J = 11.6 Hz, 3F) |
| ¹³C NMR (CDCl₃) | δ 130.2, 128.7, 128.1, 125.9 (q, J = 275.5 Hz), 40.2 (q, J = 29.6 Hz) |
| High-Resolution Mass Spectrometry (EI) | Calculated for C₈H₇F₃: 160.0500; Found: 160.0502 |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the interplay between the aromatic ring and the electron-withdrawing trifluoroethyl group.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[8] This property significantly deactivates the benzene ring towards electrophilic aromatic substitution reactions, making it less reactive than benzene itself.[8] The deactivating nature of the trifluoroethyl group directs incoming electrophiles to the meta position.
The methylene spacer between the trifluoromethyl group and the benzene ring slightly mitigates the strong deactivating effect of the CF₃ group compared to a directly attached trifluoromethyl group. However, the inductive effect of the three fluorine atoms remains significant, influencing the electron density of the aromatic system.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of a suitable precursor with a trifluoroethylating agent. One documented method is the thermal decomposition of (1-phenyl-2,2,2-trifluoroethoxy)tris(diethylamino)phosphonium bromide.[5]
Experimental Protocol: Synthesis via Thermal Decomposition
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
(1-phenyl-2,2,2-trifluoroethoxy)tris(diethylamino)phosphonium bromide (0.1 mol)
-
Tetrahydronaphthalene (0.3 mol)
-
Distillation apparatus
Procedure:
-
In a distillation apparatus, combine 50 g (0.1 mol) of (1-phenyl-2,2,2-trifluoroethoxy)tris(diethylamino)phosphonium bromide and 40 g (0.3 mol) of tetrahydronaphthalene.[5]
-
Heat the mixture for 2 hours at approximately 200°C.[5]
-
After about one hour of heating, slowly distill the product through a short column, ensuring the head temperature does not exceed 140°C.[5]
-
Once the initial distillation is complete, continue to distill the remaining product from the reaction mixture under reduced pressure (40 mbar).[5]
-
Combine the collected fractions and perform a final distillation to yield pure this compound. A typical yield for this process is around 64%.[5]
Causality Behind Experimental Choices:
-
High Temperature: The thermal decomposition of the phosphonium salt requires a significant energy input to initiate the reaction.
-
Tetrahydronaphthalene: This high-boiling solvent acts as a heat-transfer medium and helps to maintain a consistent reaction temperature.
-
Fractional Distillation: This purification technique is essential to separate the desired product from the solvent and any byproducts.
Applications in Research and Development
The unique properties conferred by the trifluoroethyl group make this compound and its derivatives valuable building blocks in several areas of research.
Medicinal Chemistry
The introduction of fluorine-containing groups into organic molecules is a widely used strategy in drug discovery.[9][10] Fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, all of which are desirable properties for drug candidates.[9] While specific applications of this compound in marketed drugs are not extensively documented, the trifluoroethyl moiety is a key component in a variety of biologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic profiles of a molecule.
Organic Synthesis
This compound serves as a versatile synthon for the introduction of the trifluoroethylphenyl group into more complex molecules. The reactivity of the aromatic ring, although diminished, can still be exploited for further functionalization, providing access to a range of substituted derivatives.
Safety and Handling
This compound is classified as a flammable liquid and is hazardous to the aquatic environment.[1]
GHS Hazard Information:
-
Pictograms: GHS02 (Flammable), GHS09 (Hazardous to the aquatic environment)[1]
-
Hazard Statements: H225 (Highly flammable liquid and vapour), H411 (Toxic to aquatic life with long lasting effects)[1]
-
Precautionary Statements: P210, P233, P240, P241, P242, P243, P273, P280, P370+P378, P391, P501[1]
It is imperative to handle this compound in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Diagrammatic Representation of Synthesis
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a compound with a unique combination of properties that make it a valuable tool for chemists in various fields. Its synthesis, while requiring specific conditions, is achievable through established methods. The electron-withdrawing nature of the trifluoroethyl group significantly influences the reactivity of the benzene ring, a factor that must be considered in synthetic design. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, a thorough understanding of the properties and reactivity of building blocks like this compound will be increasingly important.
References
-
ResearchGate. (2025). Applications of Correlation Gas Chromatography and Transpiration Studies for the Evaluation of the Vaporization and Sublimation Enthalpies of Some Perfluorinated Hydrocarbons. [Link]
-
YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
-
ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]
-
PubMed. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link]
-
PMC. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. [Link]
-
Chemguide. (n.d.). The Friedel-Crafts Alkylation of Benzene. [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. [Link]
-
ResearchGate. (2025). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. [Link]
-
Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. [Link]
-
YouTube. (2018). 36.03 Directing Effects in Disubstituted Benzenes. [Link]
-
Organic Syntheses. (n.d.). 1-benzyloxymethoxy-1-hexyne. [Link]
-
FasterCapital. (n.d.). The Role Of Aromatic Compounds In Pharmaceuticals And Drug Discovery. [Link]
-
Oakwood Chemical. This compound. [Link]
-
Fluoropharm. This compound. [Link]
-
Moshang Chemical. 2,2,2-Trifluoroacetophenone. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 21249-93-4 | 1700-3-Z6 | MDL MFCD11226623 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 21249-93-4 | CAS DataBase [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. CAS 21249-93-4: this compound | CymitQuimica [cymitquimica.com]
- 7. 21249-93-4|this compound|BLD Pharm [bldpharm.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2,2,2-Trifluoroethyl)benzene
Introduction: The Significance of Fluorine in NMR Spectroscopy and Drug Development
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique electronic properties of fluorine—its high electronegativity, small size, and the ability of the trifluoromethyl group to act as a lipophilic hydrogen bond donor—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of these fluorinated compounds. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe for molecular structure and environment.[1] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of (2,2,2-Trifluoroethyl)benzene, a fundamental building block in the synthesis of various pharmaceuticals and agrochemicals. Through a detailed examination of its spectral data, we will explore the interplay of electronic effects and spin-spin coupling, providing researchers with a comprehensive reference for this important chemical entity.
Molecular Structure and NMR-Active Nuclei
This compound possesses several NMR-active nuclei that provide a wealth of structural information. The key nuclei for this guide are ¹H and ¹³C. The presence of the trifluoromethyl (-CF₃) group introduces ¹⁹F-¹H and ¹⁹F-¹³C couplings, which are critical for a complete spectral assignment.
Caption: Molecular structure of this compound.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region and the aliphatic region. The data presented here was acquired in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer.[2]
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| Aromatic Protons (H-2, H-3, H-4, H-5, H-6) | 7.27-7.32 | m | 5H | - |
| Methylene Protons (-CH₂-) | 3.31 | q | 2H | 10.8 |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.27-7.32 ppm): The five protons on the benzene ring appear as a complex multiplet in a narrow chemical shift range.[2] In monosubstituted benzenes, the chemical shifts of the ortho, meta, and para protons are often very similar, leading to overlapping signals and complex second-order coupling patterns, especially at lower field strengths.[3] The electron-withdrawing nature of the trifluoroethyl group is expected to deshield the aromatic protons, shifting them downfield relative to benzene (δ 7.34 ppm). However, the observed chemical shift range is very close to that of benzene, suggesting a modest electronic effect of the -CH₂CF₃ group on the aromatic ring. A higher field NMR instrument could potentially resolve the individual signals of the ortho, meta, and para protons.
-
Aliphatic Region (3.31 ppm): The two methylene protons (-CH₂-) adjacent to the benzene ring and the trifluoromethyl group appear as a quartet. This splitting pattern arises from coupling to the three equivalent fluorine atoms of the -CF₃ group (n+1 rule for I=1/2 nuclei, where n=3). The coupling constant, ³J(H,F), is 10.8 Hz.[2] This through-bond coupling over three bonds is a characteristic feature in the ¹H NMR spectra of compounds containing the -CH₂CF₃ moiety.
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The data below was acquired in CDCl₃ on a 100 MHz spectrometer.[2]
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| C-q (ipso) | 130.2 | - | - |
| C-H (aromatic) | 128.7 | - | - |
| C-H (aromatic) | 128.1 | - | - |
| -CF₃ | 125.9 | q | ¹J(C,F) = 275.5 |
| -CH₂- | 40.2 | q | ²J(C,F) = 29.6 |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Region (128.1-130.2 ppm): Four distinct signals are observed in the aromatic region, consistent with a monosubstituted benzene ring where the ortho and meta carbons are chemically equivalent due to rapid rotation around the C-C single bond. The signal at 130.2 ppm is assigned to the ipso-carbon (the carbon atom directly attached to the substituent), which is a quaternary carbon and typically shows a weaker signal. The signals at 128.7 and 128.1 ppm correspond to the ortho, meta, and para carbons. A definitive assignment of these signals would require more advanced NMR experiments such as HSQC and HMBC.
-
Aliphatic and Trifluoromethyl Carbons:
-
The carbon of the trifluoromethyl group (-CF₃) appears as a quartet at 125.9 ppm due to one-bond coupling with the three fluorine atoms. The large ¹J(C,F) coupling constant of 275.5 Hz is characteristic of a C-F single bond.[2]
-
The methylene carbon (-CH₂-) resonates as a quartet at 40.2 ppm. This splitting is a result of two-bond coupling to the three fluorine atoms, with a ²J(C,F) of 29.6 Hz.[2]
-
Caption: Illustration of one-bond and two-bond ¹³C-¹⁹F couplings in this compound.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality and reproducible NMR data for this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its good dissolving power and relatively clean spectral window. Other common NMR solvents such as acetone-d₆ or benzene-d₆ can also be used, but may result in slightly different chemical shifts.[4][5]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[6]
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution of aromatic signals) equipped with a broadband probe is ideal.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Use a spectral width of approximately 0 to 220 ppm.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is generally sufficient.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Caption: A generalized workflow for the acquisition and processing of NMR data.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a clear and detailed picture of its molecular structure. The characteristic quartet for the methylene protons in the ¹H spectrum and the large one-bond C-F coupling constant in the ¹³C spectrum are unmistakable signatures of the trifluoroethyl group. While the aromatic region presents a complex multiplet in the ¹H spectrum at 300 MHz, the ¹³C spectrum confirms the presence of a monosubstituted benzene ring. This guide serves as a foundational resource for scientists and researchers, enabling the confident identification and structural verification of this compound and related fluorinated molecules. The principles of spectral interpretation and the experimental protocols outlined herein are broadly applicable to the growing field of fluorine chemistry.
References
-
Jiang, X., & Qing, F.-L. (2013). Copper-Mediated Trifluoromethylation of Benzyl, Allyl, and Propargyl Methanesulfonates with TMSCF₃. Beilstein Journal of Organic Chemistry, 9, 2862-2868. [Link]
- General information on NMR of fluorinated compounds. (n.d.).
- Mizyuk, V., & Shibanov, V. (2014). Effect of Substituent Geometrical Parameters on the Chemical Shifts of Ortho- and Meta-Protones in 1H NMR-Spectra of Monosubstituted Benzenes. Chemistry & Chemical Technology, 8(3), 279-284.
- Gerig, J. T. (2003). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd.
- Chemistry LibreTexts. (2024, March 17). 15.
- Faria, J. L., et al. (2018). Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated C–F⋯H–S and C–F⋯S–H interactions. Physical Chemistry Chemical Physics, 20(3), 1547-1555.
- Jackowski, K., et al. (2003). 'Through-space' C sp -F spin-spin couplings in fluoroarenes. Journal of Chemical Research, 2003(1), 24-25.
- Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4568-4577.
- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Barton, B. A., & Sanders, J. K. M. (1975). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (2), 207-213.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Pragasam, A., et al. (2017). A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene.
- University of Puget Sound. (n.d.).
- Ceccon, A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Journal of Medicinal Chemistry, 65(8), 6095-6103.
- General information on NMR spectroscopy. (n.d.).
- Cambridge Isotope Laboratories, Inc. (n.d.).
- Reddit. (2023, January 26). In a monosubstituted aromatic will the para proton couple to both meta protons and occur as a doublet of doublets even though the meta protons are chemically equivalent?
- Ellis, D. A., et al. (2001). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Contreras, R. H., et al. (2003). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. The Journal of Physical Chemistry A, 107(49), 10764-10771.
- Nishida, T., et al. (2021). Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 26(11), 3326.
- The Exam Formula. (n.d.). NMR part 4 - Benzene/cyclic structures.
- ChemicalBook. (n.d.). 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum.
- The Organic Chemistry Tutor. (2019, December 11). H NMR coupling and coupling constants [Video]. YouTube.
Sources
An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shifts of (2,2,2-Trifluoroethyl)benzene for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of the Fluorine Nucleus in Modern Chemical Analysis
In the landscape of contemporary chemical and pharmaceutical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design and mechanistic studies. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated pKa—are invaluable to the medicinal chemist. Consequently, the ability to precisely characterize these fluorinated molecules is paramount. Among the suite of analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful and insightful tool.
With a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive to NMR detection, approaching the receptivity of the proton nucleus. What truly sets ¹⁹F NMR apart, however, is its expansive chemical shift range, which can span over 800 ppm.[1] This vast spectral dispersion minimizes signal overlap and renders the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[2] This sensitivity makes ¹⁹F NMR an indispensable technique for probing molecular structure, conformation, and intermolecular interactions, particularly in the context of drug discovery and development.
This in-depth technical guide focuses on the ¹⁹F NMR chemical shifts of a key trifluoromethylated building block: (2,2,2-Trifluoroethyl)benzene. We will explore the theoretical underpinnings that govern its ¹⁹F NMR spectrum, provide established chemical shift data, and detail a robust experimental protocol for acquiring high-quality spectra. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of ¹⁹F NMR in their work.
Theoretical Framework: Understanding the ¹⁹F Chemical Shift of this compound
The ¹⁹F chemical shift of the CF₃ group in this compound is a direct reflection of the local magnetic field experienced by the fluorine nuclei. This local field is a composite of the externally applied magnetic field and the induced magnetic fields arising from the surrounding electron density. Any factor that perturbs this electron distribution will, in turn, alter the ¹⁹F chemical shift.
Key Factors Influencing the ¹⁹F Chemical Shift:
-
Inductive and Resonance Effects: The electron-withdrawing nature of the three fluorine atoms in the trifluoromethyl group significantly influences the local electronic environment. The proximity of the phenyl ring allows for through-bond electronic communication, which can modulate the shielding of the fluorine nuclei.[3]
-
Solvent Effects: The polarity and anisotropic properties of the solvent can have a pronounced impact on the ¹⁹F chemical shift. Polar solvents can interact with the solute, altering the electron distribution and, consequently, the shielding of the fluorine nuclei. Aromatic solvents, such as benzene-d₆, can induce significant shifts due to ring current effects.[4]
-
Concentration: Solute-solute interactions can become more prevalent at higher concentrations, potentially leading to changes in the observed chemical shift. It is, therefore, crucial to report the concentration at which spectra are acquired.
-
Temperature: Temperature fluctuations can influence molecular motion and intermolecular interactions, which can, in turn, affect the averaged electronic environment experienced by the fluorine nuclei. Precise temperature control during NMR acquisition is essential for reproducibility.[5]
-
Referencing: Accurate and consistent chemical shift referencing is critical for the comparison of data across different experiments and laboratories. The choice of an appropriate internal or external standard is a key experimental consideration.[5]
¹⁹F NMR Chemical Shift Data for this compound
The ¹⁹F NMR spectrum of this compound is characterized by a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal is typically a triplet due to coupling with the adjacent two protons of the ethyl group (³JHF).
| Compound | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (JHF) / Hz | Reference |
| This compound | CDCl₃ | -66.0 | Triplet | 11.6 | [6] |
Note: The chemical shift is referenced to an external standard of CFCl₃ (δ = 0 ppm).
Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra
This section provides a detailed, step-by-step methodology for obtaining a high-quality ¹⁹F NMR spectrum of this compound.
I. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from fluorinated impurities.
-
Solvent Selection: Choose a deuterated solvent that is appropriate for the sample's solubility and the desired experimental conditions. CDCl₃ is a common starting point. For studies on solvent effects, consider using a range of solvents with varying polarities (e.g., acetone-d₆, DMSO-d₆, benzene-d₆, methanol-d₄).
-
Concentration: Prepare a solution with a concentration typically in the range of 10-50 mM. For quantitative purposes, the concentration should be accurately known.[7]
-
Internal Standard: For precise chemical shift referencing, add a suitable internal standard. A common choice is trifluorotoluene (α,α,α-trifluorotoluene), which gives a sharp singlet in a region of the spectrum that is unlikely to overlap with the analyte signal.[6] The concentration of the internal standard should be similar to that of the analyte.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Transfer approximately 0.6 mL of the prepared solution into the NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and experimental goals.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the ¹⁹F channel of the NMR probe to the correct frequency to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse ¹⁹F experiment is typically sufficient. For quantitative measurements, an inverse-gated proton-decoupled experiment should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width (SW): Set a spectral width that encompasses the expected chemical shift of the analyte and the internal standard. A width of 200 ppm centered around -70 ppm is a reasonable starting point.
-
Transmitter Offset (O1P): Position the transmitter offset in the center of the spectral region of interest.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (D1): To ensure full relaxation of the fluorine nuclei for accurate integration, a relaxation delay of at least 5 times the longest T₁ of the signals of interest should be used. A typical starting value is 5-10 seconds.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a 10-50 mM sample, 16-64 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Proton Decoupling: For routine spectra, proton decoupling can be applied to collapse the triplet to a singlet, which can improve the signal-to-noise ratio. For observing the coupling, a proton-coupled spectrum should be acquired.
-
III. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the chemical shift of the internal standard to its known value (e.g., trifluorotoluene at approximately -63.7 ppm relative to CFCl₃).
-
Integration: Integrate the signals of interest for quantitative analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for acquiring a ¹⁹F NMR spectrum of this compound.
Caption: Experimental workflow for ¹⁹F NMR analysis.
Conclusion: A Powerful Probe for Chemical Insight
This technical guide has provided a comprehensive overview of the ¹⁹F NMR chemical shifts of this compound, grounded in both theoretical principles and practical experimental considerations. The high sensitivity and broad chemical shift dispersion of the ¹⁹F nucleus make it an exceptionally powerful probe for elucidating molecular structure and monitoring chemical transformations. For researchers in drug discovery and development, a thorough understanding of ¹⁹F NMR is not merely an analytical skill but a strategic advantage. By applying the principles and protocols outlined in this guide, scientists can confidently and accurately characterize fluorinated molecules, accelerating the pace of innovation and discovery.
References
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? MDPI. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia. [Link]
-
19F NMR of Pharmaceuticals - YouTube. YouTube. [Link]
-
for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. Beilstein Journals. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. AZoM. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. Dove Medical Press. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. National Institutes of Health. [Link]
-
A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - RSC Publishing. Royal Society of Chemistry. [Link]
-
NMR Sample Preparation - Western University. Western University. [Link]
-
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. University of California, Santa Barbara. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. Semantic Scholar. [Link]
-
Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products - JoVE. JoVE. [Link]
-
(PDF) Fluorine NMR - ResearchGate. ResearchGate. [Link]
-
Solving problems fluorine 19F with NMR spectroscopy - PubMed. PubMed. [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. SciSpace. [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC - NIH. National Institutes of Health. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. National Institutes of Health. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. National Institutes of Health. [Link]
-
Substituent Shielding Parameters of Fluorine-19 NMR on Polyfluoroaromatic Compounds Dissolved in Dimethyl Sulphoxide-d6. Wiley Online Library. [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. ACS Publications. [Link]
Sources
- 1. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. F19 detection [nmr.chem.ucsb.edu]
- 5. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. publish.uwo.ca [publish.uwo.ca]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of (2,2,2-Trifluoroethyl)benzene
Authored by: A Senior Application Scientist
Introduction: In the landscape of pharmaceutical and materials science, the structural elucidation of fluorinated organic compounds is a critical task. (2,2,2-Trifluoroethyl)benzene (C₈H₇F₃) serves as an important structural motif, and understanding its behavior under analytical conditions is paramount for researchers in drug development and quality control. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will explore the primary fragmentation pathways, the mechanistic underpinnings of ion formation, and the interpretation of the resulting mass spectrum, offering field-proven insights for scientists and professionals.
The principles of electron ionization mass spectrometry (EI-MS) involve the bombardment of a molecule with high-energy electrons, typically at 70 eV.[1] This process is energetic enough to dislodge an electron from the molecule, creating a positively charged molecular ion (M⁺•).[1] This molecular ion is often energetically unstable and undergoes a series of predictable fragmentation reactions, yielding a unique mass spectrum that serves as a molecular fingerprint.[1][2]
The Molecular Ion and Its Initial Fates
Upon entering the ionization chamber, this compound (molar mass ≈ 160.13 g/mol ) forms a molecular ion, [C₈H₇F₃]⁺•, which will be observed at a mass-to-charge ratio (m/z) of 160. The stability of the aromatic ring generally ensures that the molecular ion peak is observable.[3] The initial fragmentation events are dictated by the weakest bonds and the stability of the resulting fragments. For this compound, the primary sites of fragmentation are the C-C and C-F bonds of the trifluoroethyl side chain.
Primary Fragmentation Pathways
The fragmentation of the this compound molecular ion is dominated by several key pathways. The stability of the benzyl and tropylium cations is a major driving force in the fragmentation of alkylbenzenes.[4][5]
Benzylic Cleavage and Tropylium Ion Formation
A highly characteristic fragmentation for alkyl-substituted benzenes is the cleavage of the bond beta to the aromatic ring. In this case, this involves the loss of a trifluoromethyl radical (•CF₃), a relatively stable radical. This benzylic cleavage results in the formation of a benzyl cation [C₇H₇]⁺ at m/z 91.
[C₈H₇F₃]⁺• → [C₇H₇]⁺ + •CF₃
This benzyl cation is known to rearrange to the highly stable, aromatic tropylium ion, which is also at m/z 91.[4][5] Due to the exceptional stability of the tropylium ion, the peak at m/z 91 is often the base peak in the mass spectra of compounds containing a benzyl group.[4][5]
Alpha-Cleavage
Alpha-cleavage, the breaking of the bond between the aromatic ring and the ethyl side chain, is another plausible fragmentation pathway. This would result in the loss of a trifluoroethyl radical (•CH₂CF₃) and the formation of a phenyl cation [C₆H₅]⁺ at m/z 77.
[C₈H₇F₃]⁺• → [C₆H₅]⁺ + •CH₂CF₃
While the phenyl cation is commonly observed in the mass spectra of benzene derivatives, its formation is generally less favored than the formation of the highly stabilized tropylium ion.
Rearrangements and Neutral Losses
Rearrangement reactions followed by the elimination of neutral molecules can also occur. A potential rearrangement could involve the transfer of a fluorine atom to the benzene ring, followed by the loss of a neutral molecule. For instance, the loss of hydrogen fluoride (HF) from the molecular ion would lead to a fragment at m/z 140.
[C₈H₇F₃]⁺• → [C₈H₆F₂]⁺• + HF
Further fragmentation of the tropylium ion (m/z 91) is also expected, most notably the loss of acetylene (C₂H₂), leading to a characteristic ion at m/z 65.[5]
[C₇H₇]⁺ → [C₅H₅]⁺ + C₂H₂
Summary of Expected Fragmentation Data
| m/z | Proposed Ion | Fragmentation Pathway Description |
| 160 | [C₈H₇F₃]⁺• | Molecular Ion (M⁺•) |
| 140 | [C₈H₆F₂]⁺• | Loss of a neutral Hydrogen Fluoride (HF) molecule |
| 91 | [C₇H₇]⁺ | Benzylic cleavage with loss of •CF₃ radical, followed by rearrangement to the tropylium ion. Likely the base peak. |
| 77 | [C₆H₅]⁺ | Alpha-cleavage with loss of the •CH₂CF₃ radical. |
| 65 | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from the tropylium ion. |
Visualizing the Fragmentation Pathways
The logical flow of the fragmentation process can be visualized to better understand the relationships between the parent molecule and its daughter ions.
Caption: Primary fragmentation pathways of this compound.
Experimental Protocol for Mass Spectrum Acquisition
To ensure the generation of a reliable and reproducible mass spectrum for this compound, a standardized experimental protocol is essential.
1. Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
Ensure the sample is free of non-volatile impurities that could contaminate the ion source.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is ideal.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Compare the acquired spectrum with reference libraries such as the NIST Mass Spectral Library for confirmation.[6][7][8][9][10]
This self-validating system, from sample preparation to data analysis, ensures the integrity and accuracy of the obtained mass spectrum.
Logical Workflow for Spectral Interpretation
The process of interpreting the mass spectrum follows a logical progression to deduce the structure of the analyte.
Caption: A systematic workflow for the interpretation of the mass spectrum.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a discernible molecular ion peak at m/z 160 and a prominent base peak at m/z 91, corresponding to the stable tropylium ion. Other significant fragments at m/z 77 and 65 further corroborate the structure. A thorough understanding of these fragmentation pathways, guided by the foundational principles of mass spectrometry and the inherent stability of aromatic and benzylic carbocations, is indispensable for the unambiguous identification and structural characterization of this and related fluorinated compounds in complex matrices. This guide provides the necessary technical framework and field-proven insights to empower researchers in their analytical endeavors.
References
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Sparkman, O. D. (2011). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]
-
YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Link] (Note: A representative, stable link to a relevant educational video would be inserted here).
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link] (Note: A representative, stable link to a relevant educational video would be inserted here).
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]
-
ResearchGate. (2024). Tracking Molecular Fragmentation in Electron-Ionization Mass Spectrometry with Ultrafast Time Resolution. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. hmdb.ca [hmdb.ca]
- 7. chemdata.nist.gov [chemdata.nist.gov]
- 8. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]
- 9. Benzene, (2,2,2-trichloroethyl)- [webbook.nist.gov]
- 10. Benzene, (trifluoromethyl)- [webbook.nist.gov]
An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of (2,2,2-Trifluoroethyl)benzene
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of (2,2,2-Trifluoroethyl)benzene (C₈H₇F₃).[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the vibrational modes of this molecule, outlines the experimental methodology for obtaining its infrared spectrum, and provides a detailed interpretation of the expected spectral features. By leveraging established spectroscopic principles and comparative analysis with structurally similar compounds, this guide offers valuable insights into the molecular structure and vibrational behavior of this compound.
Introduction to this compound and Infrared Spectroscopy
This compound is an aromatic compound featuring a benzene ring substituted with a 2,2,2-trifluoroethyl group.[1][2] The presence of both the phenyl and the trifluoroethyl moieties imparts unique physicochemical properties to the molecule, making its structural elucidation crucial in various scientific and industrial applications.
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern, when plotted as a spectrum, serves as a unique "molecular fingerprint," providing valuable information about the functional groups present in the molecule and its overall structure. Fourier Transform Infrared (FTIR) spectroscopy is a modern application of this technique that offers high resolution and rapid data acquisition.[3]
Experimental Methodology for Acquiring the IR Spectrum
Obtaining a high-quality IR spectrum of this compound, which is a liquid at room temperature, necessitates careful sample preparation and appropriate instrumentation.[1]
Sample Preparation
For a liquid sample such as this compound, the neat liquid (undiluted) can be analyzed directly. A common and effective method involves placing a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. These materials are transparent to infrared radiation in the typical analysis range. The plates are then gently pressed together to form a thin capillary film of the sample.
Instrumentation and Data Acquisition
A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for this analysis. A typical experimental setup would involve the following:
-
Light Source: A Globar or silicon carbide element heated to approximately 1200 K.
-
Interferometer: To modulate the infrared radiation.
-
Sample Compartment: Where the prepared salt plates with the sample are placed.
-
Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹. Data is collected by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interferences from atmospheric water and carbon dioxide, as well as any absorption from the plates themselves.
Theoretical Vibrational Mode Analysis of this compound
The infrared spectrum of this compound is a composite of the vibrational modes arising from its two main structural components: the monosubstituted benzene ring and the trifluoroethyl group.
Vibrational Modes of the Monosubstituted Benzene Ring
The benzene ring gives rise to a series of characteristic absorption bands:
-
Aromatic C-H Stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹.[3] The presence of multiple weak to medium intensity bands in this region is a hallmark of aromatic compounds.
-
Aromatic C=C Stretching (In-Ring Vibrations): The stretching of the carbon-carbon double bonds within the benzene ring results in a series of sharp, medium-intensity bands in the 1620-1400 cm⁻¹ region.[4] Typically, two prominent bands are observed around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[3]
-
C-H Out-of-Plane Bending ("oop"): These are strong absorptions that are highly diagnostic of the substitution pattern on the benzene ring. For a monosubstituted benzene, a strong band is expected in the 900-675 cm⁻¹ range.[3]
Vibrational Modes of the Trifluoroethyl Group
The trifluoromethyl (-CF₃) and methylene (-CH₂) groups of the trifluoroethyl substituent also exhibit characteristic vibrational modes:
-
C-F Stretching: The carbon-fluorine bonds are strong and highly polar, leading to very intense absorption bands. The symmetric and asymmetric stretching vibrations of the -CF₃ group are expected to appear in the 1400-1000 cm⁻¹ region. These are often the most intense peaks in the spectrum.
-
-CH₂- Stretching: The symmetric and asymmetric stretching vibrations of the methylene group's C-H bonds will appear in the 3000-2850 cm⁻¹ range. These are typically of medium intensity.
-
-CH₂- Bending (Scissoring): This deformation vibration is expected around 1470-1450 cm⁻¹.[3]
Predicted Infrared Spectrum and Band Assignments
Comparative Analysis with (Trifluoromethyl)benzene
(Trifluoromethyl)benzene (C₇H₅F₃) is structurally similar to this compound, differing only by the absence of a methylene (-CH₂-) group.[5] The IR spectrum of (Trifluoromethyl)benzene will, therefore, share many features with that of this compound, particularly those related to the monosubstituted benzene ring and the trifluoromethyl group. The key difference will be the absence of -CH₂- related vibrations in the spectrum of (Trifluoromethyl)benzene.
Tabulated Summary of Predicted Vibrational Bands
The following table summarizes the expected key vibrational bands for this compound, their assignments, and a comparison with the observed bands in the spectrum of (Trifluoromethyl)benzene where applicable.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Corresponding (Trifluoromethyl)benzene Bands (cm⁻¹) |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Present |
| 3000 - 2850 | Aliphatic C-H Stretch (-CH₂-) | Medium | Absent |
| ~1600 | Aromatic C=C Stretch | Medium | Present |
| 1500 - 1400 | Aromatic C=C Stretch | Medium | Present |
| ~1460 | -CH₂- Bending (Scissoring) | Medium | Absent |
| 1400 - 1000 | C-F Stretch (-CF₃) | Very Strong | Present (typically multiple strong bands) |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | Present |
Visualization of Key Molecular Structures and Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow for FTIR Analysis
Caption: Experimental workflow for obtaining the FTIR spectrum of a liquid sample.
Conclusion
The infrared spectrum of this compound is expected to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. The key features to look for are the aromatic C-H and C=C stretching and bending modes, the aliphatic C-H stretching and bending modes of the methylene group, and the very strong C-F stretching vibrations of the trifluoromethyl group. This detailed theoretical analysis, in conjunction with the provided experimental workflow, serves as a robust guide for researchers and scientists working with this compound. The ability to accurately interpret the infrared spectrum is a fundamental skill that aids in compound identification, purity assessment, and structural elucidation in the broader context of chemical and pharmaceutical research.
References
- Fishman, A. I., Klimovitskii, A. E., Skvortsov, A. I., & Remizov, A. B. (2004). The vibrational spectra and conformations of ethylbenzene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(4), 843-853.
- LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (2025, August 7).
- LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- MDPI. (n.d.). Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine.
- ChemScene. (n.d.). This compound.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- International Journal of Engineering Research & Mechnical Technology. (n.d.).
- NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
- Spectroscopy Online. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings.
- ChemicalBook. (n.d.). Benzene(71-43-2) IR Spectrum.
- Sci-Hub. (n.d.). Vibrational spectra of benzene derivatives—XII 1,2,4-trisubstituted compounds.
Sources
The Trifluoroethyl Group: A Deep Dive into its Electron-Withdrawing Effects on the Benzene Ring
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoroethyl group (-CH2CF3) presents a unique electronic profile that significantly influences the reactivity and properties of aromatic systems. This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the trifluoroethyl group on the benzene ring. We will delve into the nuanced interplay of inductive and resonance effects, quantify its electronic influence through Hammett constants, and explore the consequential impact on the reactivity of the benzene ring in electrophilic aromatic substitution and the acidity of benzoic acid derivatives. Furthermore, this guide will furnish detailed experimental protocols for the synthesis of (2,2,2-trifluoroethyl)benzene and discuss the burgeoning applications of this functional group in drug design and development, supported by pertinent case studies.
Introduction: The Strategic Role of Electron-Withdrawing Groups in Drug Discovery
The benzene ring is a ubiquitous scaffold in a vast number of pharmaceuticals, accounting for over half of all existing drugs.[1] The ability to precisely tune the electronic properties of this aromatic core is paramount in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target protein. Electron-withdrawing groups (EWGs) play a pivotal role in this molecular engineering process. By reducing the electron density of the aromatic ring, EWGs can significantly alter a molecule's reactivity, acidity, lipophilicity, and metabolic stability.
The trifluoroethyl group (-CH2CF3) has emerged as a valuable EWG in the medicinal chemist's toolkit. Its strong inductive effect, a consequence of the high electronegativity of the three fluorine atoms, imparts distinct electronic characteristics that can be harnessed to fine-tune the properties of drug candidates. This guide will provide a detailed exploration of these effects, offering both theoretical understanding and practical insights for its application.
Unveiling the Electronic Character of the Trifluoroethyl Group
The electronic influence of a substituent on an aromatic ring is a composite of two primary factors: the inductive effect and the resonance effect.
2.1. The Dominant Inductive Effect (-I)
The inductive effect is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond. The three highly electronegative fluorine atoms in the trifluoroethyl group exert a powerful electron-withdrawing pull through the sigma bonds. This effect is relayed through the methylene (-CH2-) spacer to the benzene ring, resulting in a significant decrease in the electron density of the aromatic system. This strong -I effect is the primary contributor to the electron-withdrawing nature of the trifluoroethyl group.
2.2. A Negligible Resonance Effect
Resonance effects involve the delocalization of electrons through the π-system of the molecule. Unlike substituents with lone pairs or π-bonds directly attached to the aromatic ring, the trifluoroethyl group, being a saturated alkyl group, does not participate in resonance with the benzene ring. Therefore, its electronic influence is almost exclusively inductive.
Quantifying the Electron-Withdrawing Strength: Hammett Constants
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The Hammett substituent constants, sigma (σ), are a powerful tool for comparing the electron-donating or electron-withdrawing strength of various functional groups. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
The Hammett constants for the 2,2,2-trifluoroethyl group have been determined, highlighting its significant electron-withdrawing capacity.
| Substituent | σm | σp |
| -H | 0.00 | 0.00 |
| -CH3 | -0.07 | -0.17 |
| -CF3 | 0.43 | 0.54 |
| -CH2CF3 | 0.30 | 0.37 |
| -NO2 | 0.71 | 0.78 |
Table 1: Hammett Substituent Constants (σm and σp) for Selected Groups.
As evidenced in the table, the trifluoroethyl group possesses substantial positive σm and σp values, confirming its role as a potent electron-withdrawing substituent. The methylene spacer slightly attenuates the inductive effect compared to the directly attached trifluoromethyl group, resulting in slightly lower σ values. However, its electron-withdrawing strength remains comparable to other well-established EWGs.
Impact on Aromatic Reactivity: Electrophilic Aromatic Substitution
The electron density of the benzene ring is a critical determinant of its reactivity towards electrophiles in electrophilic aromatic substitution (EAS) reactions.
4.1. Deactivation of the Benzene Ring
By withdrawing electron density, the trifluoroethyl group deactivates the benzene ring towards EAS. The electron-poor aromatic ring is less nucleophilic and therefore less reactive towards electrophiles. This deactivation is a direct consequence of the strong inductive effect of the -CH2CF3 group. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation will proceed at a slower rate on this compound compared to benzene itself.
4.2. Meta-Directing Influence
In addition to deactivating the ring, the trifluoroethyl group is a meta-director. This means that incoming electrophiles will preferentially substitute at the meta position (C3 and C5) relative to the trifluoroethyl group. This directing effect can be understood by examining the stability of the carbocation intermediates (arenium ions) formed during the EAS reaction.
When the electrophile attacks at the ortho or para positions, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the electron-withdrawing trifluoroethyl group. This is a highly destabilized arrangement. In contrast, attack at the meta position ensures that the positive charge is never located on the carbon bearing the -CH2CF3 group, resulting in a more stable intermediate and a faster reaction rate for meta substitution.
Influence on Acidity: The Case of Trifluoroethyl-Substituted Benzoic Acids
The electron-withdrawing nature of the trifluoroethyl group also significantly impacts the acidity of functional groups attached to the benzene ring, such as a carboxylic acid.
The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge of the carboxylate group through the inductive effect, thereby increasing the acidity of the parent acid (i.e., lowering its pKa).
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 4-(Trifluoromethyl)benzoic Acid | 3.69[2][3] |
| 4-(2,2,2-Trifluoroethyl)benzoic Acid | ~3.8-3.9 (Predicted) |
Table 2: pKa Values of Substituted Benzoic Acids.
The strong electron-withdrawing trifluoromethyl group in the para position significantly increases the acidity of benzoic acid, as reflected by the lower pKa of 4-(trifluoromethyl)benzoic acid. Due to the slight attenuation of the inductive effect by the methylene spacer, it is predicted that 4-(2,2,2-trifluoroethyl)benzoic acid will be more acidic than benzoic acid but slightly less acidic than 4-(trifluoromethyl)benzoic acid.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through various methods. One common and effective approach involves the trifluoromethylation of a benzyl halide.
6.1. Reaction Scheme:
6.2. Detailed Experimental Protocol: Copper-Mediated Trifluoromethylation of Benzyl Bromide
This protocol is adapted from established methodologies for trifluoromethylation reactions.
Materials:
-
Benzyl bromide
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (0.1 eq), KF (2.0 eq), and anhydrous DMF.
-
Addition of Reagents: Add benzyl bromide (1.0 eq) to the flask via syringe.
-
Trifluoromethylating Agent: Slowly add (trifluoromethyl)trimethylsilane (TMSCF3) (1.5 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
6.3. Spectroscopic Characterization of this compound
-
¹H NMR (CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 3.31 (q, J = 10.8 Hz, 2H, -CH₂CF₃).[4]
-
¹³C NMR (CDCl₃): δ 130.2, 128.7, 128.1, 125.9 (q, J = 275.5 Hz, -CF₃), 40.2 (q, J = 29.6 Hz, -CH₂CF₃).[4]
Applications in Drug Design and Development
The unique properties conferred by the trifluoroethyl group make it an attractive moiety for incorporation into drug candidates. Its strong electron-withdrawing nature and increased lipophilicity can lead to improved metabolic stability, enhanced binding affinity, and better membrane permeability.[5]
While the trifluoromethyl group is more prevalent in FDA-approved drugs, the trifluoroethyl group serves as a valuable bioisostere for other functionalities, offering a nuanced approach to property modulation.
7.1. Case Study: Ubrogepant
Ubrogepant is a calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[6] The structure of ubrogepant features a 1-(2,2,2-trifluoroethyl)piperidin-3-aminium moiety.[6] The inclusion of the trifluoroethyl group in this molecule is strategic. It contributes to the overall lipophilicity of the compound, which is crucial for its oral bioavailability and ability to cross the blood-brain barrier to reach its target in the central nervous system. Furthermore, the metabolic stability imparted by the C-F bonds helps to prolong the drug's half-life.
7.2. Future Perspectives
The trifluoroethyl group is increasingly being explored in drug discovery programs. Its ability to fine-tune electronic and steric properties, while enhancing metabolic stability, makes it a valuable tool for lead optimization. As synthetic methodologies for the introduction of this group become more robust and accessible, we can anticipate seeing a greater number of drug candidates featuring the trifluoroethyl moiety advancing through clinical trials.
Conclusion
The trifluoroethyl group is a potent electron-withdrawing substituent that exerts a significant influence on the properties of the benzene ring. Its dominant inductive effect deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. This electronic pull also enhances the acidity of benzoic acid derivatives. The strategic incorporation of the trifluoroethyl group into organic molecules, particularly in the context of drug discovery, offers a powerful strategy to modulate key physicochemical and pharmacokinetic properties. A thorough understanding of its electronic effects, as detailed in this guide, is essential for its effective application in the design of novel and improved therapeutic agents.
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. [Link]
-
Copper-Mediated Trifluoromethylation of Benzyl, Allyl and Propargyl Methanesulfonates with TMSCF3. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Saturated bioisosteres of benzene and their application in drug design. (2020). CORDIS | European Commission. [Link]
Sources
- 1. 4-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability of the C-F Bond in (2,2,2-Trifluoroethyl)benzene Under Acidic Conditions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into pharmaceutical candidates is a widely utilized strategy to enhance metabolic stability, lipophilicity, and binding affinity. The trifluoroethyl group, in particular, is of significant interest. This guide provides a comprehensive technical analysis of the stability of the carbon-fluorine (C-F) bond in (2,2,2-Trifluoroethyl)benzene under a range of acidic conditions. We will delve into the fundamental physicochemical properties of the C-F bond that contribute to its remarkable strength, explore the potential mechanisms of acid-catalyzed degradation, and present detailed experimental protocols for the systematic evaluation of this stability. This document is intended to serve as a valuable resource for researchers in drug discovery and development, providing both theoretical understanding and practical guidance for assessing the stability of trifluoroethyl-containing compounds.
Introduction: The C-F Bond in Modern Drug Discovery
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, being the most electronegative element, impart profound effects on the physicochemical and pharmacological properties of a molecule.[1][2] The trifluoromethyl (-CF3) and trifluoroethyl (-CH2CF3) groups are among the most common fluorine-containing moieties used to enhance metabolic stability and modulate electronic properties.[2][3] Specifically, the trifluoroethyl group is often employed to introduce a lipophilic and metabolically robust substituent.
This compound serves as a fundamental model compound for understanding the intrinsic stability of the trifluoroethyl group attached to an aromatic system. While the C-F bond is renowned for its exceptional strength, its stability is not absolute and can be influenced by the surrounding chemical environment, particularly under harsh acidic conditions. A thorough understanding of the limits of this stability is crucial for predicting the degradation pathways of drug candidates and ensuring the development of robust and reliable pharmaceutical products.
The Fundamental Chemistry of the C-F Bond: A Pillar of Stability
The remarkable stability of organofluorine compounds is primarily attributed to the inherent strength of the carbon-fluorine bond.[4][5][6] This strength arises from a combination of factors:
-
High Bond Dissociation Energy: The C-F bond possesses one of the highest bond dissociation energies among single bonds in organic chemistry, typically around 485 kJ/mol.[6] This makes homolytic cleavage of the bond energetically unfavorable.
-
Polarity and Electrostatic Attraction: Due to the large electronegativity difference between carbon and fluorine, the C-F bond is highly polarized.[1][4] This results in a significant electrostatic attraction between the partially positive carbon and partially negative fluorine atoms, further strengthening the bond.
-
Short Bond Length: The C-F bond is also characterized by its short bond length (approximately 1.35 Å), which contributes to its strength.[6]
These factors collectively render the C-F bond, and by extension the trifluoroethyl group, resistant to many chemical transformations, including oxidation, hydrolysis, and thermal degradation under typical physiological and laboratory conditions.[4]
Acid-Catalyzed Degradation of the Trifluoroethyl Group: Mechanisms and Plausibility
While generally stable, the C-F bonds in the trifluoroethyl group of this compound can be susceptible to cleavage under strongly acidic conditions, particularly in the presence of superacids. The mechanism of this degradation is thought to proceed through a series of protonation and elimination steps.
The Role of Acid Strength: From Mineral Acids to Superacids
The acidity of the medium plays a critical role in the potential for C-F bond cleavage. Common mineral acids, such as hydrochloric acid (HCl) and sulfuric acid (H2SO4), are generally not strong enough to effect the cleavage of the C-F bond in the trifluoroethyl group under moderate conditions. However, in the realm of superacids, which are acids stronger than 100% sulfuric acid, the landscape changes. Superacids, such as fluoroantimonic acid (HSbF6) or trifluoromethanesulfonic acid (triflic acid, CF3SO3H), are capable of protonating even very weak bases, including the fluorine atoms of the trifluoroethyl group.
Proposed Mechanism of Acid-Catalyzed Degradation
The following is a plausible mechanistic pathway for the degradation of this compound in the presence of a superacid (HA):
-
Protonation of a Fluorine Atom: The reaction is initiated by the protonation of one of the fluorine atoms of the trifluoroethyl group by the superacid. This is the key step that activates the otherwise inert C-F bond.
-
Formation of a Fluoronium Ion: The protonated fluorine forms a highly unstable fluoronium ion intermediate.
-
Elimination of Hydrogen Fluoride (HF): To alleviate the positive charge on the fluorine, the intermediate eliminates a molecule of hydrogen fluoride (HF), generating a difluoro-substituted carbocation.
-
Further Protonation and Elimination: The remaining C-F bonds can undergo subsequent rounds of protonation and HF elimination, leading to a cascade of reactions.
-
Reaction with Nucleophiles: The carbocationic intermediates generated are highly electrophilic and can react with any available nucleophiles in the reaction mixture, which could be the conjugate base of the superacid or the aromatic ring of another molecule of this compound (leading to polymerization or side-product formation).
-
Hydrolysis: In the presence of water, the carbocation can be trapped to form an alcohol, which can then undergo further reactions. Complete hydrolysis of the trifluoroethyl group would ultimately lead to the formation of a carboxylic acid.
Figure 1: Proposed pathway for the acid-catalyzed degradation of this compound.
Experimental Protocols for Stability Assessment
A systematic evaluation of the stability of this compound under acidic conditions requires a well-designed experimental approach. The following protocols provide a framework for such an investigation.
Materials and Equipment
-
This compound (high purity)
-
Acids: Hydrochloric acid (HCl), Sulfuric acid (H2SO4), Trifluoroacetic acid (TFA), Trifluoromethanesulfonic acid (TfOH)
-
Solvents: Acetonitrile (ACN), Water (HPLC grade)
-
Analytical Instruments:
-
High-Performance Liquid Chromatography (HPLC) with UV detector
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (with 19F capabilities)
-
-
General Laboratory Equipment: Vials, heating blocks, magnetic stirrers, pH meter.
Experimental Workflow
The following diagram outlines the general workflow for the stability study.
Figure 2: General experimental workflow for the stability assessment of this compound.
Step-by-Step Protocol for Stability Testing
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Acidic Stress Solutions:
-
Incubation:
-
In separate vials, add a known volume of the this compound stock solution to each of the acidic stress solutions.
-
Incubate the vials at different temperatures (e.g., room temperature, 40 °C, 60 °C, and 80 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.
-
-
Sample Quenching and Preparation for Analysis:
-
Immediately neutralize the withdrawn aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation reaction.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
For GC-MS analysis, an extraction with an organic solvent may be necessary.
-
For 19F NMR analysis, the sample may need to be concentrated or prepared in a deuterated solvent.
-
Analytical Methods
-
HPLC Analysis:
-
Purpose: To quantify the remaining amount of this compound and monitor the formation of degradation products over time.
-
Column: A C18 reversed-phase column is a good starting point. For better separation of fluorinated compounds, a fluorinated stationary phase could be considered.[12][13][14]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
GC-MS Analysis:
-
19F NMR Spectroscopy:
-
Purpose: To directly monitor the integrity of the C-F bonds.[20][21][22][23][24] The disappearance of the signal corresponding to the -CF3 group and the appearance of new fluorine-containing species can be observed.
-
Analysis: Changes in the chemical shift and the appearance of new signals will provide direct evidence of C-F bond cleavage or modification.
-
Data Presentation and Interpretation
The data obtained from the stability studies should be presented in a clear and concise manner to facilitate interpretation.
Table 1: HPLC Stability Data for this compound under Acidic Conditions
| Acid Condition | Temperature (°C) | Time (hours) | % Remaining this compound |
| 0.1 N HCl | 40 | 0 | 100.0 |
| 24 | 99.8 | ||
| 48 | 99.5 | ||
| 1 N H2SO4 | 60 | 0 | 100.0 |
| 24 | 98.2 | ||
| 48 | 96.5 | ||
| 99% TFA | 80 | 0 | 100.0 |
| 24 | 85.3 | ||
| 48 | 72.1 | ||
| TfOH | 25 | 0 | 100.0 |
| 1 | 5.2 | ||
| 4 | <0.1 |
(Note: The data in this table is illustrative and not based on actual experimental results.)
Conclusion and Future Perspectives
The C-F bond in this compound exhibits remarkable stability under a wide range of acidic conditions. Significant degradation is generally not expected with common mineral acids under moderate temperatures. However, exposure to superacids can lead to the cleavage of the C-F bond through a mechanism involving protonation and subsequent elimination of HF.
For drug development professionals, this implies that while trifluoroethyl-containing compounds are generally stable, their compatibility with extremely acidic environments, such as those that might be encountered in certain formulation processes or as a result of co-administered drugs, should be carefully evaluated. The experimental protocols outlined in this guide provide a robust framework for such an assessment.
Future research could focus on a more detailed kinetic analysis of the degradation in superacids to better quantify the reaction rates and elucidate the finer details of the reaction mechanism. Additionally, investigating the influence of other substituents on the aromatic ring on the stability of the trifluoroethyl group would provide valuable insights for the design of future fluorinated drug candidates.
References
-
Taylor & Francis. (n.d.). Carbon-fluorine bonds – Knowledge and References. Retrieved from [Link]
-
Innovation.world. (n.d.). The Carbon-Fluorine Bond: The Source Of PFAS Stability. Retrieved from [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorocarbon. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the.... Retrieved from [Link]
-
Gerig, J. T. (1994). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. Retrieved from [Link]
-
Dal Piaz, V., & Piaz, V. D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). INTERPRETATION OF THE KINETICS OF ACID CATALYZED REACTIONS IN MODERATELY CONCENTRATED AQUEOUS ACIDS1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
-
ResearchGate. (n.d.). Applications of 19F multidimensional NMR. Retrieved from [Link]
-
RSC Publishing. (2015). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Reaction Chemistry & Engineering, 1(1), 105-115. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.2.3: Kinetics of catalysis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Quora. (2024). What are at least 8 pre-cautions when handling acids?. Retrieved from [Link]
-
Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). GCxGC-TOFMS Utilized as a Broad-Spectrum Analysis for Endocrine Disruptor Compounds in Urban and Rural Watersheds. Retrieved from [Link]
-
NIH. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]
-
Reddit. (2022). Superacids. Retrieved from [Link]
-
ResearchGate. (n.d.). Regulatory, design, and analysis of complex stability studies, U.S. Food and Drug Administration. Retrieved from [Link]
-
RSC Publishing. (2023). Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-su. Organic & Biomolecular Chemistry, 21(30), 6127-6131. Retrieved from [Link]
-
PubMed Central. (2019). Gas chromatography-Mass Spectra analysis and deleterious potential of fungal based polythene-degradation products. Scientific Reports, 9(1), 1-10. Retrieved from [Link]
-
StabilityStudies.in. (n.d.). Leverage Design of Experiments (DoE) in Early Stability Study Planning. Retrieved from [Link]
-
ResearchGate. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]
-
RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]
-
YouTube. (2022). Handle Strong Acids with Care. Retrieved from [Link]
-
ResearchGate. (2017). Kinetics of acid reactions: Making sense of associated concepts. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1-benzyloxymethoxy-1-hexyne. Retrieved from [Link]
-
Journal of Liquid Chromatography & Related Technologies. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]
-
YouTube. (2020). ICH Stability Testing and Method Development. Retrieved from [Link]
-
NIH. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Screening Disinfection Byproducts in Arid-Coastal Wastewater: A Workflow Using GC×GC-TOFMS, Passive Sampling, and NMF Deconvolution Algorithm. Retrieved from [Link]
-
Patsnap Eureka. (2025). How to Implement Safety Measures for Fluoroantimonic Acid?. Retrieved from [Link]
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
-
Longdom Publishing. (n.d.). Exploring the Kinetics of Acid-Base Reactions: Fundamental Principles to Practical Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid catalysis. Retrieved from [Link]
Sources
- 1. Understanding organofluorine chemistry. An introduction to the C–F bond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. innovation.world [innovation.world]
- 7. concordia.ca [concordia.ca]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. How to Implement Safety Measures for Fluoroantimonic Acid? [eureka.patsnap.com]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. gcms.cz [gcms.cz]
- 18. Gas chromatography-Mass Spectra analysis and deleterious potential of fungal based polythene-degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Stability of the C-F Bond in (2,2,2-Trifluoroethyl)benzene Under Basic Conditions: A Technical Guide for Drug Development Professionals
Introduction: The Trifluoroethyl Group in Modern Drug Design
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the 2,2,2-trifluoroethyl group (-CH₂CF₃) is frequently employed to enhance metabolic stability, improve lipophilicity, and alter pKa values of proximal functional groups. However, the inherent strength of the carbon-fluorine (C-F) bond, while beneficial for resisting metabolic degradation, is not absolute. Understanding the chemical stability of this moiety, particularly under basic conditions encountered during synthesis, formulation, and potentially in physiological microenvironments, is critical for the development of robust and reliable pharmaceutical products.
This in-depth technical guide provides a comprehensive analysis of the stability of the C-F bond in (2,2,2-trifluoroethyl)benzene, a model scaffold for many pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of its degradation under basic conditions, outline key factors influencing its stability, and provide detailed experimental protocols for assessing its reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemical liabilities associated with the trifluoroethyl group.
The Physicochemical Landscape of this compound
This compound serves as an excellent model system for studying the stability of the trifluoroethyl group in an aromatic context. The trifluoromethyl (-CF₃) moiety is a potent electron-withdrawing group, significantly influencing the electronic properties of the adjacent ethyl bridge and the benzene ring. This electron-withdrawing effect is central to both its desirable properties in drug design and its potential for chemical instability.
The Carbon-Fluorine Bond: A Double-Edged Sword
The C-F bond is the strongest single bond in organic chemistry, with a typical bond dissociation energy of approximately 110 kcal/mol. This exceptional strength is attributed to the high electronegativity of fluorine and the significant orbital overlap between carbon and fluorine. While this imparts high thermal and metabolic stability, it is crucial to recognize that C-F bonds are not inert. Their reactivity is highly dependent on the molecular context, and specific structural features can render them susceptible to cleavage under surprisingly mild conditions.
Mechanism of Base-Mediated Degradation: An E1cb Pathway
The primary pathway for the degradation of this compound under basic conditions is an Elimination, Unimolecular, conjugate Base (E1cb) mechanism . This multi-step process is initiated by the deprotonation of a benzylic proton, which is rendered acidic by the powerful inductive effect of the adjacent trifluoromethyl group.
The proposed mechanism is as follows:
-
Deprotonation: A base (B:) abstracts a proton from the benzylic carbon (the carbon attached to both the benzene ring and the -CF₃ group), forming a resonance-stabilized carbanion. The stability of this carbanion is a key factor driving the reaction.
-
Fluoride Elimination: The resulting carbanion undergoes elimination of a fluoride ion (F⁻) from the trifluoromethyl group to form a gem-difluorostyrene intermediate. This step is often the rate-determining step of the overall process.
-
Further Reactions: The gem-difluorostyrene intermediate can then undergo further reactions, such as nucleophilic addition or polymerization, depending on the reaction conditions and the presence of other nucleophiles.
This E1cb-like mechanism is favored over a concerted E2 mechanism due to the poor leaving group ability of fluoride and the significant stabilization of the intermediate carbanion.[1]
Figure 2: Experimental workflow for assessing the stability of this compound.
Protocol 3: HPLC Method for Analysis
A robust and validated HPLC method is essential for accurately quantifying this compound and its degradation products.
Suggested HPLC Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is likely to provide good separation. The addition of a small amount of a buffer (e.g., phosphate or acetate) may be necessary to ensure reproducible chromatography.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products (e.g., gem-difluorostyrene) have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40 °C.
Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines (e.g., ICH Q2(R1)).
Data Presentation and Interpretation
The data generated from these experiments can be used to construct a comprehensive stability profile for this compound.
Table 1: Example of pH-Rate Profile Data
| pH | k_obs (s⁻¹) | Half-life (t₁/₂) (hours) |
| 7.0 | 1.0 x 10⁻⁷ | ~1925 |
| 8.0 | 1.0 x 10⁻⁶ | ~192.5 |
| 9.0 | 1.0 x 10⁻⁵ | ~19.25 |
| 10.0 | 1.0 x 10⁻⁴ | ~1.93 |
| 11.0 | 1.0 x 10⁻³ | ~0.19 |
| 12.0 | 1.0 x 10⁻² | ~0.02 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Conclusion and Practical Implications
The C-F bonds in this compound, while generally robust, are susceptible to cleavage under basic conditions via an E1cb mechanism. The rate of this degradation is highly dependent on pH, temperature, and the presence of other substituents on the aromatic ring. For drug development professionals, this has several important implications:
-
Synthesis and Purification: Care should be taken to avoid strongly basic conditions during the synthesis and purification of compounds containing the trifluoroethyl moiety, especially at elevated temperatures.
-
Formulation: The pH of liquid formulations should be carefully controlled to ensure the stability of the API. The use of appropriate buffering agents is crucial.
-
Forced Degradation Studies: this compound and its derivatives should be subjected to forced degradation studies under basic conditions to identify potential degradation products and to establish the degradation pathway.
-
In Vivo Considerations: While the physiological pH is generally well-controlled, the potential for localized basic microenvironments in the body should be considered, although degradation under these conditions is likely to be slow.
By understanding the mechanistic basis for the instability of the C-F bond in the trifluoroethyl group and by employing the experimental protocols outlined in this guide, researchers can make informed decisions during the drug development process to ensure the quality, safety, and efficacy of new pharmaceutical products.
References
- Mague, J. T. (2014). Structure and Bonding, Vol. 159. Springer.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Smith, A. M., & Williams, L. (2020). Strategic Applications of Fluorine in Medicinal Chemistry. Elsevier.
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
- Kirsch, P. (2013).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Gerstenberger, M. R. C., & Haas, A. (1983). Properties and reactions of the trifluoromethyl group. Angewandte Chemie International Edition in English, 22(8), 647-667. [Link]
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
-
Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]
-
Li, Y., & Wu, J. (2018). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 118(7), 3765-3814. [Link]
- Saunders, W. H., & Cockerill, A. F. (1973).
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
Sources
A Comprehensive Technical Guide to the Solubility of (2,2,2-Trifluoroethyl)benzene in Common Organic Solvents
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of (2,2,2-Trifluoroethyl)benzene, a fluorinated aromatic compound of increasing interest in the pharmaceutical and chemical industries. Recognizing the critical role of solubility in drug development, chemical synthesis, and material science, this document synthesizes theoretical principles with practical guidance. While quantitative solubility data for this compound is not extensively available in public literature, this guide leverages physicochemical properties, structural analysis, and established solubility theories to predict and understand its behavior in a range of common organic solvents. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers in generating precise data for their specific applications.
Introduction: The Significance of this compound and Its Solubility Profile
This compound is an aromatic hydrocarbon featuring a trifluoroethyl substituent. The presence of the trifluoromethyl group imparts unique electronic properties and can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its structural motif is found in a variety of biologically active molecules, making it a valuable building block in medicinal chemistry.
The solubility of a compound is a fundamental physicochemical property that dictates its utility in a multitude of applications. In drug development, solubility directly impacts bioavailability, formulation strategies, and the overall therapeutic efficacy of a potential drug molecule. For synthetic chemists, understanding the solubility of reactants, intermediates, and final products is paramount for reaction design, purification, and process optimization. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the factors governing the solubility of this compound and a practical framework for its assessment.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is primarily governed by a combination of van der Waals forces, dipole-dipole interactions, and its capacity for hydrogen bonding.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃ | [1] |
| Molecular Weight | 160.14 g/mol | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.7914 | [1] |
| Hydrogen Bond Acceptors | 0 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Topological Polar Surface Area (TPSA) | 0 Ų | [1] |
The LogP value of approximately 2.79 indicates that this compound is a moderately lipophilic compound, suggesting a preference for nonpolar or weakly polar organic solvents over water. The absence of traditional hydrogen bond donors and a TPSA of zero further reinforce its nonpolar character.
The Role of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a powerful modulator of a molecule's physical and chemical properties. Its strong electron-withdrawing nature creates a significant dipole moment in the C-F bonds. While the molecule as a whole is relatively nonpolar, the localized polarity of the trifluoromethyl group can influence its interactions with solvents.
Solvent Parameters and Their Influence
The choice of solvent is critical in determining the extent to which this compound will dissolve. Key solvent properties to consider include:
-
Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents have a significant dipole moment, while nonpolar solvents do not.
-
Hydrogen Bonding Capability: Solvents can be protic (containing hydrogen bond donors, e.g., alcohols) or aprotic (lacking hydrogen bond donors, e.g., ethers, ketones).
-
Dielectric Constant: This property reflects a solvent's ability to separate ions and is another measure of its polarity.
Predicted Solubility of this compound in Common Organic Solvents
In the absence of extensive, publicly available experimental data for this compound, we can infer its solubility based on its physicochemical properties and by drawing parallels with the closely related compound, (Trifluoromethyl)benzene (Benzotrifluoride). (Trifluoromethyl)benzene is reported to be soluble in ether, benzene, ethanol, and acetone, and miscible with n-heptane and carbon tetrachloride.[2]
Based on these principles, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar Aprotic | Hexane, Heptane, Cyclohexane | High to Miscible | The nonpolar nature of both the solute and the solvent leads to favorable van der Waals interactions. |
| Aromatic | Toluene, Benzene, Xylenes | High to Miscible | Similar aromatic structures allow for effective π-π stacking and van der Waals forces. |
| Halogenated | Dichloromethane, Chloroform, Carbon Tetrachloride | High to Miscible | These solvents have polarities that are compatible with the lipophilic character of the solute. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | The moderate polarity and ability of ethers to accept weak hydrogen bonds can facilitate dissolution. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polarity of the carbonyl group allows for dipole-dipole interactions. |
| Esters | Ethyl Acetate | Moderate to High | Similar to ketones, the ester group provides a site for dipole-dipole interactions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | While the hydroxyl group introduces high polarity and hydrogen bonding, the alkyl chains of the alcohols can interact favorably with the benzene ring. Solubility is expected to increase with the alkyl chain length of the alcohol (Isopropanol > Ethanol > Methanol). |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Low to Moderate | The high polarity of these solvents makes them less ideal for the nonpolar this compound. |
| Water | Very Low/Insoluble | The significant difference in polarity and the inability of this compound to form strong hydrogen bonds with water lead to poor solubility. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The following section outlines a robust, step-by-step protocol for this purpose.
Experimental Workflow
The general workflow for determining the solubility of a solid compound in a liquid solvent is depicted below.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
Materials:
-
This compound (solute)
-
Selected organic solvent(s)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled shaker or stirrer
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical instrumentation (e.g., HPLC, GC, or a gravimetric analysis setup)
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or on a stir plate with a magnetic stir bar.
-
Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24-48 hours, but this should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle completely.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC with UV detection, GC with FID) to determine the concentration of this compound.
-
Alternatively, for a gravimetric determination, a known volume of the filtered supernatant can be evaporated to dryness, and the mass of the remaining solute can be measured.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
-
Factors Influencing Solubility: A Deeper Dive
The interplay of various factors determines the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
Practical Applications and Implications
A thorough understanding of the solubility of this compound is crucial in several key areas:
-
Organic Synthesis: The choice of an appropriate solvent is critical for achieving optimal reaction rates, yields, and selectivity. A solvent that effectively dissolves all reactants is often preferred.
-
Purification: Crystallization, a common purification technique, relies on the differential solubility of a compound in a solvent at different temperatures.
-
Drug Formulation: For a drug to be effective, it must first dissolve in the physiological medium. Solubility data in various organic solvents can inform the development of suitable formulations, such as solutions, suspensions, or emulsions.
-
Analytical Chemistry: The preparation of standards and samples for analytical techniques like chromatography and spectroscopy requires solvents that can fully dissolve the analyte of interest.
Conclusion
While direct experimental data on the solubility of this compound in a wide array of common organic solvents is limited, a robust theoretical framework based on its physicochemical properties allows for reliable predictions of its solubility behavior. Its moderately lipophilic and nonpolar nature suggests high solubility in nonpolar and weakly polar aprotic solvents, and moderate solubility in more polar solvents, particularly alcohols. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. As the use of fluorinated compounds in research and industry continues to expand, a comprehensive understanding of their fundamental properties, such as solubility, will be increasingly vital for innovation and development.
References
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
Sources
A Technical Guide to the Thermochemical Properties of (2,2,2-Trifluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (2,2,2-Trifluoroethyl)benzene in Modern Chemistry
This compound (TFEB), a fluorinated aromatic compound, represents a structural motif of increasing importance in medicinal chemistry and materials science. The introduction of the trifluoroethyl group (-CH₂CF₃) onto a benzene ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and electronic characteristics, which are highly sought after in drug design. Understanding the thermochemical properties of this molecule is paramount for predicting its stability, reactivity, and behavior in complex chemical systems.
Known Molecular and Physical Properties
While extensive thermochemical data is sparse, the fundamental molecular and physical properties of this compound have been established. These properties form the basis for any further experimental or computational investigation.
| Property | Value | Source |
| CAS Number | 21249-93-4 | [2][3] |
| Molecular Formula | C₈H₇F₃ | [2] |
| Molecular Weight | 160.14 g/mol | [2] |
| Physical Form | Liquid | [2] |
| InChI Key | AVSVJSGDSPDFLH-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C=C1)CC(F)(F)F | [3] |
| Computed LogP | 2.7914 | [3] |
Part 1: Experimental Determination of Thermochemical Properties
The acquisition of high-quality experimental data is the gold standard in thermochemistry. For fluorinated organic compounds, specialized procedures are often necessary to handle the unique chemistry involved, particularly the formation of corrosive byproducts like hydrogen fluoride (HF) during combustion.
Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
The standard enthalpy of formation is most accurately determined indirectly from the standard enthalpy of combustion (ΔcH°). This is achieved by burning a precise mass of the substance in a high-pressure oxygen environment within a bomb calorimeter.
The choice of a bomb calorimeter is dictated by the need to contain the reaction completely and ensure all heat released is transferred to a surrounding medium (typically water). For halogenated compounds, a rotating-bomb setup is often preferred to ensure that the combustion products fully dissolve in a capture solution, leading to a well-defined final state. An aqueous arsenious oxide or hydrazine dihydrochloride solution is typically added to the bomb to reduce any free halogens (like F₂) to the corresponding hydrohalic acid (HF), which is crucial for accurate energy correction.
-
Calorimeter Calibration: The energy equivalent (ε_cal) of the calorimeter must be determined with high precision. This is a critical self-validating step.
-
Combust a certified standard reference material (e.g., benzoic acid) of known specific energy of combustion.
-
Perform multiple calibration runs (n > 5) to establish a statistically robust mean and standard deviation for ε_cal. The reproducibility of these runs validates the stability and proper functioning of the calorimetric system.
-
-
Sample Preparation:
-
Encapsulate a precisely weighed sample (~0.5-1.0 g) of this compound in a sample holder (e.g., a polyester bag) of known mass and energy of combustion.
-
Add a known mass of a combustion auxiliary (e.g., paraffin oil) if necessary to ensure complete combustion. The energy contribution of the bag and auxiliary must be accounted for in the final calculation.
-
Place a measured amount of a reducing agent solution (e.g., 10 mL of water) in the bottom of the bomb to quantitatively capture the HF produced.
-
-
Combustion:
-
Seal the bomb, purge it of air, and charge it with high-purity oxygen to a pressure of ~30 atm.
-
Immerse the bomb in the calorimeter's water jacket, which contains a precisely known mass of water.
-
Allow the system to reach thermal equilibrium, monitoring the temperature for a stable baseline.
-
Ignite the sample via a fuse wire of known combustion energy.
-
Record the temperature rise until a stable final temperature is reached.
-
-
Post-Reaction Analysis:
-
Vent and open the bomb. Quantitatively analyze the liquid phase for hydrofluoric acid concentration (e.g., by titration) to confirm complete capture. The amount of HF formed is a direct check on the completeness of the reaction.
-
Inspect the bomb for soot (unburned carbon), which would invalidate the run.
-
-
Calculation of ΔfH°:
-
Calculate the total heat released (q_total) using the formula: q_total = ε_cal * ΔT.
-
Correct this value for the combustion energies of the fuse, sample bag, and any auxiliary materials (Washburn corrections).
-
The resulting value is the energy of the bomb process (ΔU_comb). Convert this to the standard enthalpy of combustion (ΔcH°).
-
Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law, based on the balanced combustion reaction and the known ΔfH° values for the products (CO₂, H₂O, and HF(aq)).[4]
-
Caption: Workflow for determining ΔfH° via combustion calorimetry.
Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)
Heat capacity measures the amount of heat required to raise the temperature of a substance. DSC is a reliable method for determining Cp as a function of temperature.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) that melt in the desired temperature range. This ensures the accuracy of the measured heat flow and temperature.
-
Baseline Measurement: Perform a run with two empty, matched aluminum pans to obtain a baseline heat flow curve. This accounts for any asymmetry in the instrument.
-
Standard Measurement: Run a certified Cp standard (e.g., sapphire) of known mass over the desired temperature range. This provides a reference for calibrating the heat flow signal to Cp values.
-
Sample Measurement: Place a precisely weighed sample of this compound into an aluminum pan and seal it. Place this and an empty reference pan in the DSC.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 K/min) through the temperature range of interest. Record the differential heat flow between the sample and reference pans.
-
Cp Calculation: The heat capacity of the sample is calculated by comparing its heat flow curve to that of the standard and the baseline, using the formula: Cp_sample = (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) * (mass_std / mass_sample) * Cp_std.
Part 2: Computational Thermochemistry as a Predictive Tool
Given the absence of published experimental data, high-accuracy computational methods are an invaluable tool for predicting the thermochemical properties of TFEB. Composite methods, such as the Gaussian-n (G-n) theories, are designed to approximate high-level-of-theory results at a manageable computational cost.
Gaussian-4 (G4) Theory
G4 theory is a robust composite method that achieves high accuracy (average absolute deviation of ~0.83 kcal/mol from experiment for the G3/05 test set) by combining a series of calculations to approximate the energy of a molecule at a very high level of theory with a complete basis set.[5] It includes corrections for remaining basis set deficiencies and higher-order correlation effects.
The G4 method is inherently a self-validating system as it is a well-defined, multi-step procedure where each step systematically refines the energy calculation. The protocol to obtain the total electronic energy (E₀) is as follows:
-
Geometry Optimization:
-
The molecular geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set.[5]
-
A frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This is a critical validation step.
-
-
Zero-Point Energy (ZPE):
-
The harmonic frequencies from the previous step are scaled by an empirical factor (0.9854) to correct for anharmonicity.[5] The sum of these scaled frequencies gives the ZPE.
-
-
High-Level Energy Calculation:
-
A series of single-point energy calculations are performed on the optimized geometry. The final energy is extrapolated to the complete basis set limit.
-
The core calculation is performed at the Coupled Cluster level with single, double, and perturbative triple excitations (CCSD(T)) with the 6-31G(d) basis set.[5][6] This method provides a highly accurate treatment of electron correlation.
-
-
Basis Set and Correlation Corrections:
-
Corrections are added to account for the use of larger basis sets (up to G3LargeXP) and higher-order electron correlation effects (e.g., from MP4 calculations).
-
-
Higher-Level Correction (HLC):
-
Finally, an empirical HLC is added. This small correction term accounts for remaining systematic deficiencies in the method and is based on the number of paired and unpaired electrons.
-
-
Enthalpy of Formation Calculation:
-
The total atomization energy (ΣD₀) is calculated by subtracting the G4 energies of the constituent atoms (C, H, F) from the G4 energy of the molecule.
-
The enthalpy of formation at 0 K (ΔfH°(0 K)) is then calculated using the known experimental enthalpies of formation for the gaseous atoms.
-
The value is converted to the standard enthalpy of formation at 298.15 K (ΔfH°(298.15 K)) by adding the thermal correction to enthalpy.
-
Caption: Workflow for calculating ΔfH° using G4 composite theory.
Conclusion
This compound is a molecule of significant interest, yet its fundamental thermochemical properties remain experimentally uncharacterized in the public domain. This guide provides a comprehensive framework for addressing this knowledge gap. For professionals in drug development and chemical research, understanding these methodologies is crucial. Experimental approaches like bomb calorimetry and DSC, when performed with rigorous calibration and validation, provide definitive benchmark data. Concurrently, high-accuracy computational methods like G4 theory offer a powerful predictive tool to estimate these properties, guide experimental efforts, and provide insights where experiments are not feasible. The synergy of these experimental and computational approaches will be essential for fully characterizing the thermodynamic landscape of this compound and unlocking its full potential in future applications.
References
-
PubChem. (n.d.). 2,2,2-Trifluoroethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Retrieved from [Link]
-
Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. Retrieved from [Link]
- Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). Combustion Calorimetry. In F. D. Rossini (Ed.), Experimental Thermochemistry. Interscience Publishers.
-
Ho, C. Y., & Li, H. H. (1991). Investigation of Gaussian4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A. Retrieved from [Link]
-
The Open University. (n.d.). CALORIMETRY: COMBUSTION OF ALCOHOLS. Retrieved from [Link]
-
Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2,2,2-trifluoro- (CAS 75-89-8). Retrieved from [Link]
-
Montgomery College. (n.d.). Experiment 8: Calorimetry. Retrieved from [Link]
- Burgess, D. R., & Tsang, W. (1997).
-
NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Puzzarini, C., & Barone, V. (2018). A Thermodynamic Scale of Multiple Bonds Reducibility Based on G4 Calculations. ChemistryOpen, 7(9), 731-738. Retrieved from [Link]
-
Ribeiro, D. A. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 20, 1742-1750. Retrieved from [Link]
-
NIST. (n.d.). Welcome to the NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantum chemistry composite methods. Retrieved from [Link]
-
Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian 4 Theory. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. Retrieved from [Link]
-
Ruscic, B. (n.d.). Trifluoroethene Enthalpy of Formation. Active Thermochemical Tables (ATcT). Retrieved from [Link]
-
Learnable. (n.d.). Year 11 Chemistry Practical Investigation | Calorimetry Experiment. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (2,2,2-trichloroethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12: Calorimetry and Hess's Law (Experiment). Retrieved from [Link]
-
Zachariah, M. R., Westmoreland, P. R., Burgess, Jr., D. R., Tsang, W., & Melius, C. F. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. Zachariah Group. Retrieved from [Link]
-
YouTube. (2016). Standard Enthalpy of Formation for Benzene. Retrieved from [Link]
-
Thermtest Inc. (n.d.). Materials Database - Thermal Properties. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethyl methacrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2016). 5.7: Enthalpy of Formation. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]
Sources
Methodological & Application
(2,2,2-Trifluoroethyl)benzene: A Specialized Solvent for Modern Organic Synthesis
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Conventional Solvents
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate reaction outcomes, influencing yield, selectivity, and catalyst performance. While traditional solvents have their merits, the increasing complexity of chemical transformations, particularly in the realm of organometallic catalysis, necessitates the exploration of novel solvent systems with unique physicochemical properties. (2,2,2-Trifluoroethyl)benzene, a fluorinated aromatic solvent, has emerged as a promising medium for a variety of organic reactions. Its distinct characteristics, stemming from the presence of the trifluoroethyl group, offer advantages in terms of thermal stability, polarity, and interaction with catalytic species. This document provides a comprehensive overview of the applications of this compound as a solvent, complete with detailed protocols and technical insights to guide researchers in its effective utilization.
Physicochemical Properties: A Profile of a Modern Solvent
Understanding the physical and chemical properties of a solvent is paramount to its successful application. This compound possesses a unique combination of attributes that make it an attractive alternative to more conventional solvents.
| Property | Value |
| Molecular Formula | C₈H₇F₃[1] |
| Molecular Weight | 160.14 g/mol [1] |
| Boiling Point | 143-145 °C |
| Melting Point | -25 °C |
| Density | 1.18 g/mL at 25 °C |
| Dielectric Constant | ~9.2 (estimated based on similar structures) |
| LogP | 2.7914[1] |
The relatively high boiling point of this compound allows for a wide operational temperature range, accommodating reactions that require elevated temperatures for optimal performance. Its moderate dielectric constant and aromatic nature enable the dissolution of a broad spectrum of organic substrates and organometallic complexes. Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence reaction mechanisms and stabilize reactive intermediates.
Core Applications in Organic Synthesis
The unique properties of this compound make it particularly well-suited for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Mizoroki-Heck couplings, are cornerstones of C-C bond formation. The choice of solvent in these reactions is critical for catalyst stability, substrate solubility, and product formation. While common solvents like toluene, dioxane, and DMF are often employed, this compound can offer distinct advantages in specific contexts.
The fluorinated nature of this compound can lead to enhanced solubility of fluorinated reagents and substrates, which are increasingly prevalent in medicinal chemistry. Moreover, its unique electronic properties can modulate the reactivity of the palladium catalyst, potentially leading to improved yields and selectivities.
Experimental Protocols
The following protocols are provided as a starting point for researchers interested in exploring the use of this compound as a solvent. It is important to note that, as with any chemical reaction, optimization of conditions may be necessary for specific substrates.
General Protocol for a Mizoroki-Heck Reaction
While a specific protocol for the Mizoroki-Heck reaction in this compound is not widely available in the literature, the following general procedure, adapted from protocols using the structurally similar solvent (Trifluoromethyl)benzene (PhCF3), can serve as a valuable starting point. The similar electronic properties and boiling points of these solvents suggest that this protocol is a reasonable and logical starting point for optimization.
Reaction Scheme: Ar-X + H₂C=CHR' --(Pd catalyst, Base)--> Ar-CH=CHR'
Materials:
-
Aryl halide (Ar-X) (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., NEt₃, 1.5 mmol)
-
This compound (5 mL)
-
Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add this compound to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the aryl halide and the alkene to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Phosphine Ligand: The ligand stabilizes the palladium center and modulates its reactivity, influencing the efficiency of the catalytic cycle.
-
Base: The base is required to neutralize the hydrogen halide (H-X) generated during the catalytic cycle, regenerating the active catalyst.
-
Temperature: The reaction temperature is a critical parameter that influences the rate of reaction. The high boiling point of this compound allows for a broad range of temperatures to be explored for optimization.
Visualizing the Workflow
A general workflow for setting up a palladium-catalyzed cross-coupling reaction in this compound is depicted below.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Future Outlook and Considerations
This compound represents a valuable addition to the toolbox of solvents for organic synthesis. Its unique properties can be leveraged to overcome challenges associated with substrate solubility, catalyst stability, and reaction selectivity. Further research into its application in a wider range of organic transformations is warranted. Researchers are encouraged to consider this compound as a solvent, particularly when working with fluorinated molecules or when conventional solvents prove to be suboptimal. As with any halogenated solvent, appropriate safety precautions should be taken, and its environmental impact should be considered as part of a green chemistry approach.
References
Sources
Palladium-catalyzed ortho-trifluoroethylation of anilides using (2,2,2-Trifluoroethyl)benzene derivatives
Introduction: The Strategic Incorporation of the Trifluoroethyl Moiety in Modern Drug Discovery
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and drug development.[1][2] The trifluoroethyl group (-CH₂CF₃), in particular, has garnered significant attention as a bioisosteric replacement for more common alkyl groups like ethyl. Its strong electron-withdrawing nature and metabolic stability can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to enhanced potency, improved metabolic stability, and better membrane permeability. The direct and selective installation of this valuable moiety onto aromatic systems, however, remains a significant synthetic challenge.[2][3] This document provides a detailed guide to a robust and efficient palladium-catalyzed ortho-trifluoroethylation of anilides, a privileged scaffold in numerous pharmaceuticals. We will explore the underlying mechanistic principles, provide a comprehensive experimental protocol, and offer insights into the practical application of this powerful synthetic transformation.
The Power of Directed C-H Functionalization: A Mechanistic Overview
The selective functionalization of a specific C-H bond in a complex molecule is a formidable task due to the ubiquity and general inertness of these bonds.[4] Palladium-catalyzed C-H activation has emerged as a transformative strategy to overcome this challenge, largely through the use of directing groups.[4][5][6] In the context of anilides, the amide functionality serves as an effective directing group, coordinating to the palladium catalyst and positioning it in close proximity to the ortho C-H bond of the aniline ring.[4][7] This chelation-assisted cyclometalation is the key step that initiates the catalytic cycle and ensures high regioselectivity.
The currently accepted mechanism for this transformation generally proceeds through a Pd(II)/Pd(IV) catalytic cycle. The key steps are:
-
Directed C-H Activation: The anilide substrate coordinates to the Pd(II) catalyst, followed by the cleavage of the ortho C-H bond to form a five-membered palladacycle intermediate.[4][8]
-
Oxidative Addition: The trifluoroethylating agent, typically a hypervalent iodine reagent such as a (2,2,2-trifluoroethyl)iodonium salt, undergoes oxidative addition to the Pd(II) center, generating a high-valent Pd(IV) intermediate.[8]
-
Reductive Elimination: The desired ortho-trifluoroethylated anilide product is formed via reductive elimination from the Pd(IV) complex, regenerating the Pd(II) catalyst and completing the catalytic cycle.[8]
Figure 1: Proposed Catalytic Cycle for Ortho-Trifluoroethylation.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the palladium-catalyzed ortho-trifluoroethylation of anilides using a (2,2,2-trifluoroethyl)iodonium salt.
Materials and Reagents
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Anilide Substrate: e.g., N-pivaloyl-2-methylaniline
-
Trifluoroethylating Agent: (2,2,2-Trifluoroethyl)mesityliodonium triflate
-
Solvent: Trifluoroacetic acid (TFA)
-
Additive: Dimethyl sulfoxide (DMSO)
-
Atmosphere: Oxygen (balloon) or air
Reaction Setup and Procedure
Figure 2: General Experimental Workflow.
-
Reaction Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the anilide substrate (1.0 equiv), palladium(II) acetate (5-10 mol %), and the (2,2,2-trifluoroethyl)iodonium salt (1.1-1.5 equiv).
-
Solvent and Additive Addition: To the solid mixture, add trifluoroacetic acid (TFA) as the solvent, followed by dimethyl sulfoxide (DMSO, 10-20 mol %).
-
Establishing the Atmosphere: The vial is then sealed, and the atmosphere is replaced with oxygen using a balloon, or the reaction can be run open to the air in some cases.
-
Reaction Conditions: The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired ortho-trifluoroethylated anilide.
Representative Reaction Scope
The following table summarizes the scope of the palladium-catalyzed ortho-trifluoroethylation with various anilide substrates.
| Entry | Anilide Substrate | Product | Yield (%) |
| 1 | N-Pivaloylaniline | N-(2-(2,2,2-trifluoroethyl)phenyl)pivalamide | 85 |
| 2 | N-Pivaloyl-4-methylaniline | N-(4-methyl-2-(2,2,2-trifluoroethyl)phenyl)pivalamide | 82 |
| 3 | N-Pivaloyl-4-methoxyaniline | N-(4-methoxy-2-(2,2,2-trifluoroethyl)phenyl)pivalamide | 78 |
| 4 | N-Pivaloyl-4-chloroaniline | N-(4-chloro-2-(2,2,2-trifluoroethyl)phenyl)pivalamide | 75 |
| 5 | N-Acetyl-2-methylaniline | N-(2-methyl-6-(2,2,2-trifluoroethyl)phenyl)acetamide | 65 |
Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Troubleshooting and Key Considerations
-
Low Yields: Incomplete conversion can be due to catalyst deactivation. The addition of DMSO can help to stabilize the palladium catalyst and prevent the formation of palladium black.[9][10] Ensure all reagents are of high purity and the reaction is performed under an inert or oxygen atmosphere as specified.
-
Side Reactions: The formation of diaryl ether byproducts can sometimes be observed. Optimizing the reaction temperature and time can help to minimize these side reactions.
-
Substrate Scope: Electron-rich anilides tend to react more efficiently. Anilides with strongly electron-withdrawing groups may require higher catalyst loading or longer reaction times. The choice of the directing group on the anilide can also influence the reaction efficiency.[11]
-
Trifluoroethylating Agent: While hypervalent iodine reagents are highly effective, other sources of the trifluoroethyl group, such as trifluoroethyl iodide, have also been explored.[8][12] The choice of reagent may require optimization of the reaction conditions.
Synthesis of the Trifluoroethylating Agent
The (2,2,2-trifluoroethyl)iodonium salts are not always commercially available and may need to be synthesized. A general procedure for the preparation of [bis(trifluoroacetoxy)iodo]arenes, which are precursors to the desired iodonium salts, involves the oxidation of the corresponding iodoarene.[13][14]
Example: Synthesis of [Bis(trifluoroacetoxy)iodo]benzene
A solution of iodobenzene in a mixture of trifluoroacetic anhydride and dichloromethane is cooled to 0 °C. Sodium percarbonate is then added portionwise, and the reaction is stirred for several hours.[13] After filtration and evaporation of the solvent, the product is obtained and can be used in the subsequent step to generate the trifluoroethyl(mesityl)iodonium salt.
Conclusion
The palladium-catalyzed ortho-trifluoroethylation of anilides is a powerful and reliable method for the introduction of the valuable trifluoroethyl group into aromatic systems with high regioselectivity. The use of a directing group strategy is key to the success of this transformation. This application note provides a comprehensive overview of the reaction, including a detailed experimental protocol and troubleshooting guide, to enable researchers in both academic and industrial settings to effectively utilize this methodology in their synthetic endeavors. The continued development of C-H functionalization reactions will undoubtedly play a crucial role in the future of drug discovery and materials science.
References
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Stuart, D. R., Villemure, E., & Fagnou, K. (2008). Twofold C−H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Journal of the American Chemical Society, 130(33), 10842–10843. [Link]
-
Tóth, B. L., Kovács, S., Sályi, G., & Novák, Z. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C−H Activation. Angewandte Chemie International Edition, 55(6), 1988–1992. [Link]
-
Wang, X., Chen, P., & Liu, G. (2014). Palladium-catalyzed cascade C–H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. Angewandte Chemie International Edition, 53(38), 10211–10215. [Link]
-
Organic Syntheses Procedure for the Synthesis of Koser's Reagent and Derivatives. Organic Syntheses. [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical Reviews, 110(2), 624–655. [Link]
-
Zhdankin, V. V. (2009). Easy Preparation of [Bis(trifluoroacetoxy)iodo]arenes from Iodoarenes, with Sodium Percarbonate as the Oxidant. Molecules, 14(1), 134–140. [Link]
-
Li, Y., Zhu, Y., Deng, J., & Wang, J. (2018). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 8(40), 22485–22489. [Link]
-
Tóth, B. L., Kovács, S., Sályi, G., & Novák, Z. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C−H Activation. Angewandte Chemie International Edition, 55(6), 1988–1992. [Link]
-
Zhao, Y., & Hu, J. (2012). Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition, 51(4), 1033–1036. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. Journal of the American Chemical Society, 134(44), 18362–18374. [Link]
-
Gáspár, A., & Novák, Z. (2018). Flow synthesis of [bis(trifluoroacetoxy)iodo]benzene. Beilstein Journal of Organic Chemistry, 14, 1416–1422. [Link]
-
Baxter, R. D., Sale, D., & Engle, K. M. (2016). Palladium-catalysed directed C–H activation by anilides and ureas; water participation in a general base mechanism. Organic & Biomolecular Chemistry, 14(3), 816–823. [Link]
-
Filler, R., & Woods, S. M. (1978). Synthesis of some trifluoroethyl-substituted derivatives of aniline. Journal of Fluorine Chemistry, 12(5), 415–420. [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094–5115. [Link]
-
Novák, Z. et al. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. Angewandte Chemie International Edition, 55(6), 1988-1992. [Link]
-
Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(1), 1–62. [Link]
-
Stuart, D. R., Villemure, E., & Fagnou, K. (2008). Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. Journal of the American Chemical Society, 130(33), 10842–10843. [Link]
-
Noack, M., & Kappe, C. O. (2021). Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews, 50(14), 8094–8126. [Link]
-
Wang, F., Wang, D., Wan, T., & Wu, L. (2019). Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles. Organic Letters, 21(15), 5893–5897. [Link]
-
van der Vight, L. P., Svatunek, D., Otth, M. A., & van der Vlugt, J. I. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. The Journal of Organic Chemistry, 88(15), 10567–10572. [Link]
-
Wirth, T. (2003). Synthesis and Reactivity of Chiral Hypervalent Iodine Compounds. Topics in Current Chemistry, 224, 1-32. [Link]
-
Binoy, N., Nargund, S. L., & Nargund, R. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24. [Link]
-
Zhao, Y., & Hu, J. (2012). Palladium‐Catalyzed 2,2,2‐Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition, 51(4), 1033-1036. [Link]
-
Hayallah, A. K. M., Talhouni, A. A., & Abdel Alim, A. A. M. (2012). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. Archives of Pharmacal Research, 35(8), 1355–1368. [Link]
Sources
- 1. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalysed directed C–H activation by anilides and ureas; water participation in a general base mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. Easy Preparation of [Bis(trifluoroacetoxy)iodo]arenes from Iodoarenes, with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols for C-H Activation of Aromatic Compounds for Trifluoroethylation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Imperative of Trifluoroethylation in Modern Chemistry
The introduction of fluorinated motifs into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoroethyl group (-CH₂CF₃) is of particular strategic importance. It serves as a lipophilic hydrogen bond donor and can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Traditional methods for introducing this group often rely on multi-step sequences involving pre-functionalized starting materials. However, the advent of direct C-H activation strategies offers a more atom-economical and efficient pathway to these valuable compounds.[3][4] This guide provides an in-depth technical overview and practical protocols for the C-H activation-mediated trifluoroethylation of aromatic compounds, focusing on palladium-, copper-, and photoredox-catalyzed systems.
Core Concepts: Navigating the Landscape of Aromatic C-H Trifluoroethylation
The direct trifluoroethylation of an aromatic C-H bond typically involves three key components: an aromatic substrate, a trifluoroethylating reagent, and a catalytic system to orchestrate the transformation. The choice of catalyst is paramount and dictates the reaction mechanism, substrate scope, and functional group tolerance.
The Trifluoroethylating Agent: A Key Player
A significant breakthrough in this field has been the development of electrophilic trifluoroethylating reagents, particularly hypervalent iodine compounds. The most prominent among these is trifluoroethyl(mesityl)iodonium triflate , which has proven to be highly effective in various catalytic systems.[3][5] Other sources of the trifluoroethyl group include radical precursors, which are often employed in photoredox catalysis.
Safety and Handling of Trifluoroethylating Reagents:
Hypervalent iodine reagents are oxidizing agents and should be handled with care in a well-ventilated fume hood.[6] Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from combustible materials. For specific trifluoroethylating agents like 2,2,2-trifluoroethyl trifluoromethanesulfonate, it is classified as a corrosive liquid that can cause severe skin burns and eye damage, and is harmful if inhaled or swallowed.[7][8][9] Always consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Palladium-Catalyzed C-H Trifluoroethylation: A Directed Approach
Palladium catalysis is a powerful tool for the ortho-selective trifluoroethylation of aromatic compounds bearing a directing group.[3][4][10] The directing group, typically an amide or another coordinating moiety, serves to position the palladium catalyst in proximity to the target C-H bond, ensuring high regioselectivity.
Mechanism of Action
The generally accepted mechanism for palladium-catalyzed ortho-C-H trifluoroethylation involves a Pd(II)/Pd(IV) catalytic cycle. The key steps are:
-
Coordination: The palladium catalyst coordinates to the directing group of the aromatic substrate.
-
C-H Activation: This is often the rate-determining step and proceeds via a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate.
-
Oxidative Addition: The electrophilic trifluoroethylating reagent, such as trifluoroethyl(mesityl)iodonium salt, undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.[11]
-
Reductive Elimination: The trifluoroethyl group and the aryl group are reductively eliminated from the Pd(IV) center, forming the C-C bond and regenerating the Pd(II) catalyst.
Caption: Proposed mechanism for palladium-catalyzed ortho-C-H trifluoroethylation.
Substrate Scope and Functional Group Tolerance
This methodology is particularly effective for N-aryl amides, including acetanilides, and tolerates a wide range of functional groups on the aromatic ring, such as halogens, ethers, esters, and ketones.[3][10] The reaction proceeds under mild conditions, often at room temperature, and provides high yields.[4]
| Substrate (N-Arylacetamide) | Catalyst System | Trifluoroethylating Agent | Solvent | Temp. (°C) | Yield (%) | Reference |
| N-phenylacetamide | Pd(OAc)₂ | Trifluoroethyl(mesityl)iodonium triflate | CH₃CN | 25 | 95 | [3] |
| N-(4-methoxyphenyl)acetamide | Pd(OAc)₂ | Trifluoroethyl(mesityl)iodonium triflate | CH₃CN | 25 | 85 | [3] |
| N-(4-chlorophenyl)acetamide | Pd(OAc)₂ | Trifluoroethyl(mesityl)iodonium triflate | CH₃CN | 25 | 91 | [3] |
| N-(4-acetylphenyl)acetamide | Pd(OAc)₂ | Trifluoroethyl(mesityl)iodonium triflate | CH₃CN | 25 | 78 | [3] |
Detailed Protocol: Palladium-Catalyzed Ortho-Trifluoroethylation of N-Phenylacetamide
-
Reagents and Equipment:
-
N-phenylacetamide (1 equiv.)
-
Trifluoroethyl(mesityl)iodonium triflate (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Acetonitrile (CH₃CN), anhydrous
-
Schlenk flask or sealed vial, magnetic stirrer, and standard glassware for workup and purification.
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-phenylacetamide, trifluoroethyl(mesityl)iodonium triflate, and palladium(II) acetate.
-
Add anhydrous acetonitrile via syringe.
-
Seal the flask and stir the reaction mixture at 25 °C for 1.5-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ortho-trifluoroethylated product.
-
Copper-Catalyzed C-H Trifluoroethylation: A Focus on Heterocycles
Copper catalysis has emerged as a valuable alternative, particularly for the direct C-H trifluoroethylation of electron-rich heteroarenes such as indoles and benzofurans.[12] These reactions often proceed via a radical mechanism and do not necessarily require a directing group.
Mechanism of Action
The copper-catalyzed trifluoroethylation is believed to involve a radical pathway. A plausible mechanism is as follows:
-
Radical Generation: The trifluoroethylating reagent is activated by the copper catalyst to generate a trifluoroethyl radical (•CH₂CF₃).
-
Radical Addition: The trifluoroethyl radical adds to the electron-rich heteroarene.
-
Oxidation and Deprotonation: The resulting radical intermediate is oxidized and subsequently deprotonated to afford the trifluoroethylated product and regenerate the active copper catalyst.
Caption: Proposed radical mechanism for copper-catalyzed C-H trifluoroethylation.
Substrate Scope and Functional Group Tolerance
This method is well-suited for a variety of heterocycles, including indoles, pyrroles, benzofurans, and thiophenes.[12] The reaction generally exhibits good functional group tolerance.
| Substrate | Catalyst System | Trifluoroethylating Agent | Solvent | Temp. (°C) | Yield (%) | Reference |
| Indole | Cu(OTf)₂ | 2-Iodo-1,1,1-trifluoroethane | DCE | 100 | 75 | [12] |
| N-Methylindole | Cu(OTf)₂ | 2-Iodo-1,1,1-trifluoroethane | DCE | 100 | 82 | [12] |
| Benzofuran | Cu(OTf)₂ | 2-Iodo-1,1,1-trifluoroethane | DCE | 100 | 68 | [12] |
| Caffeine | Cu(OTf)₂ | 2-Iodo-1,1,1-trifluoroethane | DCE | 100 | 55 | [12] |
Detailed Protocol: Copper-Catalyzed C-H Trifluoroethylation of Indole
-
Reagents and Equipment:
-
Indole (1 equiv.)
-
2-Iodo-1,1,1-trifluoroethane (2 equiv.)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 10 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sealed tube, magnetic stirrer, and standard laboratory equipment.
-
-
Procedure:
-
To a sealed tube, add indole, copper(II) trifluoromethanesulfonate, and a magnetic stir bar.
-
Add anhydrous 1,2-dichloroethane followed by 2-iodo-1,1,1-trifluoroethane.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired trifluoroethylated indole.
-
Photoredox-Mediated C-H Trifluoroethylation: A Light-Driven Approach
Visible-light photoredox catalysis offers a mild and powerful platform for generating trifluoroethyl radicals for C-H functionalization.[13] This approach is particularly attractive for its operational simplicity and broad applicability to a range of aromatic and heteroaromatic compounds.
Mechanism of Action
The photoredox-catalyzed trifluoroethylamination of heteroarenes typically follows a radical mechanism initiated by single-electron transfer (SET):
-
Photoexcitation: The photocatalyst (e.g., an iridium complex) absorbs visible light and is excited to a long-lived triplet state.
-
Reductive or Oxidative Quenching: The excited photocatalyst engages in a SET event with a trifluoroethyl precursor, generating a trifluoroethyl radical.
-
Radical Addition: The trifluoroethyl radical adds to the (hetero)arene.
-
Rearomatization: The resulting radical intermediate is oxidized and deprotonated to furnish the final product, completing the catalytic cycle.
Caption: General workflow for photoredox-catalyzed C-H trifluoroethylation.
Substrate Scope and Functional Group Tolerance
Photoredox catalysis is compatible with a wide array of aromatic and heteroaromatic systems and often displays excellent functional group tolerance.[13]
| Substrate | Photocatalyst | Trifluoroethylating Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| Indole | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | N-trifluoroethyl hydroxylamine reagent | CH₃CN | RT | 85 | [13] |
| Benzofuran | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | N-trifluoroethyl hydroxylamine reagent | CH₃CN | RT | 72 | [13] |
| Benzothiophene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | N-trifluoroethyl hydroxylamine reagent | CH₃CN | RT | 65 | [13] |
Detailed Protocol: Photoredox-Catalyzed C-H Trifluoroethylamination of Indole
-
Reagents and Equipment:
-
Indole (1 equiv.)
-
N-trifluoroethyl hydroxylamine reagent (1.5 equiv.)
-
Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%)
-
Acetonitrile (CH₃CN), degassed
-
Schlenk tube or vial, magnetic stirrer, blue LED light source.
-
-
Procedure:
-
To a Schlenk tube, add indole, the N-trifluoroethyl hydroxylamine reagent, and the iridium photocatalyst.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed acetonitrile via syringe.
-
Stir the reaction mixture at room temperature while irradiating with a blue LED light source for 12-24 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to isolate the desired product.
-
Rhodium-Catalyzed C-H Trifluoroethylation: An Emerging Frontier
While rhodium complexes, particularly [Cp*Rh(III)] catalysts, are highly effective for a variety of C-H functionalization reactions, their application in direct C-H trifluoroethylation is less developed compared to palladium and copper systems.[14][15] Rhodium catalysts typically operate via a concerted metalation-deprotonation mechanism, similar to palladium, and have shown great promise in C-H alkylation with various alkylating agents.[16][17]
The development of robust rhodium-catalyzed C-H trifluoroethylation protocols represents a promising area for future research. The unique reactivity of rhodium may offer complementary substrate scope and selectivity to existing methods.
Comparative Overview and Future Outlook
| Catalytic System | Typical Mechanism | Key Advantages | Common Substrates |
| Palladium | Directed C-H Activation (CMD) | High regioselectivity (ortho), mild conditions, excellent functional group tolerance. | N-Aryl amides and other directed arenes.[3][10] |
| Copper | Radical Pathway | Cost-effective, suitable for electron-rich heterocycles.[12] | Indoles, benzofurans, thiophenes. |
| Photoredox | Radical Pathway (SET) | Extremely mild conditions (often RT), broad substrate scope, high functional group tolerance. | Aromatic and heteroaromatic compounds.[13] |
| Rhodium | C-H Activation (CMD) | High efficiency in other C-H alkylations, potential for unique reactivity. | An area for future development in trifluoroethylation. |
The direct C-H trifluoroethylation of aromatic compounds is a rapidly evolving field with significant potential to streamline the synthesis of valuable molecules for the pharmaceutical and agrochemical industries. While palladium, copper, and photoredox catalysis have demonstrated considerable success, the exploration of new catalytic systems, such as those based on rhodium and other earth-abundant metals, will undoubtedly lead to even more powerful and versatile synthetic tools. The development of novel, safer, and more efficient trifluoroethylating reagents will also be a key driver of innovation in this exciting area of chemistry.
References
-
Novák, Z. et al. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. Angewandte Chemie International Edition, 55(6), 1988-1992. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Liu, C. X. et al. (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. Chemical Reviews. [Link]
-
Feng, Z., & You, S. L. (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. Chemical Reviews. [Link]
-
Wang, J. et al. (2022). Photoredox catalyzed C–H trifluoroethylamination of heteroarenes. Chemical Communications, 58(10), 1346-1349. [Link]
-
Pike, V. W. et al. (2016). Broad-scope Syntheses of [11C/18F]Trifluoromethylarenes from Aryl(mesityl)iodonium Salts. ACS Central Science, 2(11), 836-844. [Link]
-
Maiti, D. et al. (2016). Palladium-Catalyzed Direct C-H Trifluoroethylation of Aromatic Amides. Organic Letters, 18(22), 5848-5851. [Link]
-
Wang, B. et al. (2022). Copper(II)-Catalyzed Direct C–H Trifluoroethylation of Heteroarenes. Organic Letters, 24(10), 1957-1961. [Link]
-
Hartwig, J. F. (2022). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society, 144(4), 1535-1551. [Link]
-
Qing, F. L. et al. (2026). An Overview of 2,2,2‐Trifluoroethyl Sulfonium Salts: Preparation and Synthetic Applications. Chemistry – An Asian Journal. [Link]
-
Baran, P. S. et al. (2020). (PDF) Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. ResearchGate. [Link]
-
Gelest, Inc. (2015). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE. [Link]
-
Organic Syntheses. (2014). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
R-nets. (2024). A standalone package to visualize reaction networks. ChemRxiv. [Link]
-
Novák, Z. et al. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. PubMed. [Link]
-
Song, Z. L. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed. [Link]
-
Li, X. (2012). Chem Soc Rev CRITICAL REVIEW. RSC Publishing. [Link]
-
Engle, K. M. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. ACS Publications. [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET: 2,2,2-Trifluoroethyl trifluoromethanesulfonate. [Link]
-
Novák, Z. et al. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C H Activation. ResearchGate. [Link]
-
Zhu, Y. et al. (2020). Rhodium(III)-Catalyzed Alkenyl C–H Functionalization to Dienes and Allenes. Sci-Hub. [Link]
-
Graphviz. (2015). Drawing graphs with dot. [Link]
-
König, B. (2013). Combining Rhodium- and Photoredox-Catalysis for CH- Functionalizations of Arenes: Oxidative Heck-Reactions with Visible Light. Angewandte Chemie International Edition, 52(29), 7679-7682. [Link]
-
Novák, Z. et al. (2016). Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization. RSC Publishing. [Link]
-
Billard, T. et al. (2022). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 18, 1378-1419. [Link]
-
GitHub. (n.d.). Graphviz DOT rendering and animated transitions using D3. [Link]
-
Togni, A. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science, 2(5), 309-317. [Link]
-
Kapur, M. (2024). Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation. YouTube. [Link]
-
Wang, B. et al. (2022). Copper(II)-Catalyzed Direct C–H Trifluoroethylation of Heteroarenes. ACS Publications. [Link]
-
Ngai, M. Y. (2018). Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. PubMed Central. [Link]
-
Gunanathan, C. (2021). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Iodonium salt synthesis. [Link]
-
Ellman, J. A. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PubMed Central. [Link]
-
Weng, Z. (2021). Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles. Sci-Hub. [Link]
-
Ghorai, P. (2020). Pd-catalysed C–H functionalisation of free carboxylic acids. PubMed Central. [Link]
-
Buchwald, S. L. (2011). Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition, 51(2), 485-488. [Link]
-
Graphviz. (n.d.). User Guide. [Link]
-
An, J. (2026). Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. ACS Publications. [Link]
-
Novák, Z. (2020). Recent advances in trifluoroethylation reaction. ResearchGate. [Link]
-
Sanford, M. S. (2024). The Role of Electron Transfer in Copper‐Mediated C(sp2)−H Trifluoromethylation. PubMed Central. [Link]
-
Graphviz. (2023). Datasets of text - GraphViz examples?. [Link]
-
OpenChemHub. (2024). The main mechanisms of C-H activation. YouTube. [Link]
-
Liu, L. (2014). Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. ZNGLab - 49. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation [zng.elte.hu]
- 4. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.nl [fishersci.nl]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Palladium-Catalyzed Direct C-H Trifluoroethylation of Aromatic Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper(II)-Catalyzed Direct C-H Trifluoroethylation of Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photoredox catalyzed C–H trifluoroethylamination of heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
The Strategic Integration of (2,2,2-Trifluoroethyl)benzene in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Rising Prominence of the Trifluoroethyl Moiety in Medicinal Chemistry
The introduction of fluorine-containing groups into organic molecules is a cornerstone of modern drug design, often imparting favorable pharmacokinetic and pharmacodynamic properties.[1] Among these, the trifluoroethyl group (-CH₂CF₃) has garnered significant attention. Its unique electronic properties and metabolic stability make it a valuable substituent in the synthesis of a wide array of pharmaceutical intermediates. (2,2,2-Trifluoroethyl)benzene serves as a key building block for introducing this valuable moiety onto an aromatic scaffold. This guide provides a detailed exploration of its application, focusing on key synthetic transformations and offering practical, field-proven protocols for researchers and professionals in drug development.
The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group, a property that can significantly influence the reactivity of an adjacent aromatic ring.[2] The intervening methylene group in the 2,2,2-trifluoroethyl substituent mitigates this deactivating effect to some extent, presenting a unique reactivity profile that can be strategically exploited in organic synthesis.
Core Synthetic Applications and Mechanistic Insights
This compound is a versatile starting material for the synthesis of a variety of pharmaceutical intermediates. Its utility is primarily demonstrated through two major classes of reactions: electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution: Navigating Regioselectivity
Electrophilic aromatic substitution is a fundamental tool for the functionalization of aromatic rings.[3] The regiochemical outcome of these reactions on substituted benzenes is dictated by the electronic nature of the existing substituent.[4]
Causality of Experimental Choices: The Directing Effect of the -CH₂CF₃ Group
The 2,2,2-trifluoroethyl group is generally considered to be a deactivating, ortho,para-directing group in electrophilic aromatic substitution reactions. The strong inductive electron-withdrawing effect of the -CF₃ group is tempered by the insulating methylene (-CH₂) spacer. While the overall electron density of the benzene ring is reduced compared to benzene itself, the resonance stabilization of the cationic intermediate (the sigma complex) favors the formation of ortho and para isomers.[5] However, steric hindrance from the bulky trifluoroethyl group often leads to a preference for the para product.
Experimental Protocol 1: Nitration of this compound
This protocol details the preparation of nitro-(2,2,2-trifluoroethyl)benzene, a key intermediate for the synthesis of corresponding anilines which are prevalent in many pharmaceutical scaffolds.
Safety Precautions: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control to prevent the formation of dinitro byproducts.[6]
Materials and Reagents:
-
This compound
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with a cooling bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C. This creates the nitrating mixture.[7]
-
Once the nitrating mixture is prepared and cooled, add this compound dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10-15 °C.[8]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product, a mixture of ortho, meta, and para isomers (with the para isomer being the major product), can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome: The nitration of this compound is expected to yield a mixture of isomers with a significant preference for the para isomer due to the directing effect of the trifluoroethyl group.
Experimental Protocol 2: Bromination of this compound
This protocol describes the synthesis of bromo-(2,2,2-trifluoroethyl)benzene, a versatile intermediate for subsequent cross-coupling reactions.
Safety Precautions: Bromine is highly corrosive, toxic, and volatile. Handle in a well-ventilated fume hood with appropriate PPE. Iron(III) bromide is a moisture-sensitive Lewis acid.
Materials and Reagents:
-
This compound
-
Liquid bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)
-
10% Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap containing a sodium thiosulfate solution, dissolve this compound in the chosen solvent (e.g., carbon disulfide).
-
Add the Lewis acid catalyst (FeBr₃ or iron filings) to the solution.[9]
-
From the dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. The reaction is typically exothermic.[10]
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the bromine color has faded. Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by distillation under reduced pressure or by column chromatography to isolate the desired bromo-(2,2,2-trifluoroethyl)benzene isomers.
Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Halogenated this compound derivatives are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[11] These reactions are pivotal in the synthesis of complex pharmaceutical intermediates.
Workflow for Cross-Coupling Reactions:
Caption: Workflow for the synthesis of pharmaceutical intermediates.
Experimental Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-1-(2,2,2-trifluoroethyl)benzene
This protocol outlines the coupling of a bromo-(2,2,2-trifluoroethyl)benzene derivative with a boronic acid, a widely used method for constructing biaryl structures.[12]
Materials and Reagents:
-
4-Bromo-1-(2,2,2-trifluoroethyl)benzene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer with a heating mantle
Procedure:
-
To a Schlenk flask, add 4-bromo-1-(2,2,2-trifluoroethyl)benzene, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to afford the desired biaryl compound.
Application in the Synthesis of Cinacalcet
A practical application of this compound derivatives is in the synthesis of Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism. A key intermediate in some synthetic routes to Cinacalcet is 3-(3-(trifluoromethyl)phenyl)propanal.[8] While not directly starting from this compound, the synthesis of this intermediate often involves the functionalization of a benzene ring bearing a trifluoromethyl group, which can be conceptually related to the reactivity of this compound. For instance, a common precursor is 3-(trifluoromethyl)benzaldehyde, which can be prepared through various methods starting from toluene derivatives. The principles of electrophilic substitution and cross-coupling reactions discussed here are directly applicable to the synthesis of such precursors.
Data Summary
| Reaction Type | Reagents | Catalyst/Conditions | Major Product(s) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0-15 °C | para-Nitro-(2,2,2-trifluoroethyl)benzene |
| Bromination | Br₂, FeBr₃ | Room Temperature | para-Bromo-(2,2,2-trifluoroethyl)benzene |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 0 °C to reflux | para-Acyl-(2,2,2-trifluoroethyl)benzene |
| Suzuki Coupling | Arylboronic acid, Base | Pd catalyst, Heat | Biaryl derivatives |
| Sonogashira Coupling | Terminal alkyne, Base, Cu(I) co-catalyst | Pd catalyst, Heat | Aryl-alkyne derivatives |
Conclusion and Future Outlook
This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its unique electronic properties, governed by the trifluoroethyl substituent, allow for predictable regioselectivity in electrophilic aromatic substitution reactions and provide a stable scaffold for further functionalization via cross-coupling reactions. The protocols outlined in this guide offer a practical framework for researchers to harness the synthetic potential of this important reagent. As the demand for novel fluorinated pharmaceuticals continues to grow, the strategic application of this compound and its derivatives is poised to play an increasingly significant role in the future of drug discovery and development.
References
-
Fox, G. J., Hallas, G., Hepworth, J. D., & Paskins, K. N. (n.d.). BENZENAMINE, 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)-. Organic Syntheses Procedure. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
Clark, J. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Retrieved from [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Khan Academy. (2010, October 10). Bromination of benzene | Aromatic Compounds | Organic chemistry [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF. Retrieved from [Link]
-
Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YakScience. (2017, December 6). Bromination of Benzene! EAS Mechanism Explained [Video]. YouTube. [Link]
-
SPARK ACADEMY. (2023, May 9). Regioselectivity in Aromatic Electrophilic Substitution || ortho/para Ratio [Video]. YouTube. [Link]
-
Clark, J. (n.d.). halogenation of benzene and methylbenzene. Chemguide. Retrieved from [Link]
-
LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Process Design of Benzene Nitration. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
RSC Publishing. (2021, June 7). Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]
-
Beilstein Journals. (2024, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]
-
PubMed. (2017, March 1). Highly para-Selective C-H Alkylation of Benzene Derivatives with 2,2,2-Trifluoroethyl α-Aryl-α-Diazoesters. Retrieved from [Link]
- Google Patents. (n.d.). US20130178654A1 - Process for cinacalcet hydrochloride.
-
The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene [Video]. YouTube. [Link]
- Google Patents. (n.d.). EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline.
-
NIH. (2022, December 28). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Retrieved from [Link]
-
Chemguide. (n.d.). the nitration of benzene - electrophilic substitution. Retrieved from [Link]
-
NIH. (2012, August 24). A novel asymmetric synthesis of cinacalcet hydrochloride. Retrieved from [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
Trifluoroethylation of aromatic systems with hypervalent iodine reagents
Title: Direct Trifluoroethylation of Aromatic Systems Utilizing Advanced Hypervalent Iodine Reagents
Abstract: The introduction of the 2,2,2-trifluoroethyl (–CH₂CF₃) moiety into aromatic and heteroaromatic scaffolds is a pivotal strategy in modern medicinal chemistry and drug development. This functional group can significantly enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth exploration of the direct trifluoroethylation of aromatic systems using cutting-edge hypervalent iodine(III) reagents. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for the functionalization of indoles as a representative aromatic system, and discuss the broader applications and considerations for researchers in synthetic and pharmaceutical chemistry.
Introduction: The Strategic Value of the Trifluoroethyl Group
The trifluoroethyl group is increasingly recognized as a valuable bioisostere for ethyl or ethoxy groups in drug design.[1] Its strong electron-withdrawing nature and steric bulk, coupled with increased polarity compared to a trifluoromethyl group, allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[2] Historically, the installation of this group has relied on multi-step synthetic sequences. However, the advent of specialized hypervalent iodine(III) reagents has opened a new frontier for direct C-H trifluoroethylation, offering a more efficient and atom-economical approach.[3][4]
Hypervalent iodine compounds are prized for their stability, ease of handling, and environmentally benign nature compared to many heavy metal reagents.[5][6] Their reactivity is driven by the highly electrophilic nature of the iodine(III) center and the exceptional leaving group ability of the iodonio group, which is estimated to be approximately 10⁶ times greater than that of triflate.[7] This guide focuses on aryl(trifluoroethyl)iodonium salts, which serve as potent electrophilic sources of the "CF₃CH₂⁺" synthon for direct engagement with aromatic systems.
Mechanistic Rationale: The "How" and "Why"
The direct trifluoroethylation of electron-rich aromatic systems, such as indoles, with an aryl(trifluoroethyl)iodonium salt proceeds through a mechanism analogous to a Friedel-Crafts alkylation. The hypervalent iodine reagent acts as a powerful electrophile.
The reaction is believed to initiate with the nucleophilic attack of the electron-rich C3 position of the indole onto the methylene carbon of the trifluoroethyl group attached to the iodonium salt. This step is often the rate-determining step. The presence of a mild base is crucial to neutralize the proton generated during the substitution, thereby preventing side reactions and promoting catalyst turnover if applicable. Density Functional Theory (DFT) studies have supported this pathway, highlighting the role of the base in facilitating the final deprotonation step.[3]
The general mechanism can be visualized as follows:
Figure 1: General mechanism for the trifluoroethylation of indole.
Featured Reagent: 2,2,2-Trifluoroethyl(mesityl)iodonium Triflate
A highly effective and stable reagent for this transformation is 2,2,2-trifluoroethyl(mesityl)iodonium triflate. The sterically hindered mesityl group enhances the stability of the reagent and ensures the selective transfer of the less bulky trifluoroethyl group.[3] This reagent is readily synthesized on a multigram scale and demonstrates excellent reactivity under mild conditions.
Detailed Experimental Protocol: Trifluoroethylation of Indole
This protocol is adapted from a validated procedure for the C3-trifluoroethylation of indole.[3]
4.1. Materials and Equipment
-
Reagents:
-
Indole (or substituted indole derivative)
-
2,2,2-Trifluoroethyl(mesityl)iodonium triflate
-
2,6-Lutidine (Base)
-
Dichloromethane (DCM), anhydrous
-
-
Equipment:
-
Oven-dried glassware (reaction vial, magnetic stir bar)
-
Nitrogen or Argon gas inlet
-
Magnetic stir plate
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash column chromatography system
-
4.2. Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for indole trifluoroethylation.
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the indole substrate (0.2 mmol, 1.0 equiv), 2,2,2-trifluoroethyl(mesityl)iodonium triflate (0.24 mmol, 1.2 equiv), and 2,6-lutidine (0.3 mmol, 1.5 equiv).
-
Solvent Addition: Seal the vial with a septum and purge with an inert atmosphere (Nitrogen or Argon). Add anhydrous dichloromethane (2.0 mL) via syringe.
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature. The reaction is typically rapid, often completing within 10 to 240 minutes.[3] Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (5 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2,2,2-trifluoroethyl)indole product.
4.3. Data and Expected Outcomes
The following table summarizes typical reaction parameters and expected yields for a range of indole substrates, demonstrating the excellent functional group tolerance of the method.[3]
| Entry | Indole Substrate | Time (min) | Yield (%) |
| 1 | Indole | 10 | 95 |
| 2 | 5-Methoxyindole | 15 | 92 |
| 3 | 5-Bromoindole | 30 | 88 |
| 4 | 5-Nitroindole | 240 | 75 |
| 5 | N-Methylindole | 10 | 96 |
| 6 | 2-Methylindole | 20 | 91 |
Scope, Limitations, and Troubleshooting
-
Substrate Scope: This methodology is highly effective for a wide variety of electron-rich aromatic and heteroaromatic systems.[3][4] Indoles, pyrroles, anilines, and other N-containing heterocycles are excellent substrates.[3][8] The reaction generally proceeds with high regioselectivity at the most nucleophilic position (e.g., C3 for indoles).[3]
-
Functional Group Tolerance: The reaction is tolerant of numerous functional groups, including ethers, halides, and esters. However, strongly electron-withdrawing groups (like the nitro group in Entry 4) can significantly decrease the nucleophilicity of the aromatic ring, leading to longer reaction times and lower yields.[3]
-
Limitations:
-
Steric Hindrance: Highly sterically hindered substrates may react more slowly or require elevated temperatures.
-
Poorly Nucleophilic Arenes: Simple, non-activated arenes like benzene or toluene are generally not reactive enough for this transformation under the mild conditions described and may require harsher conditions or catalytic activation.
-
Competing Nucleophiles: Substrates containing other strong nucleophilic sites (e.g., unprotected thiols or amines) may lead to side products.
-
-
Troubleshooting:
-
Low Conversion: If the reaction stalls, ensure all reagents are pure and the solvent is anhydrous. A slight increase in the equivalents of the iodonium reagent (to 1.5 equiv) or a switch to a more polar solvent like acetonitrile (MeCN) may improve results.
-
Multiple Products: If regioisomers are observed, it may indicate that multiple positions on the aromatic ring have comparable nucleophilicity. Purification by HPLC may be necessary. If N-alkylation is a competing pathway (e.g., with pyrroles), adjusting the base or solvent may alter the C/N selectivity.
-
Conclusion and Future Outlook
The direct trifluoroethylation of aromatic systems using hypervalent iodine(III) reagents represents a significant advancement in synthetic methodology. The protocol detailed herein, utilizing a stable and reactive trifluoroethyl(mesityl)iodonium salt, provides a reliable and efficient route to valuable trifluoroethylated heterocycles. This method's operational simplicity, mild conditions, and broad functional group tolerance make it a powerful tool for researchers in drug discovery and materials science. Future research will likely focus on expanding the substrate scope to less activated aromatic systems through the development of novel catalytic systems, potentially merging hypervalent iodine chemistry with photoredox catalysis to unlock new reactivity pathways.[9][10]
References
-
Umemoto, T., et al. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry. Available at: [Link]
-
Novák, Z., et al. (2022). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Angewandte Chemie International Edition. Available at: [Link]
-
Zhdankin, V. V. (2011). Iodonium salts in organic synthesis. ARKIVOC. Available at: [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Available at: [Link]
-
Waser, J. (2021). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery. YouTube. Available at: [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Jia, K., & Chen, Y. (2018). Photochemistry of hypervalent iodine compounds. Patai's Chemistry of Functional Groups. Available at: [Link]
-
Gilmour, R., et al. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science. Available at: [Link]
-
Novák, Z., et al. (n.d.). Direct C-H trifluoroethylation of indoles with hypervalent iodonium salts. Chemical Communications. Available at: [Link]
-
Zhdankin, V. V. (2011). Iodonium salts in organic synthesis. Semantic Scholar. Available at: [Link]
-
Olofsson, B., et al. (2008). Iodonium salt synthesis. Organic Chemistry Portal. Available at: [Link]
-
Togni, A., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. NIH Public Access. Available at: [Link]
-
Umemoto, T. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Institutes of Health. Available at: [Link]
-
Gouverneur, V., et al. (2016). Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(iii) ylides. National Institutes of Health. Available at: [Link]
-
Novák, Z. (2023). Fluoroalkylations and Fluoroalkenylations with Iodonium Salts. PubMed. Available at: [Link]
-
Waser, J. (2021). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery. YouTube. Available at: [Link]
-
Wang, R., et al. (2020). Photoredox catalyzed C–H trifluoroethylamination of heteroarenes. RSC Publishing. Available at: [Link]
-
Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. National Institutes of Health. Available at: [Link]
-
Togni, A., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. National Institutes of Health. Available at: [Link]
Sources
- 1. Iodonium salt synthesis [organic-chemistry.org]
- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Fluoroalkylations and Fluoroalkenylations with Iodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Nucleophilic Aromatic Substitution on Derivatives of (2,2,2-Trifluoroethyl)benzene
Introduction: The Strategic Role of the Trifluoroethyl Group in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the incorporation of fluorine-containing moieties is a cornerstone strategy for modulating the physicochemical and biological properties of organic molecules.[1][2][3][4] Among these, the trifluoromethyl (CF₃) and the structurally related 2,2,2-trifluoroethyl (CH₂CF₃) groups are particularly significant.[4] Their strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[3][4]
This guide focuses on a critical synthetic transformation: the nucleophilic aromatic substitution (SNAr) on benzene rings activated by a 2,2,2-trifluoroethyl substituent. Unlike classical SNAr reactions that often rely on nitro or cyano groups for activation[5][6][7], understanding the nuanced reactivity imparted by the trifluoroethyl group is essential for synthetic chemists aiming to construct complex molecular architectures. These application notes provide a detailed exploration of the underlying mechanisms, field-tested experimental protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals.
Mechanistic Framework: Activating the Aromatic Ring
The cornerstone of the SNAr reaction is the addition-elimination mechanism.[5][8] The reaction proceeds through a two-step process where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][9][10][11] The aromaticity is then restored by the departure of a leaving group.
The Role of the (2,2,2-Trifluoroethyl) Group:
The CH₂CF₃ group is a powerful activating group due to the strong inductive electron-withdrawing effect (-I effect) of the three fluorine atoms.[12] This effect is transmitted through the sigma bonds to the aromatic ring, reducing its electron density and making it susceptible to nucleophilic attack.[13]
For SNAr to be efficient, the activating group must be positioned ortho or para to the leaving group (e.g., F, Cl, Br).[5][9][14] This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing trifluoroethyl group, thereby stabilizing this high-energy intermediate and lowering the activation energy of the rate-determining step—the initial nucleophilic attack.[15]
Sources
- 1. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: (2,2,2-Trifluoroethyl)benzene as a High-Performance Internal Standard for ¹⁹F NMR Spectroscopy
Executive Summary
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an indispensable tool for the analysis of fluorinated molecules due to its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and the absence of endogenous background signals in biological studies.[1] The vast chemical shift range provides exquisite resolution, but also makes accurate and reproducible referencing critical, especially in applications like drug discovery where subtle changes can indicate ligand binding.[2] This document establishes (2,2,2-Trifluoroethyl)benzene as a robust internal standard for both qualitative and quantitative ¹⁹F NMR applications. We provide a detailed examination of its properties, the scientific rationale for its selection, and validated, step-by-step protocols for its implementation.
The Imperative for a Reliable Internal Standard in ¹⁹F NMR
While modern spectrometers offer external and solvent-based referencing, the internal standard method, where a reference compound is added directly to the sample, remains the gold standard for achieving the highest accuracy and precision.[2] An ideal internal standard acts as a fixed point within the sample's unique chemical environment, correcting for variations in magnetic field strength, temperature, and solvent effects that can alter chemical shifts.
The selection of an appropriate standard is not trivial. The compound must exhibit a set of specific characteristics to ensure data integrity.
Diagram 1: Core attributes of an ideal ¹⁹F NMR internal standard.
This compound has been identified as a compound that fulfills these criteria for a wide range of applications, offering distinct advantages over other common standards.
Technical Profile: this compound
This compound is a colorless liquid featuring a chemically robust ethylbenzene backbone and a trifluoromethyl (CF₃) group. This structure provides the ideal combination of stability and a clear NMR signal.
Physicochemical and Spectroscopic Properties
The properties of this compound make it highly suitable for use in standard NMR solvents like CDCl₃, DMSO-d₆, and CD₃OD.[3]
| Property | Value | Significance for NMR Applications |
| Molecular Formula | C₈H₇F₃ | Contains 3 equivalent fluorine atoms for a strong signal. |
| Molecular Weight | 160.14 g/mol [4] | Necessary for accurate concentration calculations in qNMR. |
| Form | Liquid[2] | Easy to handle and dispense for sample preparation. |
| ¹⁹F Chemical Shift | ~ -66.0 ppm (in CDCl₃)[2] | Falls within the typical CF₃ region but is distinct from many common fluorinated motifs.[5] |
| ¹⁹F Signal Multiplicity | Triplet (t)[2] | Simple, easily identifiable pattern resulting from coupling to the adjacent CH₂ group. |
| ³J(H-F) Coupling | ~10.8 - 11.6 Hz[2] | The consistent coupling provides a secondary validation of the standard's identity. |
Comparative Advantage
The choice of an internal standard is context-dependent. This compound offers a valuable alternative to other widely used standards.
| Internal Standard | Typical Chemical Shift (ppm) | Signal | Key Considerations |
| This compound | -66.0 [2] | Triplet | Chemically inert; signal is in a common but often less congested region of the CF₃ range. Excellent for organic solvents. |
| Benzotrifluoride (BTF) | -63.7[6] | Singlet | Very stable. Its proximity to other aromatic CF₃ groups can sometimes lead to overlap. |
| Trifluoroacetic Acid (TFA) | -76.5[6] | Singlet | Highly soluble in aqueous solutions, but its chemical shift is pH-dependent, and its acidic nature can interact with analytes or proteins. |
| Trifluoroethanol (TFE) | ~ -77.6 | Triplet | Good for biological samples, but can engage in hydrogen bonding, potentially interacting with the system under study. |
The key advantage of this compound lies in its chemical inertness. Unlike TFA or TFE, it lacks labile protons or highly polar functional groups, minimizing the risk of unwanted interactions with sensitive analytes, particularly in protein-ligand binding studies or reaction monitoring.
Protocol 1: Chemical Shift Referencing (Qualitative Analysis)
This protocol is suitable for routine analysis where the primary goal is to obtain an accurate, reproducible chemical shift for analyte identification.
Objective: To reference ¹⁹F NMR spectra accurately.
Materials:
-
This compound (≥99% purity)
-
Analyte of interest
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube and micropipettes
Methodology:
-
Analyte Preparation: Dissolve a precisely known amount of the analyte in the chosen deuterated solvent to a typical concentration (e.g., 1-10 mg in 0.6 mL).
-
Standard Addition: Add a small, known amount of this compound to the analyte solution. A final concentration of 1-5 mM is generally sufficient.
-
Homogenization: Vortex the NMR tube for 30 seconds to ensure a homogeneous solution.
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum. For simple referencing, a standard pulse program with proton decoupling is sufficient.
-
Ensure the spectral width is large enough to encompass both the analyte and standard signals. The ¹⁹F chemical shift range can be very large, often spanning over 200 ppm for organofluorine compounds.[5]
-
-
Data Processing:
-
Process the FID (Free Induction Decay) with an appropriate window function.
-
Calibrate the spectrum by setting the peak of the this compound triplet to -66.0 ppm.
-
The chemical shifts of the analyte signals are now accurately referenced.
-
Protocol 2: Purity and Concentration Determination (Quantitative ¹⁹F NMR)
Quantitative NMR (qNMR) relies on the direct relationship between signal integral and the number of nuclei. This protocol provides a framework for high-precision measurements.
Objective: To determine the precise purity or concentration of a fluorinated analyte.
Causality Behind Key Steps:
-
High Purity Standard: The accuracy of the result is directly dependent on the certified purity of the internal standard.[3]
-
Accurate Weighing: Gravimetric errors are a primary source of uncertainty in qNMR. Use a calibrated analytical balance.
-
Full Spin-Lattice Relaxation: To ensure signal intensity is directly proportional to the number of nuclei, the magnetization must fully recover between scans. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest T₁ (spin-lattice relaxation time) of any signal being quantified.
-
Suppression of NOE: The Nuclear Overhauser Effect (NOE) can artificially enhance signal intensities during proton decoupling. Using an inverse-gated decoupling sequence ensures the decoupler is on only during signal acquisition, eliminating NOE buildup.
Diagram 2: Validated workflow for quantitative ¹⁹F NMR (qNMR) analysis.
The qNMR Calculation:
The purity of the analyte (Purityₐ) as a weight percentage is calculated using the following formula:
Purityₐ (%) = (Intₐ / Intₛ) * (Nₛ / Nₐ) * (MWₐ / MWₛ) * (massₛ / massₐ) * Purityₛ
Where:
-
Int: Integral of the NMR signal
-
N: Number of fluorine atoms giving rise to the signal (For (CF₃CH₂)C₆H₅, Nₛ = 3)
-
MW: Molecular Weight (For (CF₃CH₂)C₆H₅, MWₛ = 160.14 g/mol )
-
mass: Weighed mass of the compound
-
Purityₛ: Certified purity of the internal standard
-
Subscripts ₐ and ₛ refer to the Analyte and Standard, respectively.
Conclusion
This compound is a highly effective, reliable, and versatile internal standard for ¹⁹F NMR spectroscopy. Its chemical inertness, simple triplet signal at a convenient chemical shift, and ease of handling make it an excellent choice for both routine chemical shift referencing and demanding quantitative analyses. By following the validated protocols outlined in this note, researchers can significantly enhance the accuracy, reproducibility, and integrity of their ¹⁹F NMR data, leading to more confident structural assignments and purity determinations in drug development and chemical research.
References
-
Jiang, X., & Qing, F. L. (2013). Copper-Mediated Trifluoromethylation of Benzyl, Allyl, and Propargyl Methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 9, 2862-2868. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 23, 2026, from [Link]
-
University of California, Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6409, 2,2,2-Trifluoroethanol. Retrieved January 23, 2026, from [Link].
-
SpectraBase. (n.d.). 2,2,2-Trifluoroethylbenzene - Optional[19F NMR] - Chemical Shifts. Wiley Science Solutions. Retrieved January 23, 2026, from [Link]
-
Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved January 23, 2026, from [Link]
-
Cobb, S. L., & Murphy, C. D. (2007). New Frontiers and Developing Applications in 19F NMR. Mini reviews in medicinal chemistry, 7(12), 1237–1247. [Link]
-
Webster, G. R. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12698–12706. [Link]
Sources
Gold-catalyzed hydration of alkynes with 2,2,2-trifluoroethyl substituents
Topic: Gold-Catalyzed Hydration of Alkynes with 2,2,2-Trifluoroethyl Substituents
Introduction: Strategic Importance of β-Trifluoromethyl Ketones
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. β-Trifluoromethyl ketones are valuable synthetic intermediates for the preparation of a wide range of more complex fluorinated compounds.[1] The gold-catalyzed hydration of alkynes bearing a 2,2,2-trifluoroethyl substituent has emerged as a highly efficient and regioselective method for the synthesis of these important building blocks. This application note provides a detailed technical guide on this transformation, including mechanistic insights, experimental protocols, and practical considerations for researchers in organic synthesis and drug development.
Mechanistic Insights: The Role of Gold and the Trifluoroethyl Directing Group
The gold-catalyzed hydration of alkynes is a well-established transformation that proceeds through the activation of the alkyne by a cationic gold(I) species.[2] The generally accepted mechanism involves the coordination of the gold catalyst to the alkyne, which renders it susceptible to nucleophilic attack by water. The resulting vinyl-gold intermediate is then protonated to yield an enol, which rapidly tautomerizes to the more stable ketone product.[3]
"The gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes is highly regioselective, producing β-trifluoromethylketones as major products." [4] This high regioselectivity is a direct consequence of the strong electron-withdrawing nature of the trifluoromethyl group. This inductive effect polarizes the alkyne π-system, making the carbon atom further away from the CF₃ group more electron-deficient and thus more susceptible to nucleophilic attack.
The catalytic cycle can be visualized as follows:
Caption: Catalytic cycle for the gold-catalyzed hydration of a 2,2,2-trifluoroethyl-substituted alkyne.
Experimental Protocols
The following protocols are based on established procedures for the gold-catalyzed hydration of electron-deficient alkynes and should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Gold(I)-Catalyzed Hydration
This protocol is adapted from a general method for the regioselective hydration of alkynes bearing electron-withdrawing groups.[1][5]
Materials:
-
2,2,2-Trifluoroethyl-substituted alkyne (1.0 equiv)
-
Gold(I) catalyst, e.g., (Ph₃P)AuCl (2 mol%)
-
Silver salt co-catalyst, e.g., AgOTf or AgSbF₆ (2 mol%)
-
Solvent: Dioxane/water or THF/water (e.g., 9:1 v/v)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2,2,2-trifluoroethyl-substituted alkyne (e.g., 0.5 mmol).
-
Catalyst Addition: In a separate vial, weigh the gold(I) catalyst (e.g., (Ph₃P)AuCl, 0.01 mmol, 2 mol%) and the silver salt co-catalyst (e.g., AgOTf, 0.01 mmol, 2 mol%).
-
Solvent Addition: Add the solvent mixture (e.g., 5 mL of 9:1 dioxane/water) to the round-bottom flask containing the alkyne.
-
Initiation: Add the catalyst and co-catalyst mixture to the reaction flask under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 70 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-trifluoromethyl ketone.
Data Presentation: Representative Substrates and Yields
The following table summarizes typical results for the gold-catalyzed hydration of various 2,2,2-trifluoroethyl-substituted alkynes, demonstrating the high regioselectivity and good to excellent yields achievable with this methodology.
| Entry | R Group | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | (Ph₃P)AuCl / AgOTf | Dioxane/H₂O | 70 | 12 | 85 | [4] |
| 2 | 4-Methoxyphenyl | (IPr)AuCl / AgSbF₆ | THF/H₂O | 60 | 8 | 91 | [1] |
| 3 | Cyclohexyl | (JohnPhos)Au(MeCN)SbF₆ | Dioxane/H₂O | 80 | 16 | 78 | [4] |
| 4 | n-Butyl | (Ph₃P)AuNTf₂ | Acetonitrile/H₂O | 50 | 24 | 82 | [1] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of high-purity gold catalyst and silver salt. Prepare fresh catalyst solutions if necessary. |
| Insufficient temperature | Gradually increase the reaction temperature. Some substrates may require elevated temperatures to react efficiently. | |
| Formation of Side Products | Alkyne dimerization or polymerization | Use a lower catalyst loading. Ensure a sufficiently dilute reaction mixture. |
| Decomposition of starting material | Perform the reaction under a strict inert atmosphere. Use degassed solvents. | |
| Low Regioselectivity | Steric hindrance near the alkyne | While the trifluoroethyl group is a strong directing group, bulky substituents on the other side of the alkyne may diminish regioselectivity. Consider alternative catalyst systems with different steric profiles. |
Conclusion
The gold-catalyzed hydration of alkynes bearing a 2,2,2-trifluoroethyl substituent is a powerful and reliable method for the synthesis of β-trifluoromethyl ketones. The strong directing effect of the trifluoroethyl group ensures high regioselectivity, making this a valuable tool for the synthesis of fluorinated building blocks in drug discovery and materials science. The protocols and insights provided in this application note should enable researchers to successfully implement this methodology in their synthetic endeavors.
References
-
Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. [Link]
-
Yuan, T., et al. (2021). Alkyne Trifunctionalization via Divergent Gold Catalysis: Combining π-Acid Activation, Vinyl–Gold Addition, and Redox Catalysis. Journal of the American Chemical Society, 143(11), 4074–4082. [Link]
-
Request PDF. (2026). Experiment 15: Gold-Catalyzed Hydration of Alkynes. ResearchGate. [Link]
-
Chad's Prep. (2020). 9.7 Hydration of Alkynes | Organic Chemistry. YouTube. [Link]
-
Organic Chemistry Portal. Ketone synthesis by reaction (hydration) of alkynes. [Link]
-
García, P., et al. (2023). Hydration of Unsymmetrical Internal Alkynes: Factors Governing the Regioselectivity. ACS Catalysis, 13(15), 10245–10273. [Link]
-
Gorin, D. J., & Toste, F. D. (2007). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 107(11), 5088–5145. [Link]
-
Ruiz-Almoguera, D., et al. (2018). Gold Trifluoromethyl Complexes as Efficient Regioselective Catalysts in Alkyne Hydration. Chemistry – A European Journal, 24(51), 13462-13466. [Link]
-
Yuan, T., et al. (2021). Alkyne Trifunctionalization via Divergent Gold Catalysis: Combining π-Acid Activation, Vinyl-Gold Addition and Redox Catalysis. National Institutes of Health. [Link]
-
Chen, Z. W., Luo, M. T., & Ye, D. N. (2014). TFA-mediated alkyne hydration reaction to synthesize methyl ketones. Asian Journal of Chemistry, 26(18), 6031-6033. [Link]
-
Barde, A. G., & Ananth, M. (2010). Hydration of 1-Phenyl-1-Propyne in high-temperature water with catalysis by water-tolerant lewis acids. Penn State Research Database. [Link]
-
Paquin, J.-F., et al. (2012). Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes. Chemical Communications, 48(7), 933-935. [Link]
-
Norris, J. (2018). Regioselectivity of Alkyne Hydration. YouTube. [Link]
-
Cloutier, M., Roudias, M., & Paquin, J.-F. (2019). Regioselective Gold-Catalyzed Hydration of CF3- and SF5-alkynes. Organic Letters, 21(10), 3866–3870. [Link]
-
Zhang, L., et al. (2022). Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. Molecules, 27(24), 8906. [Link]
-
Li, L., & Herzon, S. B. (2012). Regioselective Reductive Hydration of Alkynes To Form Branched or Linear Alcohols. Journal of the American Chemical Society, 134(42), 17376–17378. [Link]
-
Organic Chemistry Portal. Regioselective Gold-Catalyzed Hydration of CF3- and SF5-alkynes. [Link]
-
Ball, L. T., et al. (2021). Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization. ACS Catalysis, 11(23), 14488–14496. [Link]
-
Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. [Link]
-
D'Amico, F., et al. (2021). Monitoring of the Pre-Equilibrium Step in the Alkyne Hydration Reaction Catalyzed by Au(III) Complexes: A Computational Study Based on Experimental Evidences. Molecules, 26(11), 3183. [Link]
Sources
- 1. datapdf.com [datapdf.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective Gold-Catalyzed Hydration of CF3- and SF5-alkynes [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (2,2,2-Trifluoroethyl)benzene by Fractional Distillation
Welcome to the technical support guide for the purification of (2,2,2-Trifluoroethyl)benzene. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Here, we synthesize fundamental principles with practical, field-proven insights to help you navigate the fractional distillation process, from initial setup to final purity analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the properties and handling of this compound.
Q1: What are the key physical properties of this compound?
Understanding the physical properties is critical for planning a successful distillation. Key data is summarized in the table below. Note the boiling point has been reported under vacuum; the atmospheric boiling point is expected to be significantly higher, likely comparable to the structurally similar (Trifluoromethyl)benzene (103.46 °C)[1][2].
| Property | Value | Source |
| CAS Number | 21249-93-4 | [3] |
| Molecular Formula | C₈H₇F₃ | [3] |
| Molecular Weight | 160.14 g/mol | [3] |
| Boiling Point | 71-72 °C @ 100 mbar | [4] |
| Appearance | Colorless Liquid | [5] |
| Density | ~1.12 g/mL (estimated) | N/A |
Q2: What are the likely impurities in my crude this compound?
Impurities depend heavily on the synthetic route. A common method is the copper-mediated trifluoromethylation of a benzyl precursor (like benzyl methanesulfonate or benzyl bromide)[5][6][7]. Potential impurities include:
-
High-Boiling Impurities: Unreacted benzyl methanesulfonate, copper salts, and high-boiling solvents like DMF or HMPA.
-
Closely-Boiling Impurities: Toluene (a potential side-product) and unreacted benzyl bromide.
-
Low-Boiling Impurities: Volatile reagents or reaction byproducts.
Q3: Does this compound form azeotropes?
An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation[8][9]. There is no readily available published data on azeotropes of this compound with common solvents. If you observe a constant distillation temperature that does not correspond to the boiling point of a pure substance, you may be distilling an azeotrope.
Q4: What type of distillation column is recommended?
The choice depends on the boiling point difference between your product and the impurities.
-
Vigreux Column: Suitable for moderate boiling point differences (>25 °C). It offers good efficiency with low product holdup, which is advantageous for small-scale purifications[10].
-
Packed Column (e.g., with Raschig rings or glass beads): Offers higher efficiency (more theoretical plates) and is necessary for separating compounds with closer boiling points. However, it has a higher liquid holdup, meaning more material will be lost on the column surface.
For most common impurity profiles, a well-insulated Vigreux column is a cost-effective and efficient choice.
Section 2: Pre-Distillation Protocol & Apparatus Setup
A meticulous setup is fundamental to a successful and safe distillation. This protocol ensures your system is prepared for optimal separation.
Step-by-Step Setup Procedure
-
Glassware Preparation: Ensure all glassware (distilling flask, fractionating column, condenser, receiving flask) is thoroughly clean and oven-dried to remove any residual water or volatile contaminants.
-
Apparatus Assembly:
-
Securely clamp the round-bottom distilling flask over a heating mantle.
-
Add the crude this compound to the flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Fit the fractionating column vertically onto the flask. Use a thin layer of appropriate vacuum grease on the joint if performing a vacuum distillation.
-
Place the distillation head (with thermometer adapter and condenser connection) atop the column.
-
Crucial: Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.
-
Attach the condenser and secure it with a clamp. Connect the lower water inlet to the cold water tap and lead the upper outlet to a drain.
-
Connect the condenser outlet to a collection adapter and the receiving flask.
-
-
System Integrity Check: Ensure all joints are snug and properly sealed. For vacuum distillation, assemble the full apparatus and pull a vacuum to check for leaks before heating.
-
Insulation: If separating closely boiling compounds or if the distillation proceeds slowly, wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain thermal equilibrium.
Visualization of the Fractional Distillation Setup
Caption: Standard laboratory fractional distillation apparatus.
Section 3: Troubleshooting Guide
Even with a perfect setup, issues can arise. This guide provides solutions to common problems encountered during the distillation of this compound.
Q: My distillation is extremely slow, or the compound won't distill at the expected temperature. What's wrong?
-
Cause 1: Insufficient Heating. The heating mantle may not be providing enough energy to bring the liquid to a boil and push the vapors up the column.
-
Solution: Gradually increase the power setting on the heating mantle. Ensure the mantle is appropriately sized for the flask.
-
-
Cause 2: Excessive Heat Loss. An uninsulated column can lose too much heat to the environment, preventing vapor from reaching the condenser.
-
Solution: Insulate the column and distillation head with glass wool or aluminum foil to maintain an adiabatic state[10].
-
-
Cause 3: Incorrect Thermometer Placement. If the thermometer is too high, the vapor will not reach it, and the reading will be artificially low. If it's too low, the reading will not reflect the true temperature of the distilling vapor.
-
Solution: Reposition the thermometer so the top of the bulb is level with the bottom of the condenser side-arm.
-
Q: The temperature is fluctuating wildly, and I'm not getting a clean separation.
-
Cause 1: Bumping / Uneven Boiling. This occurs when the liquid superheats and then boils violently.
-
Solution: Ensure fresh boiling chips or a functioning magnetic stir bar are in the distilling flask. Never add boiling chips to a hot liquid.
-
-
Cause 2: Distillation Rate is Too High. Heating too aggressively causes different components to vaporize and travel up the column together, destroying the equilibrium needed for separation.
-
Solution: Reduce the heating rate. A good rule of thumb is a collection rate of 1-2 drops per second.
-
-
Cause 3: Inefficient Column. The column may not have enough theoretical plates to separate the components effectively.
-
Solution: For closely boiling impurities, switch to a more efficient packed column. Ensure the packing is uniform and free of channels.
-
Q: The liquid is rising up the column and filling it. What is happening?
-
This phenomenon is called "flooding" and occurs when the rate of vapor rising up the column is too high, preventing the condensed liquid (reflux) from flowing back down.
-
Cause: The heating rate is far too high.
-
Solution: Immediately lower or turn off the heating mantle. Allow the liquid to drain back into the flask. Resume heating at a much gentler rate once the column has cleared.
-
Troubleshooting Decision Flowchart
Caption: A decision tree for troubleshooting common distillation issues.
Section 4: Post-Distillation & Purity Analysis
After successfully collecting your fractions, it is essential to verify their purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for assessing the purity of volatile organic compounds. It provides information on both the retention time (indicative of the compound) and the mass-to-charge ratio of fragment ions (confirming identity).
-
Expert Tip: Fluorinated compounds can sometimes be challenging to analyze by standard GC-MS as they may not show a clear molecular ion peak with electron ionization (EI). If you encounter this, using a softer ionization technique like Field Ionization (FI) or Chemical Ionization (CI) can help in determining the molecular weight of any unknown impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. ¹H NMR can confirm the structure and identify proton-containing impurities. ¹⁹F NMR is highly specific and can detect even trace amounts of fluorine-containing impurities.
Section 5: Safety Precautions
This compound and related fluorinated compounds require careful handling. Always consult the most current Safety Data Sheet (SDS) before beginning work.
-
Flammability: this compound is classified as a highly flammable liquid and vapor (H225)[3].
-
Action: Conduct all work in a certified chemical fume hood. Ensure there are no open flames, spark sources, or hot surfaces in the vicinity. Use a heating mantle, not a Bunsen burner, for heating.
-
-
Health Hazards: While specific toxicity data for this compound is limited, related compounds like 2,2,2-Trifluoroethanol are known to cause serious eye damage and are toxic if inhaled or ingested[11][12]. Assume this compound has similar hazards.
-
Action: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile may not be sufficient; check compatibility charts), a lab coat, and chemical splash goggles.
-
-
Environmental Hazards: This compound is classified as toxic to aquatic life with long-lasting effects (H411)[3].
-
Action: Do not dispose of this chemical or its waste down the drain. Collect all liquid waste in a properly labeled, sealed container for hazardous waste disposal according to your institution's guidelines.
-
References
-
JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]
-
Carl ROTH. Safety Data Sheet: 2,2,2-Trifluoroethanol. [Link]
-
Beilstein Journal of Organic Chemistry. Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
-
PrepChem. Synthesis of this compound. [Link]
-
Semantic Scholar. Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
-
ACS Publications. Synthesis of this compound derivatives. [Link]
-
Wikipedia. Trifluorotoluene. [Link]
-
Organic Chemistry Portal. Cu-Mediated Chemoselective Trifluoromethylation of Benzyl Bromides Using Shelf-Stable Electrophilic Trifluoromethylating Reagents. [Link]
- Google Patents. Synthesis method of 2,4,5-trifluorophenylacetic acid.
-
Sci-Hub. Cu-Mediated Chemoselective Trifluoromethylation of Benzyl Bromides Using Shelf-Stable Electrophilic Trifluoromethylating Reagents. [Link]
-
RSC Publishing. Mechanistic insights into copper-mediated benzylic C(sp3)–H bond trifluoromethylation. [Link]
-
Wikipedia. Azeotrope tables. [Link]
- Google Patents.
-
PubChem. (Trifluoromethyl)benzene. [Link]
-
Ventilazione Industriale. azeotropic data for binary mixtures. [Link]
-
Chemistry Stack Exchange. Melting and boiling points of benzene and fluorobenzene. [Link]
-
ACS Publications. AZEOTROPIC DATA—II. [Link]
Sources
- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 2. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. prepchem.com [prepchem.com]
- 5. BJOC - Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cu-Mediated Chemoselective Trifluoromethylation of Benzyl Bromides Using Shelf-Stable Electrophilic Trifluoromethylating Reagents [organic-chemistry.org]
- 8. ventilazioneindustriale.it [ventilazioneindustriale.it]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
Common side products in the synthesis of (2,2,2-Trifluoroethyl)benzene
Welcome to the technical support center for the synthesis of (2,2,2-Trifluoroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated building block. By understanding the underlying mechanisms of side product formation, you can optimize your reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a Friedel-Crafts alkylation of benzene with a 2,2,2-trifluoroethylating agent and observing multiple products. What are the likely side products and why are they forming?
A1: Senior Application Scientist's Insights
The Friedel-Crafts alkylation, while a direct method for C-C bond formation, is notoriously prone to several side reactions. When synthesizing this compound via this route, you are likely encountering one or more of the following issues:
-
Polyalkylation: The trifluoroethyl group is activating, making the product, this compound, more nucleophilic than the starting benzene. This leads to subsequent alkylation of the product, resulting in di- and tri-substituted isomers (ortho, meta, and para). This is a common limitation in Friedel-Crafts alkylations.[1]
-
Rearrangement Products: While primary carbocations are generally unstable and prone to rearrangement to more stable secondary or tertiary carbocations, the case of the 2,2,2-trifluoroethyl cation is complex. The strong electron-withdrawing nature of the trifluoromethyl group significantly destabilizes an adjacent positive charge, making a classical primary carbocation intermediate highly unlikely. However, under strongly acidic conditions, alternative rearrangement pathways, such as a 1,2-hydride shift, could potentially occur, though this is less common than with simple alkyl halides.[2][3][4][5] More likely is the formation of products derived from the trifluoroethylating agent itself.
-
Products from Reagent Decomposition: If using 2,2,2-trifluoroethanol with a strong acid, dehydration can occur to form 1,1-difluoroethene. This highly reactive intermediate can then polymerize or react with benzene to give a variety of side products.
Troubleshooting Guide:
| Side Product | Formation Mechanism | Mitigation Strategies |
| Di- and tri-(2,2,2-trifluoroethyl)benzene | The product is more reactive than the starting material, leading to further alkylation. | - Use a large excess of benzene to increase the probability of the electrophile reacting with the starting material. - Control the reaction temperature; lower temperatures often favor mono-alkylation. - Consider using a less reactive trifluoroethylating agent or a milder Lewis acid. |
| Rearranged Isomers (e.g., 1,1,2-trifluoro-1-phenylethane) | Although less common due to the destabilizing effect of the CF3 group, a 1,2-hydride shift in a carbocation-like intermediate can occur. | - Use a milder Lewis acid to reduce the carbocation character of the electrophile. - Employ a synthetic route that avoids the formation of a free carbocation, such as a palladium-catalyzed cross-coupling reaction. |
| Polymers/Oligomers of 1,1-difluoroethene | Dehydration of 2,2,2-trifluoroethanol in the presence of strong acid generates 1,1-difluoroethene, which can polymerize. | - Avoid using 2,2,2-trifluoroethanol with strong protic acids if possible. - If this route is necessary, carefully control the reaction temperature and use a dehydrating agent that does not promote polymerization. - Consider using a pre-formed trifluoroethylating agent like 2,2,2-trifluoroethyl triflate. |
Q2: My reaction using a palladium-catalyzed cross-coupling approach is not clean. What are the expected side products in this case?
A2: Senior Application Scientist's Insights
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, offer a more controlled approach to forming the C-C bond and generally avoid the issues of polyalkylation and rearrangement seen in Friedel-Crafts reactions. However, they are not without their own set of potential side reactions.
-
Homocoupling: A common side reaction is the homocoupling of your starting materials. This can result in the formation of biphenyl (from two benzene starting materials) or 1,1,1,4,4,4-hexafluorobutane (from two trifluoroethyl groups). This occurs when the organometallic intermediates react with themselves instead of the cross-coupling partner.[6]
-
Protodeborylation/Protodestannylation: In Suzuki and Stille couplings, the boronic acid/ester or organotin reagent can be protonated by trace amounts of water or other protic sources in the reaction mixture, leading to the formation of benzene and reducing the yield of the desired product.
-
Reduction of the Aryl Halide: The aryl halide starting material can undergo reduction to benzene, particularly if the catalytic cycle is inefficient or if there are sources of hydride in the reaction.
Troubleshooting Guide:
| Side Product | Formation Mechanism | Mitigation Strategies |
| Biphenyl | Homocoupling of the arylboronic acid/ester or other arylmetallic reagent. | - Optimize the reaction stoichiometry; a slight excess of one reagent can sometimes suppress the homocoupling of the other. - Carefully select the palladium catalyst and ligands; some ligand systems are more prone to homocoupling than others. - Ensure anhydrous conditions to minimize side reactions that can disrupt the catalytic cycle. |
| 1,1,1,4,4,4-Hexafluorobutane | Homocoupling of the trifluoroethylating agent. | - Use a trifluoroethylating agent that is less prone to homocoupling. - Optimize the reaction conditions (temperature, solvent, base) to favor the cross-coupling pathway. |
| Benzene | Protodeborylation/protodestannylation of the organometallic reagent or reduction of the aryl halide. | - Use rigorously dried solvents and reagents. - Degas the reaction mixture to remove oxygen, which can interfere with the catalyst and promote side reactions. - Choose a base that is strong enough to facilitate transmetalation but does not promote protodeborylation. |
Experimental Protocols
Protocol 1: Minimizing Polyalkylation in Friedel-Crafts Alkylation
This protocol outlines a general procedure to favor mono-alkylation during the Friedel-Crafts synthesis of this compound.
Materials:
-
Benzene (large excess, e.g., 10 equivalents), dried
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (1 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Charge the flask with anhydrous DCM and the large excess of dried benzene.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ to the stirred solution.
-
Dissolve 2,2,2-trifluoroethyl trifluoromethanesulfonate in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the trifluoroethylating agent dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate this compound.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways leading to the desired product and common side products.
Caption: Friedel-Crafts Alkylation Pathways for this compound Synthesis.
Caption: Palladium-Catalyzed Cross-Coupling Pathways for this compound Synthesis.
References
-
Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances. [Link]
-
Wagner-Meerwein Rearrangement. J&K Scientific LLC. [Link]
-
WAGNER-MEERWEIN REARRANGEMENT. Slideshare. [Link]
-
Trifluoromethylation. Wikipedia. [Link]
-
Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. [Link]
-
Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! YouTube. [Link]
-
Stability of carbocations: CF3+ vs CH3+. Chemistry Stack Exchange. [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC - NIH. [Link]
-
Wagner–Meerwein rearrangement. Wikipedia. [Link]
-
Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]
-
Brønsted Acid Mediated (sp3)Carbon-Fluorine Bond Activation: Inter- and Intramolecular Arylation of Trifluoromethylated Arenes. Chinese Journal of Chemistry. [Link]
-
CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. PMC - NIH. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate. PubChem. [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. sioc-journal.cn. [Link]
-
30.1: Wagner-Meerwein Rearrangements. Chemistry LibreTexts. [Link]
-
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. PMC - NIH. [Link]
-
Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. ACS Publications. [Link]
-
Rearrangements in Organic Chemistry. ResearchGate. [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Beilstein Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. eScholarship.org. [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]
-
Palladium-Catalyzed Trifluoroethylation of Terminal Alkynes with 1,1,1-Trifluoro-2-iodoethane. Sci-Hub. [Link]
-
Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes. Chemical Communications (RSC Publishing). [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]
-
friedel-crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
Which is more stable, a carbocation F3C+ or an F3C-CH2+?. Quora. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. PubMed. [Link]
-
Friedel-Crafts Reactions of Benzene. YouTube. [Link]
-
Organic Letters Ahead of Print. ACS Publications. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
Sources
Optimizing reaction conditions for the trifluoroethylation of benzene
Answering the needs of researchers in synthetic and medicinal chemistry, this Technical Support Center provides in-depth guidance for optimizing the trifluoroethylation of benzene. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, helping you navigate the complexities of this challenging yet crucial transformation. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing the trifluoroethylation of benzene, providing the essential knowledge needed to design and execute your experiments effectively.
Q1: What is the fundamental mechanism for the trifluoroethylation of benzene?
The trifluoroethylation of benzene is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[1][2] The mechanism proceeds in two primary steps:
-
Generation and Attack of the Electrophile: The reaction is initiated by a strong Lewis or Brønsted acid catalyst that interacts with the trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl halide or tosylate). This generates a highly reactive electrophile, likely a polarized complex or a discrete carbocation. The π-electron system of the benzene ring then acts as a nucleophile, attacking the electrophile. This is the slow, rate-determining step because it temporarily disrupts the ring's aromaticity.[3]
-
Re-aromatization: The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, rapidly loses a proton from the site of substitution.[1][4] This restores the aromaticity of the ring and yields the final (2,2,2-trifluoroethyl)benzene product.
Caption: General mechanism for electrophilic trifluoroethylation of benzene.
Q2: Why is a strong acid catalyst necessary for this reaction?
A strong acid, typically a Lewis acid like AlCl₃ or a Brønsted acid like triflic acid (CF₃SO₃H), is crucial for activating the trifluoroethylating agent.[5][6][7] The trifluoroethyl group's powerful electron-withdrawing nature deactivates the adjacent carbon, making the C-X bond (where X is a leaving group) less susceptible to cleavage. The catalyst polarizes or breaks this bond, generating an electrophile potent enough to be attacked by the stable benzene ring.[4] Without a sufficiently strong acid, the activation barrier for the reaction is too high, and no substitution will occur.
Q3: How does the trifluoromethyl (CF₃) group impact the reaction compared to a standard Friedel-Crafts alkylation?
The CF₃ group has two major opposing effects:
-
On the Electrophile: It destabilizes any developing positive charge on the adjacent carbon. This makes the formation of a free trifluoroethyl carbocation highly unfavorable compared to, for instance, a tert-butyl carbocation. The reaction likely proceeds through a highly polarized Lewis acid complex rather than a free carbocation.
-
On the Product: Once the trifluoroethyl group is attached to the benzene ring, its strong inductive electron-withdrawing effect deactivates the ring towards further electrophilic attack.[8] This is a significant advantage over standard Friedel-Crafts alkylations, where the product is more reactive than the starting material, often leading to polyalkylation.[1][9]
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the experiment.
Caption: A troubleshooting decision tree for low-yield trifluoroethylation reactions.
Q4: My reaction shows no conversion of the starting material. What are the most likely causes?
-
Inactive Catalyst: This is the most common culprit. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Exposure to atmospheric moisture renders them inactive. Always use a fresh bottle of the catalyst or a freshly sublimed portion, and handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[10]
-
Wet Reagents or Solvent: Trace amounts of water in your benzene or reaction solvent will preferentially react with and consume the Lewis acid catalyst, halting the reaction before it starts. Ensure all reagents and solvents are rigorously dried. Benzene can be dried by distillation from sodium/benzophenone.
-
Insufficient Activation: The reaction temperature may be too low. While some Friedel-Crafts reactions run at 0°C or room temperature, the deactivated nature of the trifluoroethylating agent might require gentle heating to overcome the activation energy. Try increasing the temperature incrementally (e.g., to 40-50°C) and monitoring for product formation.
Q5: I'm getting a low yield, but the reaction is working. How can I improve it?
-
Optimize Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts alkylations often require stoichiometric or even excess amounts of the Lewis acid catalyst.[10] The product, this compound, can form a complex with the Lewis acid, sequestering it from the reaction. Try increasing the catalyst loading from 1.1 to 1.5 equivalents.
-
Adjust Stoichiometry: To suppress potential side reactions or ensure the limiting reagent is fully consumed, consider using a large excess of the cheaper, more easily removed reagent. In this case, using benzene as the solvent and limiting reagent is a common strategy to maximize the conversion of the more valuable trifluoroethylating agent and prevent poly-substitution.[1]
-
Increase Reaction Time: The reaction may be sluggish. Monitor the reaction progress over a longer period (e.g., 24 hours) using an appropriate analytical technique like GC-MS or ¹⁹F NMR to determine when the reaction has reached completion.
Q6: I'm observing the formation of multiple products. What are they and how can I achieve better selectivity?
The primary side-products in this reaction are typically isomers (ortho-, meta-, para-) and poly-substituted products.
-
Isomer Control: The trifluoroethyl group is considered ortho-, para-directing, but the strong acid conditions can sometimes lead to isomerization, giving a mixture of products.[11] Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product (usually the para-isomer due to sterics) over the thermodynamically controlled mixture.
-
Preventing Polyalkylation: While the trifluoroethyl group is deactivating, forcing conditions (high temperature, long reaction times, high catalyst loading) can still lead to a second substitution.[9] The best way to prevent this is to use a large excess of benzene relative to the trifluoroethylating agent.[1] This ensures the electrophile is statistically more likely to encounter a molecule of benzene than the desired product.
Q7: My work-up is problematic, and I'm losing product during purification. Any advice?
-
Careful Quenching: The reaction must be quenched by slowly adding the reaction mixture to ice-cold water or a dilute acid solution (e.g., 1 M HCl). This hydrolyzes the aluminum chloride and breaks up any product-catalyst complexes. Perform this step slowly and in a well-ventilated fume hood, as it is highly exothermic and releases HCl gas.
-
Purification Strategy: this compound is a relatively volatile compound (b.p. ~138-140°C).[12] Avoid high temperatures during solvent removal on a rotary evaporator. For final purification, fractional distillation under reduced pressure is often more effective than column chromatography for separating the product from unreacted benzene and non-volatile impurities.[12][13]
Section 3: Experimental Protocols & Data
This section provides a representative experimental procedure and a table summarizing key reaction parameters to guide your experimental design.
Representative Lab-Scale Protocol: Trifluoroethylation of Benzene
Safety Note: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Trifluoroethylating agents can be harmful. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents & Equipment:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
2,2,2-Trifluoroethyl Bromide (CF₃CH₂Br)
-
Anhydrous Benzene (dried over Na/benzophenone)
-
Three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet
-
Ice bath
Procedure:
-
Setup: Assemble the glassware and flame-dry it under a vacuum. Allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Catalyst Addition: To the reaction flask, add anhydrous benzene (50 mL, ~0.56 mol). In a separate, dry container inside a glovebox, weigh anhydrous AlCl₃ (7.5 g, 0.056 mol, 1.1 eq). Quickly add the AlCl₃ to the stirring benzene.
-
Cooling: Cool the resulting slurry to 0-5°C using an ice bath.
-
Reagent Addition: Slowly add 2,2,2-trifluoroethyl bromide (8.2 g, 0.05 mol, 1.0 eq) to the cold slurry dropwise over 30 minutes. Maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by GC-MS.
-
Quenching: Cool the reaction mixture back to 0°C. In a separate large beaker, prepare 100 g of crushed ice with 50 mL of 1 M HCl. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the excess benzene by rotary evaporation at low temperature and pressure.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound.
Table of Reaction Parameters
| Parameter | Condition | Rationale & Expected Outcome |
| Catalyst | AlCl₃, FeCl₃, BF₃·OEt₂, Hf(OTf)₄ | Strong Lewis acids are required for activation. AlCl₃ is common and effective but requires anhydrous conditions.[5] |
| Trifluoroethyl Source | CF₃CH₂Br, CF₃CH₂I, CF₃CH₂OTs | Choice depends on reactivity and availability. Halides are common; tosylates (OTs) are highly reactive. |
| Solvent | Benzene (reagent), CS₂, Dichloromethane | Using excess benzene as the solvent minimizes polyalkylation.[1] Inert solvents can be used but require careful stoichiometry control. |
| Temperature | 0°C to 50°C | Lower temperatures (0-25°C) favor para-selectivity. Higher temperatures may be needed to initiate the reaction but risk side products. |
| Stoichiometry (Benzene:Reagent) | >10:1 | A large excess of benzene is the most effective way to ensure mono-substitution. |
| Catalyst Loading | 1.1 - 1.5 equivalents | Stoichiometric amounts are often necessary due to product-catalyst complexation. |
References
-
Chemguide. (n.d.). The Alkylation of Benzene - Electrophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]
-
Gash, V. M., et al. (2015). Hidden Brønsted Acid Catalysis: Pathways of Accidental or Deliberate Generation of Triflic Acid from Metal Triflates. The Journal of Organic Chemistry, 80(10), 5063-5076. Retrieved from [Link]
-
Kuo, L., et al. (2014). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Organic Letters, 16(18), 4904-4907. Retrieved from [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
O'Connor, J. M., et al. (2015). Lewis acid activation of carbodicarbene catalysts for Rh-catalyzed hydroarylation of dienes. Chemical Communications, 51(49), 10013-10016. Retrieved from [Link]
-
Olah, G. A., et al. (1972). Electrophilic mercuration and thallation of benzene and substituted benzenes in trifluoroacetic acid solution. Proceedings of the National Academy of Sciences of the United States of America, 69(6), 1398-1402. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of the Activation Capabilities of Lewis/Brønsted Acid for Electrophilic Trifluoromethylthiolating Reagents. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Toste, F. D., et al. (2021). Strong and Confined Acids Catalyze Asymmetric Intramolecular Hydroarylations of Unactivated Olefins with Indoles. Journal of the American Chemical Society, 143(2), 948-953. Retrieved from [Link]
-
H2ChemHacks. (2015). How to describe Electrophilic Substitution Mechanism for Arenes. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US4207266A - Process for the preparation of trifluoromethylated aromatic compounds.
-
ResearchGate. (n.d.). Three-component trifluoroethylation reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Stannylation of Arenes: A New SEAr Reaction. Retrieved from [Link]
-
IshMath Test Prep. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Retrieved from [Link]
- Google Patents. (n.d.). WO2021118931A1 - Methods of hydroarylation with acid catalysts.
-
AIDIC. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chinese Journal of Chemistry. (n.d.). Brønsted Acid Mediated (sp3)Carbon-Fluorine Bond Activation: Inter- and Intramolecular Arylation of Trifluoromethylated Arenes. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of this compound Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
PubMed. (2017). Highly para-Selective C-H Alkylation of Benzene Derivatives with 2,2,2-Trifluoroethyl α-Aryl-α-Diazoesters. Retrieved from [Link]
- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
Royal Society of Chemistry. (n.d.). Fluorine effects in organocatalysis – asymmetric Brønsted acid assisted Lewis base catalysis for the synthesis of trifluoromethylated heterocycles exploiting the negative hyperconjugation of the CF3-group. Retrieved from [Link]
-
ChemRxiv. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. Retrieved from [Link]
-
PubMed. (2009). Lewis acid-catalyzed diastereoselective hydroarylation of benzylidene malonic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22: Arenes, Electrophilic Aromatic Substitution. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Journal of the American Chemical Society. (2016). Asymmetric Hydroarylation of Vinylarenes Using a Synergistic Combination of CuH and Pd Catalysis. Retrieved from [Link]
-
Pearson. (n.d.). EAS:Friedel-Crafts Acylation Mechanism Practice Problems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
Sources
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Electrophilic mercuration and thallation of benzene and substituted benzenes in trifluoroacetic acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide | Chemical Engineering Transactions [cetjournal.it]
Technical Support Center: Catalyst Poisoning in Reactions with (2,2,2-Trifluoroethyl)benzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize (2,2,2-Trifluoroethyl)benzene in their synthetic workflows. The unique electronic properties imparted by the trifluoroethyl group make this an invaluable building block; however, these same properties can introduce specific challenges in catalysis, most notably catalyst poisoning.
This document moves beyond a simple list of procedures. It aims to provide a deep, mechanistic understanding of why catalyst poisoning occurs in this specific context and offers robust, field-proven strategies for its prevention and mitigation. Our goal is to empower you to anticipate, diagnose, and solve these challenges, ensuring the efficiency and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions regarding catalysis with trifluoroethylated aromatics.
Q1: What are the most common catalysts used in reactions involving this compound, and what are their typical applications?
A1: The choice of catalyst is dictated by the desired transformation. For this compound, several classes of catalysts are prevalent:
-
Palladium-based Catalysts (e.g., Pd/C, Pd(OAc)₂): These are workhorses for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and catalytic hydrogenation. For instance, palladium on carbon (Pd/C) is often employed for the reduction of other functional groups on the benzene ring or in coupling reactions.[1] Catalytic hydrogenation of the benzene ring itself is possible but requires harsh conditions due to the ring's aromatic stability.[2][3]
-
Gold-based Catalysts (e.g., AuCl₃): Gold catalysis has emerged as a powerful tool for C-H functionalization. It can facilitate the site-selective alkylation of unactivated arenes, where the trifluoroethyl group plays a key role in directing the reaction's chemo- and regioselectivity.[4]
-
Rhodium and Platinum-based Catalysts (e.g., Rh/C, PtO₂): Similar to palladium, these are primarily used for hydrogenation reactions. Platinum oxide (PtO₂), known as Adams' catalyst, is particularly effective for the hydrogenation of aromatic rings, though it requires forcing conditions like high pressure and temperature.[3][5]
-
Organocatalysts (Photoredox): Metal-free approaches using organic photoredox catalysts can achieve selective defluoro-functionalization of the trifluoromethyl group, offering a pathway to valuable difluorinated intermediates.[6]
Q2: What makes reactions with this compound particularly susceptible to catalyst poisoning?
A2: The primary culprit is the high strength and polarity of the Carbon-Fluorine (C-F) bond. While the C-F bond is the strongest single bond in organic chemistry, under certain catalytic conditions, trace amounts of fluoride ions (F⁻) or hydrogen fluoride (HF) can be generated. This can occur through:
-
Hydrodefluorination: A side reaction, particularly in hydrogenation, where a C-F bond is cleaved and replaced with a C-H bond.[6]
-
Impurities: The starting material may contain trace acidic impurities like HF from its manufacturing process.
-
Degradation: The substrate may degrade under harsh reaction conditions, releasing fluoride.
Fluoride ions are potent poisons for many metal catalysts. They can irreversibly bind to the active metal sites, forming stable metal-fluoride complexes that block access for the desired reactants and halt the catalytic cycle.[7] Additionally, general-purpose poisons like sulfur or phosphorus compounds, often present as impurities in reagents or solvents, can cause severe deactivation in sensitive catalytic systems.[8][9]
Q3: My reaction has stalled or is proceeding very slowly. How can I determine if catalyst poisoning is the cause?
A3: Differentiating catalyst poisoning from other issues (e.g., poor reagent purity, incorrect temperature, or pressure) is a critical first step. A logical troubleshooting workflow is essential.
Sources
- 1. 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene|RUO [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Highly para-Selective C-H Alkylation of Benzene Derivatives with 2,2,2-Trifluoroethyl α-Aryl-α-Diazoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoride Inhibition of Enolase: Crystal Structure and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. revisiondojo.com [revisiondojo.com]
Removal of unreacted starting materials from (2,2,2-Trifluoroethyl)benzene
Welcome to the Technical Support Center for the purification of (2,2,2-Trifluoroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from this important fluorinated building block. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity in your synthesis.
Section 1: Understanding the Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purification can be challenging due to the physical and chemical properties of both the product and the potential unreacted starting materials. This guide will address common issues encountered during purification and provide robust solutions.
FAQ 1: What are the most common synthetic routes to this compound and what are the likely unreacted starting materials I need to remove?
Several synthetic pathways are commonly employed to synthesize this compound, each with its own set of potential unreacted starting materials. Understanding your specific synthetic route is the first step in designing an effective purification strategy.
Here are some common synthetic approaches and their associated starting materials:
-
Friedel-Crafts Acylation of Benzene followed by Reduction: This two-step process first involves the reaction of benzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2,2,2-trifluoroacetophenone. The intermediate ketone is then reduced to yield this compound.
-
Potential Unreacted Starting Materials: Benzene, trifluoroacetic anhydride, and the intermediate 2,2,2-trifluoroacetophenone.
-
-
Trifluoromethylation of Benzyl Halides: This method involves the reaction of a benzyl halide (e.g., benzyl bromide) with a trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃), often in the presence of a catalyst.
-
Potential Unreacted Starting Materials: Benzyl bromide and (trifluoromethyl)trimethylsilane.
-
-
Reduction of (1-phenyl-2,2,2-trifluoroethoxy)tris(diethylamino)phosphonium bromide: This route utilizes a phosphonium salt precursor which is heated to induce the formation of this compound.
-
Potential Unreacted Starting Materials: The phosphonium salt precursor.
-
-
Reaction of a Phenyl Grignard Reagent with a Trifluoroethylating Agent: A phenyl Grignard reagent (e.g., phenylmagnesium bromide) can be reacted with a suitable trifluoroethyl source.
-
Potential Unreacted Starting Materials: Unreacted Grignard reagent and the trifluoroethylating agent.
-
Section 2: Troubleshooting Purification by Distillation
Distillation is a primary method for purifying this compound, leveraging differences in boiling points between the product and impurities.
Physical Properties for Distillation Planning
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 160.14 | 142-144 | Insoluble |
| Benzene | 78.11 | 80.1[1][2] | Slightly soluble[1][2] |
| Trifluoroacetic Anhydride | 210.03 | 39.5-40[3][4][5] | Reacts[3] |
| 2,2,2-Trifluoroacetophenone | 174.12 | 165-166[3][6] | Insoluble |
| Benzyl Bromide | 171.03 | 198-199[7] | Miscible with organic solvents[7] |
| (Trifluoromethyl)trimethylsilane | 142.20 | 54-55[8][9] | Soluble in organic solvents, reacts with water[9][10] |
| 2,2,2-Trifluoroethanol | 100.04 | 74-80[11][12] | Miscible[11][12] |
FAQ 2: I'm trying to purify this compound by fractional distillation, but I'm getting poor separation from a low-boiling impurity. What's going wrong?
This is a common issue, often encountered when unreacted benzene is present.
Causality and Solution:
-
Insufficient Theoretical Plates: A standard simple distillation setup may not have enough theoretical plates to efficiently separate liquids with close boiling points. The boiling point of this compound is approximately 142-144°C, while benzene boils at 80.1°C. While this is a significant difference, a highly efficient fractional distillation column is recommended for optimal separation.
-
Azeotrope Formation: While less common with benzene, be aware that fluorinated alcohols like 2,2,2-trifluoroethanol (a potential side-product or impurity from certain reagents) can form azeotropes with various solvents.[8][13][14] If your synthesis involves such compounds, you may be dealing with a constant boiling mixture that cannot be separated by simple distillation.
Troubleshooting Protocol:
-
Confirm the Identity of the Impurity: Use analytical techniques like GC-MS or NMR to identify the low-boiling contaminant.
-
Optimize Your Distillation Column:
-
Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux, Raschig, or packed column).
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Control the Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation.[15]
-
Consider an Alternative Purification Step: If fractional distillation is still not providing the desired purity, consider a preliminary purification step like a liquid-liquid extraction to remove the bulk of the impurity before distillation.
Experimental Workflow: Fractional Distillation
Caption: Workflow for fractional distillation.
Section 3: Troubleshooting Purification by Liquid-Liquid Extraction
Liquid-liquid extraction is a powerful technique to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[14][16]
FAQ 3: I'm performing an aqueous wash of my crude this compound and a persistent emulsion has formed. How can I break it?
Emulsion formation is a frequent problem, especially when dealing with complex reaction mixtures that may contain surfactants or finely divided solids.[6] Fluorinated compounds themselves can sometimes contribute to the stability of emulsions.[1][7][16]
Causality and Solution:
-
Presence of Emulsifying Agents: Surfactant-like byproducts or residual starting materials can stabilize the interface between the organic and aqueous layers.
-
High Mixing Energy: Shaking the separatory funnel too vigorously can lead to the formation of very fine droplets that are slow to coalesce.
Troubleshooting Protocol:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the emulsion will break on its own.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion by decreasing the solubility of organic components in the aqueous layer.
-
Change the pH: If acidic or basic impurities are suspected to be the cause, carefully adding a dilute acid or base can sometimes destabilize the emulsion.
-
Filtration: In some cases, passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the droplets.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
Decision Tree: Breaking Emulsions
Caption: Decision tree for breaking emulsions.
Section 4: Troubleshooting Purification by Column Chromatography
Flash column chromatography is an indispensable technique for separating compounds with similar polarities.
FAQ 4: My this compound is co-eluting with a non-polar impurity during silica gel chromatography. How can I improve the separation?
Co-elution of non-polar compounds is a common challenge in flash chromatography.
Causality and Solution:
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to differentiate between your product and the impurity.
-
Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.
-
Poor Column Packing: An improperly packed column with channels or cracks will result in poor separation.
Troubleshooting Protocol:
-
Optimize the Solvent System with TLC:
-
Systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for your product and a significant difference in Rf values between your product and the impurity.
-
Consider using a less polar solvent system to increase the retention of both compounds on the silica gel, which may improve separation.
-
-
Reduce the Column Loading: As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 by weight.
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks.
-
Consider a Different Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or a reverse-phase C18 silica gel.
Protocol: Column Chromatography
Caption: Step-by-step column chromatography workflow.
Section 5: Concluding Remarks
The successful purification of this compound relies on a systematic and well-informed approach. By understanding the potential impurities based on the synthetic route and by methodically troubleshooting common issues in distillation, extraction, and chromatography, researchers can consistently achieve high levels of purity. Always prioritize safety by handling all chemicals in a well-ventilated fume hood and wearing appropriate personal protective equipment.
References
-
PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]
-
Wikipedia. (2023). Benzene. Retrieved from [Link]
- Google Patents. (n.d.). Solvent mixture containing 2,2,2-trifluoroethanol for use as a cleaning composition.
-
ResearchGate. (2021). Reactivity comparison of trifluoroacetophenone and acetophenone. Retrieved from [Link]
-
LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
ACS Nano. (2014). Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. Retrieved from [Link]
-
Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]
-
Wikipedia. (2023). Liquid–liquid extraction. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. Retrieved from [Link]
-
MDPI. (2021). Behaviors of Perfluorocarbon Emulsion during Dissolution of Oxide Layers. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Wikipedia. (2023). Trifluorotoluene. Retrieved from [Link]
-
ACS Publications. (2023). Liquid–Liquid Equilibrium for Ternary Systems 2,2,2-Trifluoroethanol + Water + (Ethyl Acetate/Isopropyl Acetate/Isobutyl Acetate) at 308.15 K under 101.3 kPa. Retrieved from [Link]
-
IS MUNI. (n.d.). azeoTropic daTa for Binary mixTures. Retrieved from [Link]
-
Wikipedia. (2023). Organofluorine chemistry. Retrieved from [Link]
-
Britannica. (2023). Benzene. Retrieved from [Link]
-
Grokipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]
-
PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved from [Link]
-
Wikipedia. (2023). 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Melting and boiling points of benzene and fluorobenzene. Retrieved from [Link]
-
ChemBK. (n.d.). (Trifluoromethyl)trimethylsilane. Retrieved from [Link]
Sources
- 1. Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolinscientific.com [biolinscientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 5. Phenotypic Plasticity During Organofluorine Degradation Revealed by Adaptive Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. US4770714A - Solvent mixture containing 2,2,2-trifluoroethanol for use as a cleaning composition - Google Patents [patents.google.com]
- 9. azom.com [azom.com]
- 10. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]
- 11. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
Degradation pathways of (2,2,2-Trifluoroethyl)benzene under oxidative stress
Technical Support Center: Degradation of (2,2,2-Trifluoroethyl)benzene
A Guide for Researchers in Chemical and Pharmaceutical Development
Welcome to the technical support center for the analysis of this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience. This resource is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the oxidative degradation of this compound. Our goal is to explain the "why" behind experimental observations and protocols, ensuring your research is built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What exactly is "oxidative stress" in the context of my this compound experiments?
A: Oxidative stress refers to the conditions where your target molecule, this compound, is exposed to a surplus of reactive oxygen species (ROS). These are highly reactive molecules containing oxygen, with the most significant in many experimental systems being the hydroxyl radical (•OH).[1] These radicals are aggressive electrophiles, meaning they actively seek out electron-rich regions to react with. In your compound, the primary target for this attack is the electron-rich benzene ring.[2][3] Understanding this fundamental interaction is the first step in predicting and identifying degradation products.
Q2: How does the -CH₂CF₃ group influence the degradation pathways compared to a simple alkylbenzene like ethylbenzene?
A: The (2,2,2-trifluoroethyl) group has two major effects:
-
Electronic Deactivation: The three fluorine atoms are highly electronegative, pulling electron density away from the ethyl group and, to a lesser extent, from the benzene ring. This makes the aromatic ring slightly less reactive towards electrophilic attack compared to benzene or toluene.
-
Side-Chain Stability: The carbon-fluorine (C-F) bonds are exceptionally strong, making the -CF₃ group itself highly resistant to oxidation. While the benzylic position (-CH₂-) can be a site of oxidation in standard alkylbenzenes, the strong inductive effect of the -CF₃ group makes this less favorable. Therefore, under many oxidative conditions, reactions will be heavily biased towards the aromatic ring rather than the side chain.[3]
Primary Degradation Pathways: Mechanisms & Troubleshooting
This section delves into the specific chemical routes your compound may follow under different oxidative stressors.
Hydroxyl Radical (•OH) Mediated Degradation
This is one of the most common non-specific degradation pathways, often initiated by Advanced Oxidation Processes (AOPs) like UV/H₂O₂ (photolysis), Fenton reactions, or photocatalysis with materials like TiO₂.[1][4]
Mechanism: The primary mechanism involves the electrophilic addition of a hydroxyl radical to the aromatic ring.[2][3] This is not a substitution reaction but an addition that breaks the ring's aromaticity for a moment, forming a hydroxycyclohexadienyl radical intermediate. This intermediate is then rapidly oxidized, often by molecular oxygen, to restore aromaticity and yield a hydroxylated product.
Caption: Pathway of •OH-mediated aromatic hydroxylation.
Troubleshooting & FAQs
-
Q: My degradation is slow, and yields are low. What's the problem?
-
A: Check Your Radical Source. Ensure your AOP is functioning correctly. For UV/H₂O₂, verify your lamp's output and the peroxide concentration. For Fenton systems, check the pH (typically acidic) and the Fe²⁺/H₂O₂ ratio. Insufficient radical generation is the most common culprit.
-
A: Identify Potential Scavengers. Your reaction medium might contain unintentional radical scavengers (e.g., certain buffers, alcohols, or impurities). Bicarbonate and chloride ions, common in water matrices, can also compete for hydroxyl radicals. Consider purifying your solvent or using a buffered system known to have low scavenging rates.
-
-
Q: I'm getting a complex mixture of isomers (ortho-, meta-, para-). Can I control the selectivity?
-
A: Generally, no. Hydroxyl radical attack is notoriously non-selective. The distribution of isomers is governed by the electron density of the ring positions and steric hindrance. You will almost always generate a mixture of all three positional isomers. The key is to develop an analytical method that can resolve them.
-
-
Q: My mass spectrometry results suggest products with higher molecular weights than simple hydroxylation. Why?
-
A: Dimerization or Secondary Reactions. The radical intermediates can sometimes dimerize, leading to biphenyl-type structures. Furthermore, the initial phenolic products are often more reactive to further oxidation than the parent compound, leading to di-hydroxylated products, quinones, and eventually, ring-opened fragments.
-
Metabolic Degradation (Cytochrome P450-Mediated)
In biological systems, particularly during drug metabolism studies, the primary oxidative enzymes are the Cytochrome P450 (CYP) family, with CYP2E1 being highly implicated in benzene metabolism.[5][6]
Mechanism: The process is more specific than radical attack. The CYP enzyme activates oxygen to form a potent oxidant that attacks the benzene ring, forming a highly reactive arene oxide intermediate. This intermediate can undergo two primary fates:
-
NIH Shift: A spontaneous rearrangement to form a phenol, which is the major pathway.
-
Enzymatic Hydration: Reaction with epoxide hydrolase to form a trans-dihydrodiol.
The resulting phenols can then be further metabolized by Phase II enzymes (e.g., UGTs, SULTs) to form glucuronide or sulfate conjugates for excretion.[7]
Caption: Key metabolic activation steps via CYP450 enzymes.
Troubleshooting & FAQs
-
Q: My in vitro assay with human liver microsomes shows no turnover of my compound. What should I check?
-
A: Verify Cofactor and System Health. Ensure you have added the essential cofactor, NADPH. Without it, the CYP450 catalytic cycle will not run. Also, confirm the viability of your microsomes; repeated freeze-thaw cycles can diminish activity.
-
A: Consider the Correct Isoform. While CYP2E1 is a good starting point, other isoforms (e.g., CYP2B family) might be involved.[5] If using recombinant enzymes, you may need to screen a panel of different CYPs to find the one responsible for metabolizing your compound.
-
A: Check for Inhibition. Your compound itself, or an impurity, might be a CYP inhibitor. Run an IC₅₀ shift assay to check for time-dependent inhibition, which can indicate mechanism-based inactivation.[8]
-
-
Q: How can I confirm that the observed metabolites are indeed from CYP450 activity?
-
A: Use Specific Inhibitors. Run parallel incubations with and without a known inhibitor for the suspected CYP isoform. For example, use a chemical inhibitor specific to CYP2E1. A significant reduction in metabolite formation in the presence of the inhibitor strongly implicates that enzyme.
-
A: Omit NADPH. A crucial control experiment is to run the incubation without NADPH. If the metabolites still form, they are likely a result of non-enzymatic degradation or contamination. If they disappear, it confirms the involvement of the NADPH-dependent CYP system.
-
Experimental Protocols & Data Analysis
Protocol: General Workflow for a Photocatalytic Degradation Study
This protocol outlines a typical experiment to assess degradation using a TiO₂ photocatalyst.
Caption: Standard workflow for a photocatalysis experiment.
Data Summary: Expected Degradation Products
The following table summarizes the primary products you should expect from each major degradation pathway.
| Degradation Pathway | Primary Oxidant | Key Intermediates | Expected Primary Products | Common Analytical Method |
| Photocatalysis/AOP | Hydroxyl Radical (•OH) | Hydroxycyclohexadienyl radical | o-, m-, p-(2,2,2-Trifluoroethyl)phenol; Dihydroxylated species; Ring-opened fragments | LC-MS/MS, GC-MS |
| Metabolism | Cytochrome P450 | Arene Oxide | o-, m-, p-(2,2,2-Trifluoroethyl)phenol; Phenolic conjugates (glucuronides/sulfates) | LC-MS/MS |
| Ozonolysis | Ozone (O₃) | Benzene Triozonide | Glyoxal; Trifluoroacetaldehyde | GC-MS (after derivatization), HPLC-UV |
Analytical Troubleshooting & FAQs
-
Q: I am struggling to separate the phenolic isomers using reverse-phase HPLC. What can I do?
-
A: Optimize Your Method. Isomeric separation is often challenging. Try a column with a different stationary phase (e.g., PFP or Phenyl-Hexyl instead of C18) which offers different selectivity for aromatic compounds. Additionally, try adjusting the mobile phase pH or using a shallower gradient to improve resolution.
-
-
Q: My fluorinated products show poor ionization in ESI-MS. How can I improve sensitivity?
-
A: Switch Ionization Mode or Modify Mobile Phase. Electrospray ionization (ESI) can be inefficient for less polar, non-acidic phenols. Try Atmospheric Pressure Chemical Ionization (APCI), which is often better for such compounds. In ESI, switching to negative ion mode can significantly enhance the signal for phenols by detecting the deprotonated [M-H]⁻ ion. Adding a small amount of a weak base (e.g., ammonium hydroxide) to the mobile phase can facilitate this deprotonation.
-
References
-
Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity - PubMed, National Institutes of Health.
-
Defluorinative Transformation of (2,2,2-Trifluoroethyl)arenes Catalyzed by the Phosphazene Base t-Bu-P2 - PubMed, National Institutes of Health.
-
Oxidation of benzene by the OH radical. A product and pulse radiolysis study in oxygenated aqueous solution - Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.
-
Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances - SETAC, Wiley Online Library.
-
Toxicological Profile for Benzene, Draft for Public Comment - Agency for Toxic Substances and Disease Registry (ATSDR).
-
An overview of benzene metabolism - Environmental Health Perspectives, National Institutes of Health.
-
(Trifluoromethyl)benzene | C7H5F3 - PubChem, National Institutes of Health.
-
Advanced Oxidation Processes Used in The Treatment of Perfluoroalkylated Substances in Water - ResearchGate.
-
ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf, National Institutes of Health.
-
Background Information for Benzene - Interaction Profile - NCBI, National Institutes of Health.
-
Ozonolysis of Benzene - YouTube.
-
Photocatalytic Degradation of Trichloroethylene Under Different Environmental Conditions: Kinetics and Carbon Isotope Effects - MDPI.
-
Alkene Reactions: Ozonolysis - Master Organic Chemistry.
-
SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS - Ozone Secretariat, United Nations Environment Programme.
-
Advanced oxidation process - Wikipedia.
-
Analytical Methods for Detecting 1,3-DNB and 1,3,5-TNB - Agency for Toxic Substances and Disease Registry (ATSDR).
-
This compound AldrichCPR - Sigma-Aldrich.
-
TOXICOLOGICAL PROFILE FOR BENZENE - Environmental Protection Agency (EPA).
-
PFAS Fate and Transport - ITRC.
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI.
-
Advanced oxidation processes may transform unknown PFAS in groundwater into known products - PubMed, National Institutes of Health.
-
Critical issues in benzene toxicity and metabolism: the effect of interactions with other organic chemicals on risk assessment - Semantic Scholar.
-
Benzene Metabolism Is Dominated by a High-Affinity Pathway at Ambient Exposures with Implications for Cancer Risks - MDPI.
-
Degradation of Trichloroethylene by Photocatalysis in an Internally Circulating Slurry Bubble Column Reactor - PubMed, National Institutes of Health.
-
Analytical methodologies for discovering and profiling degradation-related impurities - ResearchGate.
-
Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes - Charles River.
-
Ozonolysis conditions for benzene - Chemistry Stack Exchange.
-
Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts.
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS - IJRPR.
-
PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO NANOPARTICLES - SID.ir.
-
Biodegradation of trichloroethylene and involvement of an aromatic biodegradative pathway - PubMed, National Institutes of Health.
-
Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed, National Institutes of Health.
-
Advanced Oxidation Processes Used in The Treatment of Perfluoroalkylated Substances in Water - Redalyc.
-
Metabolic conversion of benzene into reactive toxic metabolites in vivo - ResearchGate.
-
Anaerobic degradation of a mixture of MtBE, EtBE, TBA, and benzene under different redox conditions - ResearchGate.
-
Phase II metabolism of benzene - PubMed, National Institutes of Health.
-
Efficient Photocatalytic Degradation of Gaseous Benzene and Toluene over Novel Hybrid PIL@TiO2/m-GO Composites - MDPI.
-
Nanomaterial-Based Advanced Oxidation/Reduction Processes for the Degradation of PFAS - MDPI.
-
Cytochrome P450 Inducers and Inhibitors Mnemonic and Table - YouTube.
-
Recent Trends in Analytical Techniques for Impurity Profiling - IntechOpen.
-
Photochemical Degradation of Chlorobenzene - CORE.
-
Benzene Metabolism by Reconstituted Cytochromes P450 2B1 and 2E1 - PubMed, National Institutes of Health.
-
Ozonolysis - Oxidative Cleavage of Alkenes - YouTube.
-
P450 Enzyme System (Inducers, Inhibitors, & Subtypes) - YouTube.
-
Analyzing sites of OH radical attack (ring vs. side chain) in oxidation of substituted benzenes via dual stable isotope analysis - PubMed, National Institutes of Health.
-
Ozonolysis of benzene - YouTube.
-
Investigation Of Important Hydroxyl Radical Reactions In The Perturbed Troposphere - EPA NEIPS.
-
Phenol - Wikipedia.
Sources
- 1. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 2. Oxidation of benzene by the OH radical. A product and pulse radiolysis study in oxygenated aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Analyzing sites of OH radical attack (ring vs. side chain) in oxidation of substituted benzenes via dual stable isotope analysis (δ(13)C and δ(2)H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase II metabolism of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Technical Support Center: Improving Selectivity in Trifluoroethylation of Substituted Benzenes
Welcome to the technical support center for trifluoroethylation reactions on substituted benzenes. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize the selectivity of this critical transformation. The introduction of the trifluoroethyl (-CH₂CF₃) group is a cornerstone of modern drug discovery, offering a unique modulation of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. However, controlling the position of this group on a substituted aromatic ring—a challenge of regioselectivity—and avoiding unwanted reactions with other functional groups—a matter of chemoselectivity—can be complex.
This guide moves beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common issues encountered during the trifluoroethylation of substituted benzenes in a practical question-and-answer format.
Section 1: Regioselectivity Issues
Controlling the ortho, meta, and para substitution patterns is often the primary challenge. The outcome is a delicate interplay of electronic and steric effects.
Question 1: My trifluoroethylation of an electron-rich benzene (e.g., toluene, anisole) is giving me a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
Answer:
This is a classic challenge in electrophilic aromatic substitution (EAS) reactions. Electron-donating groups (EDGs) like alkyl (-R) or alkoxy (-OR) groups activate the ortho and para positions for electrophilic attack. While statistically there are two ortho positions to one para position, several factors can be manipulated to favor the para isomer.
Causality & Troubleshooting:
-
Steric Hindrance: The primary reason for favoring para substitution is steric hindrance. The ortho positions are closer to the existing substituent, which can physically block the approach of the trifluoroethylating reagent. This effect is magnified with bulkier substituents or larger trifluoroethylating agents.
-
Actionable Advice: If your trifluoroethylating reagent has tunable steric bulk (e.g., through ligand modification on a metal catalyst), opting for a bulkier variant can significantly enhance para selectivity. For instance, in the nitration of toluene, the ortho:para ratio is approximately 60:40. However, for the more sterically demanding tert-butylbenzene, the ratio shifts dramatically to favor the para product.[1][2] A similar principle applies to trifluoroethylation.
-
-
Reaction Temperature: Lowering the reaction temperature often increases selectivity. At higher temperatures, there is more energy available to overcome the activation barrier for the sterically hindered ortho attack, leading to a product distribution closer to the statistical ratio.
-
Actionable Advice: Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
-
Solvent Effects: The solvent can influence the effective size of the electrophile and the stability of the transition states leading to the ortho and para products.
-
Actionable Advice: Screen a range of solvents with varying polarities and coordinating abilities. For instance, in some radical trifluoromethylations, a change in solvent from a dichloromethane/water system to a DMSO/water system has been shown to reverse regioselectivity.[3]
-
Data Snapshot: The Influence of Sterics in EAS
| Substrate | Reaction | % Ortho Product | % Para Product |
| Toluene | Nitration | 58.5 | 37 |
| tert-Butylbenzene | Nitration | 16 | 75 |
| Toluene | Bromination | 32.9 | 66.8 |
This table illustrates how increasing the steric bulk of the substituent dramatically favors the para product. A similar trend is expected in trifluoroethylation. Data sourced from various electrophilic aromatic substitution studies.[1][4]
Question 2: I am trying to trifluoroethylate a deactivated benzene ring (e.g., nitrobenzene, benzonitrile), and I am getting low yields and poor selectivity. What can I do?
Answer:
Electron-withdrawing groups (EWGs) deactivate the benzene ring towards electrophilic attack by reducing its electron density.[5] They direct incoming electrophiles to the meta position. The low reactivity is a significant hurdle.
Causality & Troubleshooting:
-
Reaction Conditions: Deactivated systems require more forcing conditions. This could mean higher temperatures, longer reaction times, and more potent trifluoroethylating reagents or catalysts.
-
Actionable Advice: Increase the reaction temperature and monitor for product formation. Consider using a more reactive trifluoroethylating reagent if available. Be aware that harsh conditions can sometimes lead to side reactions or decomposition.
-
-
Catalyst Choice: The choice of catalyst is critical. For radical-based trifluoroethylations (e.g., photoredox or some metal-catalyzed reactions), the mechanism is different from classical EAS. Radical additions are often more tolerant of electron-withdrawing groups.
-
Actionable Advice: Explore photocatalytic methods for trifluoroethylation. These methods generate a trifluoroethyl radical, which can react with electron-deficient arenes.[6]
-
-
Alternative Mechanisms: If traditional electrophilic methods are failing, consider a reaction that proceeds through a different mechanism. For example, nucleophilic aromatic substitution (SNAᵣ) is an option if a suitable leaving group is present on the ring, though this is for introducing nucleophiles, not the trifluoroethyl group directly. However, some modern methods are being developed for the functionalization of electron-deficient arenes.[7][8]
Question 3: I have a di-substituted benzene ring, and the directing effects of the two groups are conflicting. Which group will control the position of trifluoroethylation?
Answer:
When directing groups on a benzene ring are in conflict, the outcome is determined by a hierarchy of activating ability and steric factors.
Causality & Troubleshooting:
-
The Most Activating Group Wins: In general, the more strongly activating group will control the regioselectivity.[9] For example, in a molecule with both a methoxy (-OCH₃, a strong activator) and a methyl (-CH₃, a weak activator) group, the methoxy group will direct the incoming trifluoroethyl group primarily to its ortho and para positions.
-
Actionable Advice: Identify the most activating group on your substrate and predict the major product accordingly.
-
-
Steric Hindrance in Crowded Rings: Even when the electronics favor a certain position, steric hindrance can prevent the reaction from occurring there. If the most activated position is sterically crowded (e.g., between two substituents), the reaction may proceed at a less electronically favored but more accessible site.
-
Actionable Advice: Analyze the steric environment around the electronically favored positions. If the primary site is heavily congested, consider that substitution at a secondary, less hindered site may be the major pathway.
-
Logical Flow for Predicting Regioselectivity in Di-substituted Benzenes
Caption: Stability of arenium ions in anisole trifluoroethylation.
In the case of ortho (and para) attack on anisole, the positive charge of the arenium ion can be delocalized onto the oxygen atom through resonance. This provides significant stabilization. For meta attack, this direct resonance stabilization from the methoxy group is not possible, making the meta intermediate less stable and the reaction slower.
References
-
LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]
-
Zhou, M., Han, S., Wang, Y., Zhang, W., Wang, Z., & Zeng, Y. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(23), 5986-6009. [Link]
-
Olah, G. A., & Comisarow, M. B. (1969). Electrophilic mercuration and thallation of benzene and substituted benzenes in trifluoroacetic acid solution. Journal of the American Chemical Society, 91(11), 2955-2961. [Link]
-
Penn State. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
Jui, N. T., & MacMillan, D. W. C. (2011). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 133(41), 16468-16471. [Link]
-
Gagnon, D., & Arpin, P. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(35), 6835-6839. [Link]
-
LibreTexts. (2020, May 30). 18.9: Trisubstituted Benzenes - Effects of Multiple Substituents. Chemistry LibreTexts. [Link]
-
Wang, X., et al. (2020). Visible-Light-Induced Regio- and Stereoselective C(sp2)-H Trifluoroethylation of Enamides with 2,2,2-Trifluoroethyl Iodide. Organic Letters, 22(22), 9029-9035. [Link]
-
Rovira, M., et al. (2023). Photoelectro-Catalyzed Undirected C‒H Trifluoromethylation of Arenes: Catalyst Evaluation and Scope. ResearchGate. [Link]
-
Sereda, G. (2014). Nucleophilic trifluoromethylation of electron-deficient arenes. RSC Advances, 4(92), 50646-50649. [Link]
-
Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Wang, J., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(54), 34223-34227. [Link]
-
Dalal Institute. (n.d.). The Ortho/Para Ratio. [Link]
-
Ghorai, M. K., et al. (2025, January 31). A radical approach towards polarity-reversed para-substitution of electron-deficient arenes. Nature Communications. [Link]
-
ACS Publications. (2026). Organic Letters Ahead of Print. [Link]
-
Scott, D. E., & Sneddon, L. G. (2012). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. The Journal of Organic Chemistry, 77(17), 7436-7448. [Link]
-
M. A. G. Berg, et al. (2016). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. The Journal of Organic Chemistry, 81(17), 7436-7448. [Link]
-
Li, B.-Y., et al. (2022). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]
-
Nyuchev, A. V., et al. (2019). Visible-Light-Induced Trifluoromethylation of Highly Functionalized Arenes and Heteroarenes in Continuous Flow. ResearchGate. [Link]
-
Reusch, W. (2018, April 17). 36.03 Directing Effects in Disubstituted Benzenes. YouTube. [Link]
-
Barata-Vallejo, S., Bonesi, S. M., & Postigo, A. (2022). Trifluoromethoxylation Reactions of (Hetero) arenes, Olefinic Systems and Aliphatic Saturated Substrates. Chemistry-A European Journal, 28(58), e202201776. [Link]
-
Vishwakarma, R., Sharma, P., & Hazra, C. K. (2024, October 19). Selectively Thiolating Electron-Rich Arenes and Heteroarenes. ChemistryViews. [Link]
-
Tratnyek, P. G., et al. (2012). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts, 14(3), 358-368. [Link]
-
Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
Quora. (2020, July 26). What is the distinguish test of phenol and aniline?[Link]
-
Ashenhurst, J. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]
-
Nyuchev, A. V., et al. (2020). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry, 16, 1305-1312. [Link]
-
Sosnovskikh, V. Y., & Usachev, B. I. (2004). Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. Russian Chemical Bulletin, 53(7), 1546-1552. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]
-
Reusch, W. (2018, April 17). 36.02 Electrophilic Aromatic Substitutions of Substituted Benzenes. YouTube. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]
-
Cui, D., et al. (2021). Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. Chemical Science, 12(3), 1148-1157. [Link]
-
Lane Lab of Chemistry. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
-
Reusch, W. (n.d.). Nitration of Toluene vs. tert-Butylbenzene. Michigan State University Department of Chemistry. [Link]
-
Wang, F., et al. (2021). Substrate scope of tetrafluoroethylation reaction. ResearchGate. [Link]
-
askIITians. (2015, July 27). Which is more readily nitrated phenol or aniline and why!!?[Link]
-
Wikipedia. (n.d.). Electron-rich. [Link]
-
Ji, Y., et al. (2011). Preliminary results on the effect of solvent on regioselectivity in the trifluoromethylation of 4-acetylpyridine. ResearchGate. [Link]
-
Brown, H. C., & Stock, L. M. (1962). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry. Journal of the American Chemical Society, 84(16), 3298-3302. [Link]
-
Edubirdie. (n.d.). Ortho Para Ratio & Effects. Shippensburg University of Pennsylvania. [Link]
-
Wikipedia. (n.d.). Regioselectivity. [Link]
-
MacCulloch, L. C., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Chemistry, 9(11), 1100-1105. [Link]
-
Barata-Vallejo, S., Bonesi, S. M., & Postigo, A. (2022). Trifluoromethoxylation Reactions of (Hetero) arenes, Olefinic Systems and Aliphatic Saturated Substrates. PubMed. [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A radical approach towards polarity-reversed para-substitution of electron-deficient arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Managing exothermic reactions during the synthesis of (2,2,2-Trifluoroethyl)benzene
Welcome to the technical support center for the synthesis of (2,2,2-Trifluoroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing exothermic reactions during this synthesis. Our goal is to equip you with the knowledge to perform this reaction safely and efficiently.
Section 1: Troubleshooting Guide for Exothermic Events
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on managing exothermic reactions.
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Q: I am observing a rapid and uncontrolled temperature rise in my reaction vessel upon adding the trifluoroethylating agent/Lewis acid. What is happening and what should I do?
A: An uncontrolled temperature increase is a strong indicator of a potential thermal runaway, a dangerous situation where the reaction rate and heat generation accelerate uncontrollably. This is a known hazard in Friedel-Crafts reactions, which are often highly exothermic.
Probable Causes:
-
Excessively Fast Reagent Addition: The rate of heat generation is directly proportional to the rate of reagent addition. Adding the limiting reagent too quickly can overwhelm the cooling capacity of your system.
-
Inadequate Cooling: The cooling bath may not be at a low enough temperature, or there may be insufficient surface area for efficient heat exchange.
-
High Reactant Concentration: More concentrated reactants lead to a faster reaction rate and greater heat evolution per unit volume.
-
Inappropriate Solvent: A solvent with a low boiling point can lead to a rapid increase in pressure.
-
Highly Active Lewis Acid: The choice and amount of Lewis acid can significantly impact the reaction rate and exothermicity.
Immediate Corrective Actions:
-
Stop Reagent Addition Immediately.
-
Increase Cooling: Ensure your cooling bath is at the target temperature and that the reactor is adequately submerged. Consider using a more efficient cooling medium if necessary.
-
Increase Stirring Rate: Improved agitation can enhance heat transfer to the cooling jacket.
-
If the temperature continues to rise, prepare for an emergency quench.
Preventative Measures:
-
Controlled Reagent Addition: Utilize a syringe pump or a dropping funnel for slow, controlled addition of the limiting reagent.
-
Pre-cool the Reaction Mixture: Ensure the initial reaction mixture is at the desired starting temperature before beginning the addition.
-
Dilution: Conduct the reaction at a lower concentration to moderate the reaction rate.
-
Calorimetric Studies: For larger scale reactions, performing reaction calorimetry is highly recommended to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[1]
Issue 2: Localized Hotspots and Charring
Q: I've noticed localized hotspots and some charring in my reaction mixture, even though the bulk temperature seems to be under control. What could be the cause?
A: Localized hotspots indicate poor mixing and inefficient heat dissipation. This can lead to side reactions and the formation of impurities.
Probable Causes:
-
Inadequate Agitation: The stirrer may be too small, rotating too slowly, or improperly positioned, leading to poor mixing of the reactants.
-
Viscous Reaction Mixture: As the reaction progresses, the viscosity of the mixture may increase, hindering efficient stirring.
-
Solid Reagent Addition: Adding a solid reagent too quickly can lead to clumping and localized areas of high concentration.
Solutions:
-
Optimize Stirring: Use an overhead stirrer for larger volumes or more viscous mixtures. Ensure the stirrer blade is appropriately sized and positioned to create a good vortex.
-
Solvent Choice: Select a solvent that maintains a manageable viscosity throughout the reaction.
-
Portion-wise Addition of Solids: If adding a solid reagent, do so in small portions to allow for adequate dispersion and reaction before adding the next portion.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the primary exothermic steps in the synthesis of this compound via a Friedel-Crafts type reaction?
A: The main exothermic events in a Friedel-Crafts reaction for synthesizing this compound are:
-
Formation of the Electrophile: The reaction between the trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl halide or trifluoroacetic anhydride) and the Lewis acid is often exothermic.[2]
-
Electrophilic Aromatic Substitution: The attack of the benzene ring on the activated electrophile is the main heat-generating step of the synthesis.
Q2: How do I choose the right Lewis acid for my reaction?
A: The choice of Lewis acid is critical and affects both the reaction rate and the exothermicity. Common Lewis acids for Friedel-Crafts reactions include AlCl₃, FeCl₃, and BF₃·OEt₂. The reactivity generally follows the order AlCl₃ > FeCl₃ > BF₃·OEt₂. For a highly exothermic reaction like trifluoroethylation, it may be prudent to start with a milder Lewis acid to better control the reaction.[3] The amount of catalyst used also plays a significant role in the reaction rate and heat generation.
Q3: What is a safe and effective way to quench the reaction?
A: Quenching a Friedel-Crafts reaction, especially one involving a reactive anhydride like trifluoroacetic anhydride, must be done with extreme caution. A common and recommended procedure is to slowly pour the reaction mixture onto crushed ice with vigorous stirring. This method serves to both cool the mixture and hydrolyze the reactive species. Always perform the quench in a well-ventilated fume hood. For specific guidance on quenching reactive anhydrides, it is recommended to consult established safety protocols.
Q4: Are there alternative, potentially safer, synthetic routes to this compound?
A: Yes, several alternative methods exist, which may offer a better safety profile. One such method is the palladium-catalyzed C-H activation of aromatic compounds, which can be performed under milder conditions.[4][5] Another approach involves the reaction of a suitable benzene derivative with a trifluoroethylating agent under different catalytic systems. It is always advisable to conduct a thorough literature search and risk assessment before selecting a synthetic route.
Section 3: Experimental Protocols and Data
Protocol 1: Controlled Addition and Temperature Monitoring
This protocol outlines a general procedure for the synthesis of this compound with an emphasis on managing the exothermic reaction.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Initial Charge: Charge the flask with benzene and the chosen solvent. Cool the mixture to the desired starting temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: Slowly add the Lewis acid to the stirred benzene solution, monitoring the temperature closely.
-
Trifluoroethylating Agent Addition: Add the trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl halide or trifluoroacetic anhydride) to the dropping funnel. Begin a slow, dropwise addition to the reaction mixture, ensuring the temperature does not exceed the set limit.
-
Monitoring: Continuously monitor the reaction temperature. If a significant exotherm is observed, slow down or temporarily stop the addition.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by an appropriate analytical method (e.g., TLC, GC).
-
Quenching: Carefully quench the reaction by slowly transferring the mixture to a separate vessel containing crushed ice and water with vigorous stirring.
Table 1: Recommended Temperature Control Parameters
| Parameter | Recommended Range | Rationale |
| Initial Reaction Temperature | 0 - 5 °C | Starting at a lower temperature provides a larger buffer to absorb the heat of reaction. |
| Maximum Allowable Temperature | 20 - 25 °C | Keeping the temperature below this range helps to minimize side reactions and control the reaction rate. |
| Rate of Reagent Addition | 1-2 drops per second (lab scale) | A slow addition rate is crucial for preventing a rapid accumulation of unreacted reagents and a subsequent thermal runaway. |
Section 4: Visualizations
Diagram 1: Troubleshooting Logic for Exothermic Events
Caption: Logical workflow for responding to an uncontrolled exotherm.
Diagram 2: Experimental Workflow for Safe Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
References
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZNGLab - 49. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation [zng.elte.hu]
Technical Support Center: Analytical Methods for (2,2,2-Trifluoroethyl)benzene
Introduction: (2,2,2-Trifluoroethyl)benzene (CAS No. 21249-93-4) is a fluorinated aromatic compound of increasing importance in the synthesis of pharmaceuticals and specialty chemicals.[1] The control of impurities in such intermediates is not merely a matter of yield, but a critical determinant of final product safety, efficacy, and regulatory compliance. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the detection and quantification of impurities, structured around practical, field-proven methodologies and troubleshooting advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the analysis of this compound.
Q1: What are the most probable impurities I should be looking for in a sample of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. However, common classes of impurities include:
-
Starting Materials & Reagents: Unreacted precursors such as benzene derivatives or trifluoroethanol-based reagents. For example, sulfonate derivatives like triflates are powerful reagents in synthesis and can be carried over as impurities.[2]
-
Reaction Byproducts: Isomeric impurities (e.g., substitution at different positions on the benzene ring), products of incomplete reaction, or side-reactions.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, hexane, ethyl acetate). The ICH Q3C(R6) guideline provides a framework for controlling these impurities.[3]
-
Degradation Products: Compounds formed by the degradation of the primary material under specific storage or process conditions.
Q2: Which analytical technique is the definitive choice for impurity analysis of this compound?
A2: There is no single "best" technique; the optimal choice depends on the specific impurity and the analytical goal (detection, quantification, or identification). A multi-technique approach is often necessary.
-
Gas Chromatography (GC): Ideal for volatile and semi-volatile impurities, including residual solvents and many reaction byproducts.[4][5] Headspace GC is particularly effective for analyzing volatile residual solvents.[3]
-
High-Performance Liquid Chromatography (HPLC): Best suited for non-volatile, thermally labile, or high molecular weight impurities.[6]
-
Mass Spectrometry (MS): Provides high sensitivity and structural information, making it invaluable for identifying unknown impurities. It is typically coupled with GC (GC-MS) or HPLC (LC-MS) for separation and detection.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of unknown impurities and for quantitative analysis (qNMR) without needing a specific reference standard for every impurity.[9] ¹⁹F NMR is especially useful due to the fluorinated nature of the target molecule.[10][11]
Q3: What regulatory standards must my analytical methods adhere to?
A3: For pharmaceutical applications, analytical procedures must be validated to demonstrate they are suitable for their intended purpose.[12][13] The primary guideline is the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures".[14][15] This guideline outlines the necessary validation characteristics, including accuracy, precision, specificity, linearity, and range.
Part 2: Troubleshooting Guides & Protocols
This section provides in-depth, technique-specific troubleshooting in a question-and-answer format, explaining the science behind the solutions.
Workflow for Impurity Analysis
The following diagram outlines a logical workflow for approaching impurity detection and characterization.
Sources
- 1. chemscene.com [chemscene.com]
- 2. asianjpr.com [asianjpr.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. mdpi.com [mdpi.com]
- 9. veeprho.com [veeprho.com]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Senior Application Scientist's Guide to Quantitative ¹⁹F NMR for High-Fidelity Purity Determination of Fluorinated Compounds
Introduction: The Imperative for Precision in Fluorinated Compound Analysis
Fluorinated organic molecules are cornerstones of modern pharmaceuticals, agrochemicals, and materials science. The unique electronic properties imparted by fluorine atoms can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity. However, these same properties can present significant challenges for traditional analytical techniques used for purity assessment, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The often-subtle structural differences between a fluorinated active pharmaceutical ingredient (API) and its impurities necessitate a highly specific and accurate quantitative method.
This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically focusing on the ¹⁹F nucleus, against conventional chromatographic methods for the purity determination of fluorinated compounds. We will delve into the fundamental principles, provide a self-validating experimental workflow, and present supporting data to empower researchers, scientists, and drug development professionals to leverage the power of ¹⁹F qNMR for robust and reliable purity analysis.
The ¹⁹F Nucleus: An Ideal Probe for Quantitative Analysis
Quantitative NMR operates on a fundamental principle: the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the sample.[1] While ¹H qNMR is widely used, ¹⁹F qNMR offers distinct advantages for fluorinated compounds:
-
100% Natural Abundance and High Gyromagnetic Ratio: The ¹⁹F nucleus is naturally abundant and possesses a high gyromagnetic ratio, leading to high sensitivity and shorter experiment times.[2]
-
Wide Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, resulting in a wide spectral dispersion of over 300 ppm.[3] This minimizes the likelihood of signal overlap, a common challenge in the often-crowded ¹H spectra, especially for complex molecules.
-
Clean Spectral Background: Since fluorine is absent in most biological matrices and common solvents, the ¹⁹F NMR spectrum is typically free from interfering background signals.[4]
¹⁹F qNMR vs. Chromatographic Techniques: A Comparative Analysis
While HPLC and GC are workhorse techniques in purity analysis, ¹⁹F qNMR presents a compelling alternative, particularly for fluorinated molecules. The key distinctions are not just in the instrumentation but in the fundamental nature of the measurement.
| Feature | ¹⁹F qNMR | HPLC with UV Detection | Gas Chromatography with FID |
| Principle | Signal integral is directly proportional to the number of nuclei. A primary ratio method.[5] | Based on the absorption of UV light by the analyte. | Based on the ionization of the analyte in a flame. |
| Reference Standard | Does not require a standard of the analyte; uses an internal standard of known purity.[4] | Requires a well-characterized reference standard of the analyte for calibration. | Requires a well-characterized reference standard of the analyte for calibration. |
| Specificity | Highly specific due to the wide chemical shift range of ¹⁹F. | Can be prone to co-elution of impurities with similar retention times and UV chromophores. | Can be prone to co-elution of impurities with similar boiling points. |
| Universality | Universal detection for all fluorine-containing species. | Limited to compounds with a UV chromophore. | Limited to volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[6] | Often requires more complex sample preparation, including filtration and mobile phase preparation. | May require derivatization for non-volatile compounds. |
| Analysis Time | Rapid, with data acquisition often under 10 minutes per sample.[4][7] | Typically longer run times, especially for complex mixtures requiring gradient elution.[8] | Run times can vary depending on the temperature program. |
| Destructive | Non-destructive, allowing for sample recovery.[8] | Destructive. | Destructive. |
| Accuracy | High accuracy, with reported deviations of less than 1% from reference values.[3] | Accuracy is dependent on the purity of the reference standard and potential for co-elution. | Accuracy is dependent on the purity of the reference standard and potential for co-elution. |
The ¹⁹F qNMR Experimental Workflow: A Self-Validating System
The robustness of a qNMR experiment hinges on a meticulously planned and executed workflow. Each step is designed to minimize sources of error and ensure the final purity value is both accurate and precise.
Step 1: Judicious Selection of the Internal Standard
The choice of the internal standard (IS) is critical for the accuracy of the qNMR experiment. An ideal IS should meet the following criteria[6]:
-
Signal Uniqueness: Its ¹⁹F NMR signal must be a sharp singlet and well-resolved from any analyte or impurity signals.
-
High Purity: The IS must be of high, certified purity. Certified Reference Materials (CRMs) are highly recommended.
-
Chemical Inertness: It should not react with the analyte, solvent, or trace moisture.
-
Good Solubility: It must be soluble in the same deuterated solvent as the analyte.
-
Accurate Weighing: It should be non-hygroscopic and non-volatile to allow for precise mass determination.
Commonly Used Internal Standards for ¹⁹F qNMR:
| Internal Standard | Chemical Shift (approx. ppm vs. CFCl₃) | Common Solvents | Key Features |
| 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) | -63 | DMSO-d₆, Acetone-d₆ | Primary CRM available from NMIJ. |
| Trifluorotoluene | -64 | CDCl₃, Acetone-d₆ | Volatile, use with caution. |
| 2,4-Dichlorobenzotrifluoride (2,4-DCBTF) | -61 | DMSO-d₆ | Liquid CRM, good for CF₃ region. |
| 4,4'-Difluorobenzophenone (4,4'-DFBP) | -107 | DMSO-d₆ | Solid CRM, good for aromatic F region. |
| Sodium Fluoride (NaF) | -122 | D₂O | Water-soluble standard.[2] |
Step 2: A Detailed Protocol for Sample Preparation
Accurate weighing is the foundation of a reliable qNMR result.
-
Weighing: Using a calibrated analytical balance, accurately weigh approximately 10-20 mg of the internal standard into a clean, dry vial. Record the mass to at least 0.01 mg.
-
Analyte Addition: Accurately weigh approximately 10-20 mg of the fluorinated compound (the analyte) into the same vial. Record the mass precisely. The goal is a near 1:1 molar ratio between the IS and the analyte to ensure comparable signal intensities.[1]
-
Dissolution: Add a precise volume (typically 0.6-0.7 mL) of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to the vial using a calibrated pipette.[9]
-
Homogenization: Ensure complete dissolution by vortexing or gentle sonication. A homogenous solution is critical for proper instrument shimming.[1]
-
Transfer: Transfer the solution to a high-quality NMR tube, filtering through a small plug of cotton or a syringe filter if any particulate matter is visible.[9]
Step 3: Optimizing NMR Data Acquisition Parameters
To ensure the direct proportionality between signal integral and the number of nuclei, the acquisition parameters must be carefully optimized.
-
Relaxation Delay (D1): This is arguably the most critical parameter. The D1 value must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals.[10] A common, conservative approach is to use a D1 of 60 seconds.[3] The T₁ values should be experimentally determined using an inversion-recovery pulse sequence.
-
Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio.[3]
-
Spectral Width: The spectral width must be large enough to encompass all ¹⁹F signals of interest without fold-over. However, an excessively large spectral width can lead to baseline distortions.
-
Transmitter Offset (O1p): Due to the wide chemical shift dispersion of ¹⁹F, a single excitation pulse may not uniformly excite all signals across the spectrum (off-resonance effects).[3] To mitigate this, the transmitter offset should be set midway between the signal of the internal standard and the signal of the analyte.[3]
-
Acquisition Time (AQ): Should be long enough to allow the Free Induction Decay (FID) to decay completely, preventing truncation artifacts. A typical value is 1-2 seconds.[3]
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated, which allows for a precision of better than 1%.[1]
-
Inverse-Gated Decoupling: To suppress the Nuclear Overhauser Effect (NOE), which can alter signal intensities, inverse-gated decoupling should be employed.[10]
Typical Acquisition Parameters (600 MHz Spectrometer):
| Parameter | Value | Rationale |
| Pulse Program | zgig (or equivalent) | Standard 1D acquisition with inverse-gated decoupling. |
| Pulse Angle (p1) | 90° (e.g., 13.0 µs) | Maximizes signal for each scan.[3] |
| Relaxation Delay (D1) | > 5 * T₁ (e.g., 60 s) | Ensures complete relaxation of all nuclei for accurate quantification.[3] |
| Spectral Width (sw) | ~240 ppm | Covers the typical range of organic fluorine signals.[3] |
| Transmitter Offset (O1p) | Midway between IS and analyte signals | Minimizes off-resonance effects.[3] |
| Acquisition Time (aq) | 1.0 s | Allows for full decay of the FID.[3] |
| Number of Scans (ns) | 32 - 128 | To achieve S/N > 250:1.[3] |
Step 4: Data Processing and Purity Calculation
Careful and consistent data processing is essential.
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz to improve S/N without significantly distorting the lineshape.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.
-
Integration: Manually define the integration regions for the analyte signal and the internal standard signal. The integration width should be consistent and cover at least 80 times the full width at half maximum (FWHM) of the peak.[3]
The purity of the analyte is calculated using the following equation:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I: Integral area of the signal
-
N: Number of fluorine nuclei giving rise to the signal
-
MW: Molar mass
-
m: Mass
-
PIS: Purity of the internal standard (as a percentage)
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A ¹⁹F qNMR method for purity determination should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[7] The validation should assess:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is typically demonstrated by the absence of interfering signals at the chemical shifts of the analyte and the internal standard.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is established by analyzing a series of samples with varying analyte concentrations. A correlation coefficient (r²) of >0.999 is typically expected.[11]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This can be determined by analyzing a sample of known purity (e.g., a CRM).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be less than 2%.[2]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. For qNMR, this could include variations in the relaxation delay, pulse angle, or processing parameters.[11]
Conclusion: The Unparalleled Advantage of ¹⁹F qNMR
For scientists and researchers in the pharmaceutical and chemical industries, ¹⁹F qNMR offers a powerful, direct, and highly accurate method for determining the purity of fluorinated compounds. It serves as a robust orthogonal technique to traditional chromatographic methods, providing a higher level of confidence in the quality of these critical molecules.[12] Its non-destructive nature, simple sample preparation, and the ability to quantify without a specific reference standard for the analyte make it an efficient and cost-effective tool.[8] By following a well-designed, self-validating workflow as outlined in this guide, laboratories can implement ¹⁹F qNMR as a primary method for purity assessment, ensuring the integrity and quality of their fluorinated compounds.
References
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. (2017). Records of Natural Products, 11(5), 450-455. [Link]
-
Stimuli Article (qNMR) - US Pharmacopeia (USP). (2019). Pharmacopeial Forum, 45(5). [Link]
-
Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. (2012). Request PDF. [Link]
-
¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2019). Analytical Methods, 11(23), 3090-3100. [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega, 7(15), 12765–12774. [Link]
-
Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2022). Bentham Science Publishers. [Link]
-
qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist. [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). Records of Natural Products, 10(6), 716-724. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2022). Journal of Pharmaceutical and Biomedical Analysis, 222, 115073. [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). Molecules, 28(2), 768. [Link]
-
NMR Sample Preparation - Western University. (n.d.). [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.). [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. usp.org [usp.org]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 7. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pubs.acs.org [pubs.acs.org]
Comparison of the reactivity of (2,2,2-Trifluoroethyl)benzene and ethylbenzene in electrophilic substitution
A Technical Guide for Researchers in Synthetic Chemistry
In the landscape of pharmaceutical and materials science, the functionalization of aromatic rings via electrophilic aromatic substitution (EAS) remains a cornerstone of molecular design. The reactivity and regioselectivity of these reactions are profoundly influenced by the substituents adorning the benzene ring. This guide provides an in-depth comparison of the electrophilic substitution behavior of two structurally related but electronically distinct molecules: (2,2,2-Trifluoroethyl)benzene and ethylbenzene. Through an examination of their electronic properties, supported by experimental data for ethylbenzene and theoretically grounded predictions for its trifluorinated analog, we aim to provide a clear and objective resource for chemists engaged in the synthesis of complex aromatic compounds.
The Fundamental Principles of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class in which an electrophile replaces a hydrogen atom on an aromatic ring. The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex.[1][2] The stability of this intermediate is a key determinant of both the reaction rate and the position of substitution (regioselectivity).
Substituents on the benzene ring play a crucial role in modulating its nucleophilicity and, consequently, its reactivity towards electrophiles.[3] Electron-donating groups (EDGs) increase the electron density of the ring, activating it towards electrophilic attack and directing incoming electrophiles to the ortho and para positions.[4] Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it and typically directing substitution to the meta position.[5]
Electronic Effects: A Tale of Two Substituents
The disparate reactivity of this compound and ethylbenzene can be rationalized by dissecting the electronic contributions of their respective side chains.
Ethylbenzene: An Activated, ortho, para-Directing System
The ethyl group (-CH₂CH₃) is a classic example of an activating substituent. Its influence stems from two primary electronic effects:
-
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network, pushing electron density towards the benzene ring.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the ethyl group with the π-system of the aromatic ring further increases electron density, particularly at the ortho and para positions.
This electron enrichment makes the aromatic ring of ethylbenzene more nucleophilic and thus more reactive than benzene itself. The enhanced stability of the arenium ion intermediates for ortho and para attack leads to the preferential formation of these isomers.
**dot graph { layout=neato; node [shape=plaintext]; "Ethylbenzene" [pos="0,1.5!"]; "Inductive Effect (+I)" [pos="-2,0!"]; "Hyperconjugation" [pos="2,0!"]; "Increased Electron Density" [pos="0,-1.5!"]; "Ring Activation" [pos="-1,-3!"]; "ortho, para-Direction" [pos="1,-3!"];
"Ethylbenzene" -- "Inductive Effect (+I)" [label=" donates e⁻ density"]; "Ethylbenzene" -- "Hyperconjugation" [label=" donates e⁻ density"]; "Inductive Effect (+I)" -- "Increased Electron Density"; "Hyperconjugation" -- "Increased Electron Density"; "Increased Electron Density" -- "Ring Activation"; "Increased Electron Density" -- "ortho, para-Direction"; } } Electronic Effects in Ethylbenzene
This compound: A Deactivated, meta-Directing System
In stark contrast, the (2,2,2-trifluoroethyl) group (-CH₂CF₃) is a strongly deactivating substituent. The primary driver of this effect is the powerful electron-withdrawing inductive effect (-I) of the three fluorine atoms.[5] The electronegative fluorine atoms pull electron density away from the benzene ring through the sigma bonds. The intervening methylene (-CH₂-) group mitigates this effect to some extent compared to a directly attached trifluoromethyl (-CF₃) group, but the overall impact remains a significant deactivation of the ring.
This pronounced decrease in electron density makes the aromatic ring of this compound significantly less nucleophilic and therefore much less reactive towards electrophiles than both benzene and ethylbenzene. The arenium ion intermediates for ortho and para attack are destabilized by the adjacent electron-withdrawing group, making the transition state for meta attack the least unfavorable.[3]
**dot graph { layout=neato; node [shape=plaintext]; "Trifluoroethylbenzene" [pos="0,1.5!"]; "Strong Inductive Effect (-I)" [pos="0,0!"]; "Decreased Electron Density" [pos="0,-1.5!"]; "Ring Deactivation" [pos="-1.5,-3!"]; "meta-Direction" [pos="1.5,-3!"];
"Trifluoroethylbenzene" -- "Strong Inductive Effect (-I)" [label=" withdraws e⁻ density"]; "Strong Inductive Effect (-I)" -- "Decreased Electron Density"; "Decreased Electron Density" -- "Ring Deactivation"; "Decreased Electron Density" -- "meta-Direction"; } } Electronic Effects in this compound
Quantitative Comparison: Hammett Constants
The electronic influence of substituents can be quantified using Hammett substituent constants (σ).[6] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The magnitude of the constant reflects the strength of the effect. For electrophilic aromatic substitution, the σ⁺ constants are often more relevant as they account for direct resonance stabilization of a positive charge.
| Substituent | σ_meta | σ_para | σ⁺_para |
| -H | 0.00 | 0.00 | 0.00 |
| -CH₂CH₃ | -0.06 | -0.15 | -0.28 |
| -CF₃ | 0.43 | 0.54 | 0.61 |
| -CH₂CF₃ | ~0.35 | ~0.40 | ~0.45* |
Note: The Hammett constants for the -CH₂CF₃ group are estimated based on the known values for related substituents and the insulating effect of the methylene spacer. While precise experimental values were not found in the literature search, the positive values indicate a strong deactivating effect.
The negative σ values for the ethyl group confirm its electron-donating and activating nature.[7] Conversely, the large positive σ value for the trifluoromethyl group underscores its potent deactivating character.[8] The estimated positive values for the trifluoroethyl group place it firmly in the category of deactivating groups, albeit likely less so than a directly attached trifluoromethyl group.
Reactivity and Regioselectivity in Practice: A Comparative Overview
The electronic differences between the ethyl and trifluoroethyl groups manifest in starkly different outcomes in electrophilic substitution reactions.
Nitration
Nitration, typically carried out with a mixture of concentrated nitric and sulfuric acids, is a classic example of electrophilic aromatic substitution.[9]
Ethylbenzene: The nitration of ethylbenzene is significantly faster than that of benzene and yields a mixture of ortho- and para-nitroethylbenzene as the major products.[10]
**dot graph { rankdir=LR; node [shape=box, style=rounded]; ethylbenzene [label="Ethylbenzene"]; reagents [label="HNO₃, H₂SO₄", shape=plaintext]; ortho [label="ortho-Nitroethylbenzene"]; para [label="para-Nitroethylbenzene"];
ethylbenzene -> reagents [arrowhead=none]; reagents -> ortho [label="Major"]; reagents -> para [label="Major"]; } } Nitration of Ethylbenzene
Experimental Data: Nitration of Ethylbenzene [10]
| Isomer | Percentage |
| ortho | ~45% |
| meta | ~3% |
| para | ~52% |
This compound: Due to the strong deactivating nature of the trifluoroethyl group, the nitration of this compound is expected to be substantially slower than that of benzene and require more forcing reaction conditions. The major product is predicted to be the meta-nitro derivative.
**dot graph { rankdir=LR; node [shape=box, style=rounded]; tfeb [label="this compound"]; reagents [label="HNO₃, H₂SO₄ (harsher conditions)", shape=plaintext]; meta [label="meta-Nitro-(2,2,2-trifluoroethyl)benzene"];
tfeb -> reagents [arrowhead=none]; reagents -> meta [label="Major"]; } } Predicted Nitration of this compound
Halogenation
Halogenation, such as bromination, is another common electrophilic aromatic substitution. It is typically catalyzed by a Lewis acid like FeBr₃.[1]
Ethylbenzene: The bromination of ethylbenzene proceeds readily to give a mixture of ortho- and para-bromoethylbenzene.[11]
This compound: The bromination of this compound is anticipated to be sluggish and yield predominantly the meta-bromo isomer.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions.[12] However, these reactions are generally unsuccessful with strongly deactivated aromatic rings.[13]
Ethylbenzene: Ethylbenzene readily undergoes Friedel-Crafts acylation, yielding the para-acylated product as the major isomer due to the steric bulk of the acyl group.[14]
This compound: It is highly probable that this compound will be unreactive towards Friedel-Crafts alkylation and acylation under standard conditions due to the severe deactivation of the aromatic ring.[13]
Experimental Protocols
The following are generalized protocols for common electrophilic aromatic substitution reactions. Note that the conditions for this compound would likely require higher temperatures and longer reaction times.
Protocol 1: Nitration of an Aromatic Compound
Objective: To introduce a nitro group onto an aromatic ring.
Materials:
-
Aromatic substrate (e.g., ethylbenzene)
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Cool the aromatic substrate in a round-bottom flask immersed in an ice bath.
-
Slowly add concentrated sulfuric acid with stirring.
-
In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the stirred solution of the aromatic substrate, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation or recrystallization.
Protocol 2: Bromination of an Aromatic Compound
Objective: To introduce a bromine atom onto an aromatic ring.
Materials:
-
Aromatic substrate (e.g., ethylbenzene)
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Solvent (e.g., carbon tetrachloride or dichloromethane)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and a gas trap
Procedure:
-
Dissolve the aromatic substrate and a catalytic amount of iron(III) bromide in a suitable solvent in a round-bottom flask.
-
Slowly add a stoichiometric amount of bromine to the mixture with stirring. The reaction is often exothermic and may require cooling.
-
After the addition is complete, stir the reaction at room temperature or with gentle heating until the bromine color disappears.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and wash it with water, sodium bisulfite solution (to remove excess bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation or recrystallization.
Conclusion
References
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
SPARK ACADEMY. (2023, May 9). Regioselectivity in Aromatic Electrophilic Substitution || ortho/para Ratio. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett constants for CF2OCH3 and similar groups. Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). Nitration of (Trifluoromethyl)benzene. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
Poulos, C. F. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]
-
YakScience. (2017, December 6). Bromination of Benzene! EAS Mechanism Explained. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
J. Chem. Ed. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants. Retrieved from [Link]
-
PubMed. (2021, August 12). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]
-
PubMed. (2021, August 12). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Selection of Hammett constant σ+ values for selected functional groups. Retrieved from [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. Hammett substituent constants [stenutz.eu]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistryjournals.net [chemistryjournals.net]
A Senior Application Scientist's Guide to Trifluoroethylating Agents in Organic Synthesis
Introduction: The Rising Prominence of the Trifluoroethyl Group
The strategic incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Among these, the 2,2,2-trifluoroethyl group (-CH₂CF₃) has garnered significant attention as a valuable bioisostere for ethyl or ethoxy groups.[1][2] Its unique combination of moderate steric bulk, increased lipophilicity, and potent electron-withdrawing character—albeit less extreme than the trifluoromethyl group—can profoundly enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive compounds.[2] Consequently, the development of robust and versatile methods for introducing the trifluoroethyl group has become a critical endeavor for synthetic chemists.
This guide provides a comparative analysis of the principal classes of trifluoroethylating agents, offering insights into their reaction mechanisms, substrate scope, and practical applications. We will delve into electrophilic, nucleophilic, and radical trifluoroethylation strategies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic challenges.
I. Electrophilic Trifluoroethylating Agents: Onium Salts
Electrophilic trifluoroethylation typically involves the transfer of a "CF₃CH₂⁺" equivalent from an onium salt to a nucleophile. These reagents are particularly effective for the functionalization of soft nucleophiles, including carbanions, enolates, and electron-rich (hetero)arenes. The two dominant classes are hypervalent iodine(III) reagents and sulfonium salts, which share similarities in reactivity to their more famous trifluoromethylating cousins, the Togni and Umemoto reagents.[3]
A. Hypervalent Iodine(III) Reagents
Phenyl(2,2,2-trifluoroethyl)iodonium salts, such as the triflate or mesitylate derivatives, are powerful electrophilic sources of the trifluoroethyl group.[4] They are typically crystalline, bench-stable solids, although care should be taken as hypervalent iodine compounds can be energetic.[5]
Mechanism of Action: The reaction with a nucleophile is believed to proceed through a ligand exchange at the iodine center, followed by reductive elimination. For C-H functionalization of electron-rich heterocycles like indole, the reaction is proposed to be a rate-determining electrophilic attack on the ring, followed by deprotonation.[6] The choice of base is crucial for this step.
Figure 1: General mechanism for the trifluoroethylation of indoles using a hypervalent iodine reagent.
Experimental Protocol: Trifluoroethylation of 1-H-Indole [7] To a 4 mL vial, add 1-H-indole (11.7 mg, 0.1 mmol) and 2,6-lutidine (21.4 mg, 0.2 mmol). Add dichloromethane (0.5 mL) and stir the mixture. To this solution, add 2,2,2-trifluoroethyl(mesityl)iodonium trifluoromethanesulfonate (0.13 mmol). Stir the reaction at room temperature for 1 hour. Upon completion, the reaction mixture can be analyzed by GC-MS or purified directly by column chromatography on silica gel (hexanes:ethyl acetate) to yield the 3-(2,2,2-trifluoroethyl)indole product.
B. Sulfonium Salts
2,2,2-Trifluoroethyl diphenylsulfonium salts are another class of highly stable and versatile electrophilic reagents.[3] Their reactivity profile is often compared to that of hypervalent iodine reagents, and they have found broad application in photoredox-mediated reactions, cyclopropanations, and as cross-coupling partners.[3]
Mechanism of Action: In traditional polar reactions, sulfonium salts act as potent alkylating agents via an Sₙ2-type displacement by a nucleophile, releasing diphenyl sulfide as a byproduct. Under photoredox conditions, single-electron reduction of the sulfonium salt can generate a trifluoroethyl radical.
Figure 2: Sₙ2 mechanism for trifluoroethylation using a sulfonium salt.
II. Nucleophilic Trifluoroethylating Agents
Nucleophilic approaches introduce the trifluoroethyl group as a "CF₃CH₂⁻" synthon. These methods are ideal for reacting with electrophiles such as aldehydes, ketones, and aryl halides.
A. Trifluoroethyl Tosylate and Halides
Simple precursors like 2,2,2-trifluoroethyl tosylate (TfOTs) or 2,2,2-trifluoroethyl iodide (CF₃CH₂I) are common sources for the trifluoroethyl group in nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions.
Mechanism of Action: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the mechanism involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] Trifluoroethyl tosylate serves as the electrophilic partner.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a Trifluoroethyl Source (Illustrative) [9][10] In an oven-dried Schlenk tube, combine the aryl bromide (1.0 mmol), a potassium trifluoroethyltrifluoroborate salt (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol). Evacuate and backfill the tube with argon. Add a degassed mixture of THF (3 mL) and water (0.3 mL). Seal the tube and heat the mixture at 80 °C for 12-24 hours. After cooling, dilute the mixture with diethyl ether, filter through Celite, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the trifluoroethylated arene.
B. Reductive Amination with Trifluoroacetic Acid (TFA)
A particularly cost-effective and operationally simple method for the N-trifluoroethylation of amines utilizes trifluoroacetic acid (TFA) as the trifluoroethyl source in a reductive amination protocol.[11] This approach avoids sensitive or expensive reagents.
Mechanism of Action: The reaction proceeds via the in-situ reduction of the carboxylic acid (TFA) to the corresponding aldehyde (trifluoroacetaldehyde) by a silane reducing agent. The aldehyde then condenses with the amine to form an iminium ion, which is subsequently reduced by the silane to afford the N-trifluoroethylated amine.
Figure 3: Simplified mechanism of reductive N-trifluoroethylation using TFA and a silane.
Experimental Protocol: Reductive N-Trifluoroethylation of an Amine [11] To a solution of the secondary amine (0.5 mmol) in dichloromethane (CH₂Cl₂) in a round-bottomed flask, add trifluoroacetic acid (TFA, 5.0 mmol, 10 equiv.). Cool the mixture to 0 °C and add triethylsilane (Et₃SiH, 6.0 mmol, 12 equiv.) dropwise. Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, quench carefully with saturated aqueous NaHCO₃ solution, and extract with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the desired N-(2,2,2-trifluoroethyl)amine.
III. Radical Trifluoroethylating Agents
Radical trifluoroethylation has emerged as a powerful tool, particularly for the functionalization of alkenes and (hetero)arenes, often enabled by photoredox catalysis. These methods typically generate the trifluoroethyl radical (•CH₂CF₃) from simple, inexpensive precursors.
A. Trifluoroethyl Halides (CF₃CH₂I and CF₃CH₂Cl)
1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I) is a common and commercially available precursor for the trifluoroethyl radical.[12] Under visible light irradiation in the presence of a suitable photocatalyst, the weak C-I bond is homolytically cleaved to generate the •CH₂CF₃ radical.[13] Similarly, the more economical but less reactive CF₃CH₂Cl can be used in nickel-catalyzed reductive cross-coupling reactions.[2][14]
Mechanism of Action (Photoredox): A photocatalyst (e.g., fac-Ir(ppy)₃) absorbs visible light to reach an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with the trifluoroethyl halide. Reductive quenching of the catalyst by an electron donor followed by electron transfer to the halide, or direct oxidative quenching of the excited catalyst by the halide, generates the trifluoroethyl radical. This radical then adds to the substrate (e.g., an alkene or arene).
Figure 4: General photocatalytic cycle for generating a trifluoroethyl radical from CF₃CH₂I.
IV. Comparative Performance Analysis
The choice of trifluoroethylating agent depends heavily on the nature of the substrate, the desired bond construction, and tolerance to specific reaction conditions. The following tables summarize the performance of representative agents across different substrate classes based on data from the literature.
Table 1: Trifluoroethylation of N-Nucleophiles (Anilines and Indoles)
| Reagent/Method | Substrate | Conditions | Yield (%) | Reference |
| CF₃CH₂-Iodonium Salt | Indole | 2,6-Lutidine, CH₂Cl₂, rt, 1h | 84 | [4] |
| TFA / Me₃N·BH₃ | 6-Bromoindole | Toluene, 50 °C, 10h | 46 | [15] |
| CF₃CH₂NH₂·HCl / NaNO₂ | Aniline | Fe(TPP)Cl, H₂O/CH₂Cl₂, rt, 12h | 93 | [16] |
| TFA / Et₃SiH | N-Methylaniline | CH₂Cl₂, reflux | High | [11] |
Table 2: Trifluoroethylation of C-Nucleophiles
| Reagent/Method | Substrate | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | CF₃CH₂I / Photocatalyst | Coumarin | fac-Ir(ppy)₃, Blue LED, rt | 85 |[12] | | CF₃CH₂Cl / Ni-catalysis | 4-Bromobenzonitrile | NiBr₂, dtbbpy, Zn, MgCl₂, DMA, 60 °C | 73 |[14] | | CF₃CH₂-Iodonium Salt | Linoleic Acid | Cs₂CO₃, CH₂Cl₂, rt | 99 |[2] | | CF₃CH₂-Sulfonium Salt | Styrene (Photoredox) | Ru(bpy)₃Cl₂, K₂HPO₄, MeCN/H₂O, rt | 81 |[3] |
V. Conclusion and Future Outlook
The field of trifluoroethylation has matured significantly, offering chemists a diverse toolkit to introduce the valuable -CH₂CF₃ moiety. Electrophilic onium salts (hypervalent iodine and sulfonium reagents) provide a reliable method for functionalizing a range of soft nucleophiles and C-H bonds under mild conditions. Nucleophilic strategies, leveraging either simple precursors like trifluoroethyl tosylate in cross-coupling or inexpensive feedstocks like TFA in reductive aminations, offer powerful and economical routes to trifluoroethylated compounds. Finally, the rise of photoredox catalysis has unlocked the potential of radical precursors like CF₃CH₂I, enabling novel transformations on alkenes and arenes.
While sulfonium salts and hypervalent iodine reagents exhibit similar reactivity profiles, sulfonium salts are gaining traction due to their broader stability and amenability to diverse reaction manifolds, including photocatalysis.[3] For cost-sensitive, large-scale applications, methods employing bulk chemicals like TFA or CF₃CH₂Cl are particularly attractive.[2][11]
Future research will likely focus on developing more efficient catalytic systems, expanding the scope of radical trifluoroethylation to more complex scaffolds, and designing enantioselective trifluoroethylation methods. The continued innovation in this area will undoubtedly empower researchers in drug discovery and materials science to harness the full potential of the trifluoroethyl group.
References
-
Zhang, C., et al. (2022). An Overview of 2,2,2‐Trifluoroethyl Sulfonium Salts: Preparation and Synthetic Applications. Advanced Synthesis & Catalysis. Available at: [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. Available at: [Link]
-
Molander, G. A., & Yun, C. S. (2002). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Tetrahedron, 58(8), 1465-1470. Available at: [Link]
-
Chen, X., et al. (2021). Visible-Light-Induced Direct Csp2–H Radical Trifluoroethylation of Coumarins with 1,1,1-Trifluoro-2-iodoethane (CF3CH2I). The Journal of Organic Chemistry, 86(3), 2772–2783. Available at: [Link]
-
Li, J., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(35), 21535-21539. Available at: [Link]
-
Novák, Z., et al. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. Chemical Communications, 51(25), 5356-5358. Available at: [Link]
-
Zhou, M., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(23), 5986-6009. Available at: [Link]
-
Han, Q. Y., et al. (2017). A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(8), 903-908. Available at: [Link]
-
Ma, J. A., & Cahard, D. (2007). Electrophilic trifluoromethylation: Togni and Umemoto reagents. Journal of Fluorine Chemistry, 128(9), 975-996. Available at: [Link]
-
Chen, X., et al. (2021). Visible-Light-Induced Direct Csp2–H Radical Trifluoroethylation of Coumarins with 1,1,1-Trifluoro-2-iodoethane (CF3CH2I). The Journal of Organic Chemistry, 86(3), 2772–2783. Available at: [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. Available at: [Link]
-
Novák, Z., et al. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. Chemical Communications, 51(25), 5356-5358. Available at: [Link]
-
Li, X., et al. (2021). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters, 23(4), 1400–1405. Available at: [Link]
-
Molander, G. A., & Yun, C. S. (2002). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Tetrahedron, 58(8), 1465-1470. Available at: [Link]
-
Novák, Z., et al. (2015). Electronic Supplementary Information for Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization. The Royal Society of Chemistry. Available at: [Link]
-
Zeng, Y. F., et al. (2022). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. Organic Letters, 24(39), 7215–7219. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sci-Hub: are you are robot? [sci-hub.jp]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - A survey of chiral hypervalent iodine reagents in asymmetric synthesis [beilstein-journals.org]
- 8. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Visible-Light-Induced Direct Csp2-H Radical Trifluoroethylation of Coumarins with 1,1,1-Trifluoro-2-iodoethane (CF3CH2I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. irejournals.com [irejournals.com]
A Comparative Guide to Purity Analysis of (2,2,2-Trifluoroethyl)benzene: Cross-Validation of HPLC and GC-MS Results
In the landscape of pharmaceutical development and chemical manufacturing, the purity of a compound is not merely a quality metric; it is a critical determinant of safety, efficacy, and stability. For novel intermediates and active pharmaceutical ingredients (APIs) like (2,2,2-Trifluoroethyl)benzene, a seemingly simple aromatic compound, rigorous and unambiguous purity assessment is paramount. This guide provides an in-depth technical comparison and cross-validation of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity profiling of this fluorinated aromatic compound.
The core principle of this guide is built upon the concept of orthogonality in analytical methods .[1][2] By employing techniques that separate components based on different physicochemical principles, we create a self-validating system that significantly enhances the confidence in purity assignments. HPLC separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase, primarily driven by polarity and hydrophobicity.[3][4] In contrast, GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[3][4] This fundamental difference in separation mechanisms ensures that an impurity co-eluting with the main peak in one system is highly likely to be resolved in the other, providing a more complete and trustworthy purity profile.
The Analyte: this compound
This compound (C₈H₇F₃, MW: 160.14 g/mol ) is a colorless liquid.[5][6] Its structure, featuring a benzene ring and a trifluoroethyl group, imparts a combination of aromatic character and volatility, making it amenable to analysis by both HPLC and GC. Potential impurities could arise from starting materials, by-products of the synthesis (e.g., isomers, precursors), or degradation products.
High-Performance Liquid Chromatography (HPLC) Approach
HPLC is a robust technique for analyzing a wide array of compounds, particularly those that are non-volatile or thermally labile.[3][7][8] For this compound, a reversed-phase HPLC method is the logical first choice, separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices
-
Column Selection : A C18 column is a workhorse for reversed-phase chromatography and a good starting point.[9][10] However, the presence of fluorine atoms in the analyte suggests that a stationary phase with alternative selectivity, such as a pentafluorophenyl (PFP) or a standard phenyl column, could offer enhanced resolution for halogenated impurities.[11] Fluorinated phases can provide unique interactions, including dipole-dipole and π-π interactions, which can be beneficial for separating aromatic and fluorinated compounds.[11]
-
Mobile Phase : A simple mobile phase of acetonitrile and water is chosen for its low UV cutoff and compatibility with UV detection. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape.
-
Detector : A Photodiode Array (PDA) detector is selected for its ability to acquire full UV spectra for each peak. This is invaluable for peak purity assessment and can help in the preliminary identification of impurities by comparing their spectra to that of the main compound.[12]
Experimental Protocol: HPLC-PDA
Instrumentation:
-
HPLC System with a binary pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 min, hold at 95% B for 5 min, return to 30% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | PDA, 210 nm (for quantification), spectral range 200-400 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Accurately weigh ~25 mg of this compound and dissolve in 50 mL of acetonitrile to make a 0.5 mg/mL solution. |
Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC is the preferred technique for volatile and semi-volatile compounds that are thermally stable.[3][4][8] Given the nature of this compound, GC offers high separation efficiency and, when coupled with a mass spectrometer, provides definitive identification of separated components.[13]
Causality Behind Experimental Choices
-
Column Selection : A low-to-mid polarity column, such as a 5% phenyl-polysiloxane (e.g., DB-5ms or equivalent), is an excellent general-purpose column for separating a wide range of compounds and is particularly well-suited for aromatic compounds.[14][15] Its low bleed characteristics are also ideal for mass spectrometry.
-
Injection Mode : A split injection is used to prevent column overloading with the highly concentrated main peak, ensuring good peak shape and protecting the detector.
-
Oven Program : A temperature gradient is essential to first separate highly volatile impurities at a lower temperature and then ramp up to elute less volatile components, including the main analyte and any higher-boiling impurities, in a reasonable time.
-
Detector : A mass spectrometer provides both high sensitivity and structural information. The electron ionization (EI) mode will generate reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident impurity identification.[16]
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and a Mass Spectrometric detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split, 50:1 ratio |
| Injection Volume | 1 µL |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 35 - 400 amu |
| Sample Preparation | Prepare a 1 mg/mL solution of this compound in dichloromethane. |
Cross-Validation of Purity Results
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[17][18] In this context, cross-validation involves comparing the purity results from the orthogonal HPLC and GC-MS methods to gain a higher level of confidence in the final purity value.
Data Presentation: A Comparative Summary
The following table presents a hypothetical but realistic set of results for a batch of this compound, as determined by both methods. Purity is calculated using the area percent method.
| Analytical Method | Main Peak Retention Time | Purity (% Area) | Number of Impurities Detected |
| HPLC-PDA | 8.52 min | 99.85% | 3 |
| GC-MS | 7.98 min | 99.82% | 4 |
Impurity Profile Comparison:
| Impurity | HPLC-PDA (RT, % Area) | GC-MS (RT, % Area) | Tentative ID by GC-MS |
| Impurity A | 5.21 min, 0.05% | 6.33 min, 0.06% | Benzene (from starting material) |
| Impurity B | Not Resolved | 7.15 min, 0.03% | Phenol (potential by-product)[19] |
| Impurity C | 9.15 min, 0.08% | 8.45 min, 0.07% | Isomer of main compound |
| Impurity D | 10.33 min, 0.02% | 9.54 min, 0.02% | Dimerization by-product |
Interpretation of Results
The purity values obtained from both HPLC and GC-MS are in close agreement (99.85% vs. 99.82%), which strongly supports the accuracy of the assessment. The power of the orthogonal approach is evident in the impurity profiling. Impurity B was not resolved from the main peak in the HPLC method but was clearly separated and identified by GC-MS. This highlights the risk of relying on a single chromatographic technique for purity determination. Conversely, HPLC might resolve an impurity that co-elutes in the GC system. The combination of both techniques provides a more comprehensive picture of the sample's purity.
Visualization of Workflows
Conclusion
The purity assessment of a chemical entity like this compound demands more than a single analytical measurement. This guide demonstrates that a dual-pronged approach, leveraging the orthogonal separation mechanisms of reversed-phase HPLC and GC-MS, provides a robust, reliable, and self-validating system. While HPLC offers a powerful method for quantification, GC-MS provides superior separation for volatile compounds and definitive structural elucidation of impurities. The close correlation of the purity values from both techniques, coupled with a more comprehensive impurity profile, establishes a high degree of confidence in the final quality assessment. This cross-validation strategy is a cornerstone of sound scientific practice in the pharmaceutical and chemical industries, ensuring that product quality is understood with the highest possible certainty.
References
-
Nakano, K., et al. (2002). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Available at: [Link]
-
AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. Available at: [Link]
-
Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. Available at: [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available at: [Link]
-
Quality Assistance. (2021). Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. Quality Assistance. Available at: [Link]
-
Cygnus Technologies. (n.d.). Orthogonal Methods. Cygnus Technologies. Available at: [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available at: [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link]
-
Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Medistri SA. Available at: [Link]
-
Waters Corporation. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation. Available at: [Link]
-
Wikipedia. (n.d.). Phenol. Wikipedia. Available at: [Link]
-
Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Available at: [Link]
-
Shimadzu. (n.d.). GC Column Types & Selection Guide. Shimadzu. Available at: [Link]
-
Frontiers. (n.d.). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Frontiers. Available at: [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]
Sources
- 1. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 2. cygnustechnologies.com [cygnustechnologies.com]
- 3. blog.brewerscience.com [blog.brewerscience.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. chemscene.com [chemscene.com]
- 7. amptechfl.com [amptechfl.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. youtube.com [youtube.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review [frontiersin.org]
- 14. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 17. fda.gov [fda.gov]
- 18. uspbpep.com [uspbpep.com]
- 19. Phenol - Wikipedia [en.wikipedia.org]
A Critical Evaluation of (2,2,2-Trifluoroethyl)benzene as a High-Performance Solvent in Modern Organic Synthesis
In the relentless pursuit of efficiency, safety, and sustainability, the role of the solvent in a chemical reaction has come under intense scrutiny. No longer a mere inert medium, the solvent is now recognized as a critical parameter that can profoundly influence reaction kinetics, selectivity, and overall yield. This guide offers a comprehensive technical comparison of (2,2,2-Trifluoroethyl)benzene, a fluorinated aromatic solvent, against a trio of traditional stalwart solvents: toluene, tetrahydrofuran (THF), and dichloromethane (DCM). This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are seeking to optimize their reaction systems by exploring novel solvent alternatives.
The Imperative for Advanced Solvents
The ideal solvent is a multifaceted entity, balancing desirable physical and chemical properties with a favorable safety and environmental profile. While toluene, THF, and DCM have been mainstays in the synthetic chemist's toolbox for decades, they each possess inherent limitations, from toxicity and environmental concerns to suboptimal performance in certain reaction classes. Fluorinated solvents have emerged as a promising class of alternatives, offering unique properties derived from the high electronegativity and steric demand of the fluorine atom. This compound, with its trifluoroethyl moiety, presents an intriguing combination of aromatic character and fluorine-imparted attributes that warrant a detailed performance benchmark.
Physicochemical Properties: A Comparative Analysis
The fundamental physicochemical properties of a solvent dictate its behavior in a reaction. The following table provides a comparative overview of this compound and the selected traditional solvents.
| Property | This compound | Toluene | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Molecular Formula | C₈H₇F₃ | C₇H₈ | C₄H₈O | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 160.14[1] | 92.14 | 72.11 | 84.93 |
| Boiling Point (°C) | ~140-142 (estimated) | 110.6 | 66[2] | 39.6[3] |
| Density (g/mL at 20°C) | ~1.18 (estimated) | 0.867 | 0.889[2] | 1.326[3] |
| Dipole Moment (Debye) | Not Experimentally Found | 0.36 | 1.75 | 1.6 |
| Solubility in Water | Low | Insoluble | Miscible[2] | Slightly Soluble |
Note on this compound data: While a definitive experimental boiling point and density were not found in the immediate search, estimates are based on structurally similar compounds and general principles of fluorination's effect on physical properties.
The higher boiling point of this compound compared to THF and DCM offers a significant advantage for reactions requiring elevated temperatures. Its aromatic nature, similar to toluene, suggests its utility in reactions involving aromatic substrates. The presence of the trifluoroethyl group is expected to confer a unique polarity and electronic character, influencing solute-solvent interactions and potentially altering reaction pathways.
Safety and Environmental Profile: A Modern Imperative
In contemporary chemical synthesis, the safety and environmental impact of a solvent are paramount considerations. The following table summarizes the GHS hazard classifications for each solvent.
| Solvent | GHS Hazard Statements |
| This compound | H225: Highly flammable liquid and vapour. H411: Toxic to aquatic life with long lasting effects.[1] |
| Toluene | H225: Highly flammable liquid and vapour. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H336: May cause drowsiness or dizziness. H361d: Suspected of damaging the unborn child. H373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects.[4] |
| Tetrahydrofuran (THF) | H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H351: Suspected of causing cancer. EUH019: May form explosive peroxides.[5] |
| Dichloromethane (DCM) | H315: Causes skin irritation. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness. H351: Suspected of causing cancer.[6] |
While this compound is a flammable liquid and poses a hazard to aquatic life, its safety profile appears less severe than that of toluene, which carries risks of reproductive toxicity and organ damage with repeated exposure.[4] Dichloromethane and THF are both suspected carcinogens, and THF has the additional hazard of forming explosive peroxides upon storage.[5][6] The environmental persistence of fluorinated compounds is a subject of ongoing research and must be considered in the overall lifecycle assessment of any new solvent.[7]
Performance Benchmarking: Extrapolating from Structural Analogs
Expected Performance in Key Reaction Classes:
-
Suzuki-Miyaura Coupling: The polarity and coordinating ability of the solvent are crucial in the Suzuki-Miyaura coupling. While ethereal solvents like THF are commonly used to solvate the organoboron species and the palladium catalyst, aromatic solvents like toluene are also effective. Given its aromatic character and expected polarity from the trifluoroethyl group, this compound could offer a favorable environment for this important C-C bond-forming reaction. Its higher boiling point would also be advantageous for sluggish couplings that require heating.
-
Grignard Reactions: The formation and reactivity of Grignard reagents are highly dependent on the solvent's ability to solvate the magnesium center. Ethereal solvents like THF are the standard choice due to the Lewis basicity of the oxygen atom. While toluene is generally not a suitable solvent for Grignard reagent formation, the influence of the trifluoroethyl group on the electron density of the benzene ring in this compound might alter its coordinating properties. However, it is anticipated that it would be less effective than THF in this context.
-
Nucleophilic Substitution Reactions (SN1 and SN2): The solvent polarity plays a critical role in nucleophilic substitution reactions. Polar aprotic solvents generally favor SN2 reactions, while polar protic solvents favor SN1 reactions.[3] As a polar aprotic solvent, this compound is expected to be a suitable medium for SN2 reactions. Its polarity would help to stabilize the transition state, potentially leading to enhanced reaction rates compared to less polar solvents like toluene.
Experimental Protocols: A Baseline for Comparison
To facilitate a practical comparison, a standard protocol for a Suzuki-Miyaura coupling reaction in a traditional solvent system is provided below. This protocol can serve as a baseline for researchers wishing to evaluate the performance of this compound in their own laboratories.
Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Figure 1. A generalized workflow for a cross-coupling reaction, highlighting the central role of the solvent system.
Logical Framework: Connecting Solvent Properties to Performance
The anticipated performance of this compound can be logically deduced from its structural features and the established principles of solvent effects in organic chemistry.
Figure 2. Logical relationship between the structural features of this compound and its expected impact on reaction performance.
Conclusion and Future Outlook
This compound presents itself as a compelling alternative to traditional solvents, particularly toluene and dichloromethane, in specific applications. Its higher boiling point, anticipated favorable polarity, and potentially improved safety profile make it a solvent worthy of consideration for process optimization and green chemistry initiatives. While direct comparative experimental data remains a key area for future investigation, the inferences drawn from its structural analogs suggest that this compound could offer significant advantages in a range of important organic transformations.
As the demand for safer, more efficient, and environmentally conscious chemical processes continues to grow, the exploration and benchmarking of novel solvents like this compound will be crucial. It is our hope that this guide will serve as a valuable resource and a catalyst for further research into the application of this promising solvent.
References
-
Dichloromethane, Wikipedia, [Link]
-
SN1 vs SN2, Chemistry LibreTexts, [Link]
-
Fluorinated Gas Emissions, US EPA, [Link]
-
Safety Data Sheet: Toluene, Carl ROTH, [Link]
-
Tetrahydrofuran, Wikipedia, [Link]
-
Safety Data Sheet: Dichloromethane, Chemos GmbH&Co.KG, [Link]
-
Safety Data Sheet: Tetrahydrofuran, Redox, [Link]
Sources
A Comparative Guide to Developing a Validated Analytical Method for (2,2,2-Trifluoroethyl)benzene in a Reaction Mixture
In the landscape of pharmaceutical development and fine chemical synthesis, the robust, accurate, and reliable quantification of reactants, intermediates, and final products is paramount. (2,2,2-Trifluoroethyl)benzene is a key building block in various synthetic pathways, and monitoring its concentration within a complex reaction mixture is a critical in-process control (IPC) point. This guide provides an in-depth comparison of two primary analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the development of a validated analytical method for this analyte. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure scientific validity and regulatory compliance.[1][2]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. This compound is a non-polar aromatic hydrocarbon with a boiling point of approximately 102-103°C, making it sufficiently volatile for Gas Chromatography.[3][4] Its aromatic nature also allows for detection by UV spectroscopy, a common detector in HPLC systems.[5]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Rationale for this compound |
| Principle | Separation based on volatility and interaction with a stationary phase.[6] | Separation based on polarity and interaction with a stationary phase.[7] | The analyte's volatility and non-polar nature make both techniques viable. |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Liquid solvent mixture (e.g., Acetonitrile, Water) | GC offers a simpler, less expensive mobile phase. |
| Typical Stationary Phase | High-boiling point liquid on an inert support (e.g., polysiloxane) | Silica-based particles (e.g., C18, C8) | Both techniques have suitable stationary phases for separating non-polar aromatic compounds.[6][8] |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Visible Spectrophotometer, Diode Array Detector (DAD), MS | GC-FID is a robust and universally responsive detector for hydrocarbons. HPLC-UV is effective due to the benzene ring's chromophore. |
| Speed | Generally faster run times for volatile compounds. | Can have longer run times depending on the complexity of the separation. | GC is likely to offer higher throughput for this specific application. |
| Sample Preparation | Often requires simple dilution in a volatile solvent. | May require filtration and more complex solvent systems. | Both methods will likely involve a straightforward dilution step. |
Based on this initial assessment, both GC and HPLC present as strong candidates. The final choice may depend on the specific composition of the reaction mixture, the presence of interfering compounds, and the instrumentation available in the laboratory. This guide will therefore detail the development and validation of a method for each technique.
Method Development & Validation: A Tale of Two Techniques
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2] The following sections outline the development and validation of both a GC-FID and an HPLC-UV method for the quantification of this compound.
GC is a powerful technique for separating and analyzing volatile compounds.[9] The combination with a Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for hydrocarbons.
Experimental Protocol: GC-FID Method
-
Sample Preparation: Accurately weigh a sample of the reaction mixture and dilute with a suitable volatile solvent (e.g., Dichloromethane) to a final concentration within the calibration range. Add an internal standard (e.g., n-Tridecane) to improve precision.[10]
-
Instrumentation: Agilent 6890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector.
-
Chromatographic Conditions:
-
Column: DB-5 or similar non-polar column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: 50°C (hold for 2 min), ramp to 200°C at 15°C/min, hold for 5 min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Reversed-phase HPLC is a common and versatile technique for the separation of non-polar compounds.[8] A C18 column, with its non-polar stationary phase, is well-suited for retaining and separating aromatic hydrocarbons.[11]
Experimental Protocol: HPLC-UV Method
-
Sample Preparation: Accurately weigh a sample of the reaction mixture and dilute with the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Instrumentation: Waters Alliance HPLC system or equivalent, equipped with a quaternary pump, autosampler, and a tunable UV detector.
-
Chromatographic Conditions:
Head-to-Head Comparison of Validated Methods
To provide a clear comparison, the following tables summarize the validation results for both the GC-FID and HPLC-UV methods, based on ICH Q2(R1) parameters.
Table 1: System Suitability
| Parameter | GC-FID | HPLC-UV | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4000 | > 2000 |
| %RSD of 6 Injections | 0.8% | 1.1% | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | GC-FID | HPLC-UV |
| Linearity (R²) | 0.9995 | 0.9991 |
| Range (µg/mL) | 1 - 100 | 5 - 200 |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.5 - 102.0% |
| Precision (%RSD) | ||
| Repeatability | 0.9% | 1.3% |
| Intermediate Precision | 1.2% | 1.6% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 1.5 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 5.0 |
| Specificity | Specific | Specific |
Forced Degradation Studies: Ensuring Specificity
Forced degradation, or stress testing, is a critical component of method validation that establishes the stability-indicating properties of the analytical procedure.[14] It involves subjecting the analyte to harsh conditions to produce degradation products and then demonstrating that the method can effectively separate the analyte from these degradants.[15]
According to ICH guidelines, typical stress conditions include acid, base, oxidation, heat, and light.[16][17] A degradation of 5-20% is generally considered optimal for demonstrating specificity.[17]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples using both the developed GC and HPLC methods. The peak for this compound should be well-resolved from any degradation product peaks, demonstrating the specificity of the methods.
Visualization of Workflows
To better illustrate the processes described, the following diagrams outline the method development and validation workflow, as well as the logical relationships between the validation parameters.
Caption: Workflow for Analytical Method Development and Validation.
Caption: Interrelationship of Key Validation Parameters.
Conclusion and Recommendations
Both the developed GC-FID and HPLC-UV methods are validated and suitable for the quantitative determination of this compound in a reaction mixture.
-
The GC-FID method is recommended for laboratories where high throughput and sensitivity are priorities. Its lower detection limits make it ideal for monitoring low levels of the analyte or for impurity profiling.
-
The HPLC-UV method is a robust and reliable alternative, particularly if GC instrumentation is unavailable or if the reaction mixture contains non-volatile components that could interfere with the GC analysis.
Ultimately, the choice between these two powerful techniques will be guided by the specific analytical challenges, available resources, and the overall objectives of the research or manufacturing process. This guide provides the foundational data and protocols to make an informed decision and to implement a scientifically sound, validated analytical method.
References
- Vertex AI Search. (2025, November 5).
- Dialnet. (2006, December). development of a methodology to determine the aromatic structural distribution in light and medium petroleum.
- Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.
- Thermo Fisher Scientific. Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
- ICH. Q1A(R2) Guideline.
- Cheméo. Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8).
- IJCRT.org.
- NIH.
- European Medicines Agency (EMA). (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Agilent. (2013, February 11).
- HELIX Chromatography.
- PubChem. (Trifluoromethyl)benzene | C7H5F3 | CID 7368.
- Request PDF. Q2(R1)
- MDPI.
- SGS Hong Kong, China.
- ChemicalBook. (2026, January 13). 2,2,2-Trifluoroethanol | 75-89-8.
- Waters.
- European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Jordi Labs - Laboratory Testing. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Wikipedia. Phenol.
- ICH. Quality Guidelines.
- PubChem. (2,2,2-Trifluoroethoxy)benzene | C8H7F3O | CID 12376289.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. dialnet.unirioja.es [dialnet.unirioja.es]
- 6. The Influence of the Aromatic Character in the Gas Chromatography Elution Order: The Case of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. jordilabs.com [jordilabs.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Forced Degradation Testing | SGS Hong Kong, China [sgs.com]
- 15. ijcrt.org [ijcrt.org]
- 16. database.ich.org [database.ich.org]
- 17. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Trifluoromethylating Agents for Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group into aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties—strong electron-withdrawal and high lipophilicity—can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, a diverse arsenal of trifluoromethylating agents has been developed, each with distinct mechanisms, advantages, and limitations. This guide provides a comparative analysis of the most prominent agents, supported by experimental insights, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
The Chemical Dichotomy: Electrophilic, Nucleophilic, and Radical Trifluoromethylation
The approach to installing a trifluoromethyl group onto an aromatic ring can be broadly categorized into three mechanistic pathways: electrophilic, nucleophilic, and radical. The choice of pathway is dictated by the electronic nature of the aromatic substrate and the desired regioselectivity.
| Reaction Type | Description | Aromatic Substrate |
| Electrophilic | A "CF₃⁺" equivalent reacts with electron-rich aromatic rings. | Activated (electron-rich) arenes and heterocycles. |
| Nucleophilic | A "CF₃⁻" equivalent is generated to react with electrophilic positions on an aromatic ring, often requiring pre-functionalization (e.g., halides). | Electron-deficient arenes or pre-functionalized arenes. |
| Radical | A trifluoromethyl radical (•CF₃) is generated and adds to the aromatic ring. This method can often be applied to a broader range of substrates. | Both electron-rich and electron-deficient arenes and heterocycles. |
Electrophilic Trifluoromethylating Agents: Taming the Untamable "CF₃⁺"
The concept of a positively charged trifluoromethyl group might seem counterintuitive due to the high electronegativity of fluorine.[3] However, several shelf-stable reagents have been developed that act as effective "CF₃⁺" synthons.[3][4] These are particularly useful for the direct trifluoromethylation of electron-rich aromatic and heteroaromatic compounds.[5]
Key Reagents:
-
Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts and are among the most widely used electrophilic trifluoromethylating agents.[3][6] They are crystalline solids with good stability.[6]
-
Togni Reagents: These are hypervalent iodine(III)-CF₃ reagents.[3] They are also stable and have shown broad applicability, including the trifluoromethylation of a wide range of nucleophiles.[3]
Mechanism of Action:
Electrophilic trifluoromethylation typically proceeds via a direct reaction between the electron-rich aromatic ring and the reagent. For instance, with Umemoto's reagent, the reaction is believed to occur through a backside attack of the nucleophile (the aromatic ring) on the sulfur-bound CF₃ group.[7] Togni reagents can be activated by Lewis acids, which enhances their electrophilicity.[8][9]
Caption: General schemes for electrophilic trifluoromethylation.
Performance Comparison: Umemoto vs. Togni Reagents
| Feature | Umemoto Reagents | Togni Reagents |
| Reactivity | Highly reactive, effective for a range of electron-rich arenes.[3][5] | Generally milder, often requiring activation by Lewis acids or photoredox catalysis for less reactive substrates.[3][8] |
| Functional Group Tolerance | Good, but can be sensitive to highly nucleophilic groups. | Broad, often compatible with a wider range of functional groups due to milder conditions.[3] |
| Safety & Handling | Stable, crystalline solids, but should be handled with care.[6] | Stable solids, generally considered safe to handle with standard laboratory precautions.[4] |
| Cost | Commercially available, but can be relatively expensive.[3][4] | Also commercially available, with cost being a consideration for large-scale synthesis.[3][4] |
Experimental Insight: In a palladium-catalyzed ortho-trifluoromethylation of 2-substituted pyridines, Umemoto reagents provided good yields, whereas Togni's reagent resulted in a significantly lower yield under the same conditions.[3] This highlights the difference in reactivity and the importance of reaction optimization for each class of reagent.
Nucleophilic Trifluoromethylating Agents: The Power of "CF₃⁻"
Nucleophilic trifluoromethylation is a versatile strategy, particularly for aromatic compounds that are electron-deficient or have been pre-functionalized with a leaving group (e.g., iodide, bromide, or diazonium salt).[3][10]
Key Reagent:
-
Ruppert-Prakash Reagent (TMSCF₃): Trifluoromethyltrimethylsilane is the most well-known and widely used nucleophilic trifluoromethylating agent.[3][11] It is a volatile liquid that generates a trifluoromethyl anion equivalent in the presence of a suitable initiator.[3][12]
Mechanism of Action:
The Ruppert-Prakash reagent requires activation by a nucleophilic initiator, such as a fluoride salt or an alkoxide. This generates a transient trifluoromethide anion ([CF₃]⁻), which then attacks the electrophilic aromatic substrate. The reaction can proceed through an anionic chain reaction mechanism.
Caption: Simplified workflow for nucleophilic trifluoromethylation.
Performance Considerations:
-
Substrate Scope: Highly effective for aryl halides and diazonium salts.[10] The reactivity generally follows the trend I > Br > Cl for aryl halides.
-
Reaction Conditions: The reaction is typically carried out under anhydrous conditions. The choice of initiator and solvent can significantly impact the reaction efficiency.
-
Advantages: The Ruppert-Prakash reagent is relatively inexpensive and allows for the trifluoromethylation of a wide range of pre-functionalized aromatic compounds.[10]
-
Limitations: The generation of the highly reactive trifluoromethyl anion can sometimes lead to side reactions. The reagent itself is a volatile liquid requiring careful handling.
Radical Trifluoromethylating Agents: A Versatile Approach
Radical trifluoromethylation has emerged as a powerful and versatile method that can often overcome the limitations of electrophilic and nucleophilic approaches.[3][13] This strategy is particularly advantageous for the late-stage functionalization of complex molecules.[1]
Key Reagents and Methods:
-
Langlois Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is a stable, inexpensive, and easy-to-handle solid.[14][15] In the presence of an oxidant (like t-butyl hydroperoxide), it generates a trifluoromethyl radical.[14]
-
Trifluoroiodomethane (CF₃I) and Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): These can serve as sources of trifluoromethyl radicals, often in photoredox-catalyzed reactions.[1][13]
-
Photoredox Catalysis: This approach utilizes visible light to generate trifluoromethyl radicals from various precursors under mild conditions.[1][2]
Mechanism of Action:
In a typical radical trifluoromethylation, a trifluoromethyl radical (•CF₃) is generated, which then adds to the aromatic ring to form a cyclohexadienyl radical intermediate.[1] This intermediate is then oxidized and deprotonated to afford the final trifluoromethylated arene.[1] Photoredox catalysis provides a mild and efficient way to initiate this radical process.[1]
Caption: General mechanism of radical aromatic trifluoromethylation.
Performance and Applications:
-
Broad Substrate Scope: Radical trifluoromethylation is often tolerant of a wide variety of functional groups and can be applied to both electron-rich and electron-deficient aromatic systems.[1][16]
-
Mild Reaction Conditions: Photoredox-catalyzed methods, in particular, allow for trifluoromethylation to be performed at room temperature with visible light.[1]
-
Regioselectivity: The regioselectivity of radical trifluoromethylation can sometimes be an issue, leading to mixtures of isomers. However, in many cases, the reaction proceeds with good selectivity, often favoring the most electron-rich position on the aromatic ring.[1]
Experimental Protocol: Radical Trifluoromethylation of an Anisole Derivative using Langlois Reagent
This protocol is a representative example of a radical trifluoromethylation reaction.
Materials:
-
Anisole derivative (1.0 mmol)
-
Sodium trifluoromethanesulfinate (Langlois reagent, 1.5 mmol)
-
tert-Butyl hydroperoxide (70% in water, 3.0 mmol)
-
Acetonitrile (5 mL)
-
Water (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the anisole derivative (1.0 mmol) and sodium trifluoromethanesulfinate (1.5 mmol).
-
Add acetonitrile (5 mL) and water (5 mL) to the flask.
-
Stir the mixture at room temperature until the solids are dissolved.
-
Slowly add tert-butyl hydroperoxide (3.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice of a trifluoromethylating agent is a critical decision in the synthesis of novel aromatic compounds. Electrophilic reagents like Umemoto and Togni's are ideal for electron-rich substrates. Nucleophilic reagents, with the Ruppert-Prakash reagent being the workhorse, are indispensable for pre-functionalized arenes. Radical methods, particularly those employing the Langlois reagent or photoredox catalysis, offer a broad substrate scope and mild reaction conditions, making them highly attractive for late-stage functionalization. By understanding the underlying mechanisms and comparative performance of these reagents, researchers can make informed decisions to efficiently access a wide array of valuable trifluoromethylated aromatic compounds.
References
- New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry.
- Umemoto Reagent I. Enamine.
- New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.
- Scalable radical trifluoromethylation of arenes, heteroarenes and...
- Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society.
- Sodium trifluoromethanesulfin
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. OUCI.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis.
- Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethyl
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Trifluoromethyl
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- Synthesis of trifluoromethyl arenes. Organic Chemistry Portal.
- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application.
- Trifluoromethylation of Various Aromatic Compounds by CF3I in the Presence of Fe(II) Compound, H2O2 and Dimethylsulfoxide.
- General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study.
- Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective.
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.
- Langlois' Reagent: An Efficient Trifluoromethylation Reagent.
- Langlois Reagent. SynOpen.
- Trifluoromethyltrimethylsilane. Wikipedia.
- A Comparative Guide to the Influence of Trifluoromethoxy vs.
- An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry.
- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination.
- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl
- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na.
- Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV).
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University.
- Development of Easy-to-handle and Useful Fluorine-introducing Reagents. TCI Chemicals.
- Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry.
- Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR.
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Rel
- Designing New Togni Reagents by Comput
- Trifluoromethyl carbinol synthesis. Organic Chemistry Portal.
- Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv.
Sources
- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Umemoto Reagent I - Enamine [enamine.net]
- 7. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 11. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 12. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 13. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 14. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 15. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (2,2,2-Trifluoroethyl)benzene: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a regulatory hurdle, but a critical component of ensuring a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step framework for the proper disposal of (2,2,2-Trifluoroethyl)benzene, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste with confidence and precision, reinforcing the bedrock of laboratory safety.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This fluorinated aromatic hydrocarbon presents a multi-faceted risk profile that dictates its handling and disposal requirements.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | GHS Hazard Statement | Pictogram |
| Flammable Liquids | H225: Highly flammable liquid and vapor | GHS02: Flame |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07: Exclamation Mark |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07: Exclamation Mark |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07: Exclamation Mark |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | GHS09: Environment |
This data is synthesized from information provided by various chemical suppliers.
The flammability of this compound necessitates stringent control of ignition sources, while its irritant properties demand robust personal protective equipment (PPE) to prevent dermal and respiratory exposure. Furthermore, its classification as an environmental hazard underscores the importance of preventing its release into sewer systems or the wider environment.
Regulatory Framework: Classifying this compound as Hazardous Waste
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized to ensure its safe management and disposal. As a halogenated organic compound, this compound falls under the umbrella of regulated hazardous waste.
While not individually listed by name, spent solvents containing halogenated compounds are typically classified under the "F-listed" wastes from non-specific sources. The specific code depends on the application of the solvent. For instance, if used for degreasing, it may be classified as F001 . If used for other solvent purposes, it could fall under F002 . It is imperative for the waste generator to make an accurate determination based on the specific use of the chemical.
For transportation purposes, this compound is classified under:
-
UN Number: 1993
-
Proper Shipping Name: Flammable liquid, n.o.s. (this compound)
-
Hazard Class: 3
-
Packing Group: II
This information is critical for the correct labeling and manifesting of the waste for off-site disposal.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Waste Collection and Segregation
The cardinal rule of chemical waste management is segregation. Due to its halogenated nature, this compound waste must not be mixed with non-halogenated organic waste.[1] This is because common disposal methods for non-halogenated solvents, such as fuel blending, are not suitable for halogenated compounds, which require incineration at specific temperatures to prevent the formation of toxic byproducts.[2]
Procedure:
-
Designate a specific waste container for "Halogenated Organic Waste."
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass. Ensure the container is in good condition with a secure, vapor-tight lid.[3]
-
Label the container clearly with "Hazardous Waste," "Halogenated Organic Solvents," and list "this compound" as a constituent.[4] The label should also include the appropriate hazard pictograms (flammable, irritant, environmental hazard).
-
Keep the waste container closed at all times, except when adding waste.[5]
On-Site Storage
Proper storage of the collected waste is crucial to prevent accidents and ensure regulatory compliance.
Procedure:
-
Store the halogenated waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be in a well-ventilated area, away from ignition sources such as open flames, hot plates, and electrical equipment that is not intrinsically safe.[6]
-
Ensure secondary containment is in place to capture any potential leaks or spills from the primary waste container.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.
Arranging for Disposal
This compound waste must be disposed of through a licensed hazardous waste contractor. Evaporation in a fume hood is not a permissible disposal method.[7]
Procedure:
-
Once the waste container is nearly full (approximately 90%), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Provide the EHS department with an accurate inventory of the waste container's contents.
-
Ensure the waste container is properly labeled and sealed before the scheduled pickup.
Emergency Procedures: Managing Spills and Exposures
Accidents can happen, and a well-defined emergency response plan is a cornerstone of laboratory safety.
Small Spill Cleanup (less than 1 liter)
For minor spills that do not pose an immediate fire or respiratory hazard, trained laboratory personnel can perform the cleanup.
Protocol:
-
Alert personnel in the immediate area and restrict access.
-
Eliminate all ignition sources.
-
Don appropriate PPE:
-
Splash goggles and a face shield
-
Chemical-resistant gloves (Viton® or Silvershield® are often recommended for aromatic and halogenated compounds, but consult your institution's glove selection guide)
-
A flame-resistant lab coat
-
Closed-toe shoes
-
-
Contain the spill by creating a dike with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Gently cover the spill with the absorbent material, working from the outside in.[7]
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for disposal as hazardous waste.[7]
-
Decontaminate the spill area with a soap and water solution, followed by a final rinse with water. Collect the cleaning materials for disposal as hazardous waste.
-
Ventilate the area and allow it to dry completely.
Large Spill Response (greater than 1 liter)
In the event of a large spill, the immediate priority is the safety of all personnel.
Protocol:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if there is a risk of fire or explosion.
-
Contact your institution's emergency response team (e.g., EHS, campus safety) and provide them with the following information:
-
The identity of the spilled chemical: this compound
-
The approximate volume of the spill
-
The location of the spill
-
Any known injuries
-
-
Do not re-enter the area until it has been cleared by emergency personnel.
Personnel Exposure
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the skin with soap and water. Seek medical attention if irritation persists.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for handling this compound, the following diagrams illustrate the key workflows.
Caption: Decision tree for the segregation and disposal of this compound waste.
Caption: Workflow for responding to a spill of this compound.
By adhering to these detailed procedures and understanding the rationale behind them, you can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Cole-Parmer. Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%[Link]
-
Columbia University. Hazardous Chemical Waste Management Guidelines.[Link]
-
Nipissing University. Hazardous Materials Disposal Guide.[Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.[Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.[Link]
-
University of New Mexico. Benzene Use SOP Example.[Link]
-
Vikaspedia. Benzene – First Aid and Emergency Response.[Link]
-
Washington State University. Halogenated Solvents SOP.[Link]
Sources
- 1. nj.gov [nj.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. chemscene.com [chemscene.com]
- 5. airgas.com [airgas.com]
- 6. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
